3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-6-7-4-8-2-1-3-12-9(8)10-5-7/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVRMVOZAHNHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=CC(=C2)C=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678377 | |
| Record name | 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222533-91-6 | |
| Record name | 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The pyranopyridine core is a key structural motif in a variety of biologically active compounds.[1][2][3][4][5] This document details a strategic two-step synthetic approach, commencing with the construction of the foundational 3,4-Dihydro-2H-pyrano[2,3-b]pyridine ring system, followed by a regioselective formylation to yield the target aldehyde. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, offering researchers a practical and scientifically rigorous guide for the preparation of this valuable synthetic intermediate.
Introduction: The Significance of the Pyranopyridine Scaffold
Heterocyclic compounds containing fused pyran and pyridine rings have garnered considerable attention in the field of medicinal chemistry. These scaffolds are present in numerous natural products and synthetic molecules that exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5] The 3,4-Dihydro-2H-pyrano[2,3-b]pyridine core, in particular, offers a unique three-dimensional architecture that is amenable to further functionalization, making it an attractive starting point for the development of novel therapeutic agents. The introduction of a carbaldehyde group at the 6-position provides a versatile handle for a variety of subsequent chemical transformations, such as the formation of Schiff bases, the synthesis of chalcones, or oxidation to the corresponding carboxylic acid, thereby enabling the generation of diverse compound libraries for biological screening.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, suggests a two-step approach. The formyl group can be introduced onto the electron-rich pyridine ring of the 3,4-Dihydro-2H-pyrano[2,3-b]pyridine core via an electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a well-established and highly effective method for the formylation of electron-rich aromatic and heteroaromatic systems and is therefore the method of choice for this transformation.[6][7][8]
The primary challenge lies in the efficient construction of the 3,4-Dihydro-2H-pyrano[2,3-b]pyridine bicyclic system. While various methods exist for the synthesis of related fused heterocyclic systems, including intramolecular Diels-Alder reactions and multi-component reactions (MCRs), a practical approach involves the cyclization of a suitably functionalized pyridine precursor.[1][3] This guide will focus on a strategy involving the synthesis of the pyranopyridine core followed by its subsequent formylation.
Synthesis of the 3,4-Dihydro-2H-pyrano[2,3-b]pyridine Core
The construction of the 3,4-Dihydro-2H-pyrano[2,3-b]pyridine core can be achieved through various cyclization strategies. One effective method involves an intramolecular cyclization of a pyridine derivative bearing a suitable side chain. While a specific protocol for the unsubstituted parent heterocycle is not extensively detailed in the literature, the principles can be adapted from the synthesis of related dihydropyridones and other fused pyridine systems.[4][9] A plausible route involves the reaction of a 2-chloropyridine derivative with a suitable oxygen-containing nucleophile to facilitate an intramolecular cyclization.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine
This protocol is based on established intramolecular cyclization methods for the formation of similar heterocyclic systems.
Reaction Scheme: An appropriately substituted pyridine, such as 2-chloro-3-(3-hydroxypropyl)pyridine, can undergo an intramolecular Williamson ether synthesis to form the desired pyran ring fused to the pyridine core.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-chloro-3-(3-hydroxypropyl)pyridine | 171.62 | 1.72 g | 10 mmol |
| Sodium hydride (60% dispersion in oil) | 24.00 | 0.44 g | 11 mmol |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (0.44 g, 11 mmol, 1.1 eq).
-
Wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous THF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-chloro-3-(3-hydroxypropyl)pyridine (1.72 g, 10 mmol) in anhydrous THF (30 mL) and add it dropwise to the stirred sodium hydride suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3,4-Dihydro-2H-pyrano[2,3-b]pyridine.
Vilsmeier-Haack Formylation of the Pyranopyridine Core
The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][10] The reaction proceeds via the formation of a Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich aromatic ring.
The following diagram illustrates the mechanism of the Vilsmeier-Haack reaction:
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure for the Vilsmeier-Haack formylation of an activated heterocyclic system.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Dihydro-2H-pyrano[2,3-b]pyridine | 135.16 | 1.35 g | 10 mmol |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.0 mL (1.68 g) | 11 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 10 mL | - |
| Dichloromethane (DCM) | 84.93 | 20 mL | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
Procedure:
-
In a flame-dried 100 mL round-bottom flask under an inert atmosphere, cool N,N-dimethylformamide (10 mL) to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.0 mL, 11 mmol, 1.1 eq) dropwise to the cooled DMF with vigorous stirring. The formation of the Vilsmeier reagent is exothermic.
-
Stir the mixture at 0 °C for 30 minutes.
-
Dissolve 3,4-Dihydro-2H-pyrano[2,3-b]pyridine (1.35 g, 10 mmol) in dichloromethane (20 mL) and add it to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To identify all unique carbon atoms.
-
Mass Spectrometry: To determine the molecular weight of the compound (Expected: 163.17 g/mol ).
-
Infrared Spectroscopy: To identify the characteristic aldehyde carbonyl stretch (typically around 1690-1715 cm⁻¹).
Conclusion
This technical guide outlines a scientifically sound and practical synthetic route for the preparation of this compound. By employing a two-step strategy involving the construction of the pyranopyridine core via intramolecular cyclization followed by a regioselective Vilsmeier-Haack formylation, researchers can access this valuable intermediate for further elaboration in drug discovery and medicinal chemistry programs. The protocols provided are based on well-established chemical transformations, ensuring a high degree of reliability and reproducibility.
References
-
Elattar, K. M., El-Khateeb, A. Y., & Hamed, S. E. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry, 13(5), 522-567. [Link][1][2][3]
-
International Journal of Pharmaceutical Sciences. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link][4]
-
Abdel-Aziz, A. A.-M., et al. (2023). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry, 15(18). [Link][5]
-
Sci-Hub. (n.d.). Polysubstituted 2,3‐Dihydrofuro[2,3‐b]pyridines and 3,4‐Dihydro‐2H‐pyrano[2,3‐b]pyridines via Microwave‐Activated Inverse Electron Demand Diels—Alder Reactions. Retrieved from [Link][1]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]
-
Hernández-Vázquez, E., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link][9]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][10]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link][8]
-
Rajput, A. P., & Bedekar, P. A. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43. [Link][6]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][7]
-
Palma, A., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(14), 4339. [Link][4]
-
Taylor, R. D., et al. (1987). Intramolecular Diels-Alder reactions of 1,2,4-triazines. A facile synthesis of thieno[2,3-b]pyridines and 3,4-dihydro-2H-thiopyrano[2,3-b]pyridines. The Journal of Organic Chemistry, 52(18), 4107-4113. [Link]
Sources
- 1. Sci-Hub. Polysubstituted 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines via microwave-activated inverse electron demand Diels–Alder reactions / Tetrahedron, 2007 [sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. preprints.org [preprints.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde (CAS No. 1222533-91-6), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing upon established principles and data from analogous structures, this document will delve into its physicochemical properties, plausible synthetic routes, reactivity, and potential therapeutic applications.
Core Molecular Profile
This compound belongs to the pyranopyridine class of bicyclic heterocyclic compounds. This scaffold, which fuses a pyran ring to a pyridine ring, is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with diverse biological activities.[1][2] The presence of a reactive aldehyde group at the 6-position further enhances its utility as a versatile synthetic intermediate for the construction of more complex molecular architectures.
Physicochemical Properties
Quantitative data for this specific molecule is limited, as it is primarily supplied for early-stage research. The following table summarizes its known and calculated properties.
| Property | Value | Source |
| CAS Number | 1222533-91-6 | [3] |
| Molecular Formula | C₉H₉NO₂ | |
| Molecular Weight | 163.17 g/mol | |
| Appearance | Solid (form) | |
| InChI Key | ZDVRMVOZAHNHOK-UHFFFAOYSA-N | |
| SMILES String | O=Cc1cnc2OCCCc2c1 |
Spectral Data Insights
While specific spectral data (NMR, IR, MS) for this compound is not publicly available from suppliers like Sigma-Aldrich, we can predict the key characteristic signals based on its structure.[4][5][6][7]
-
¹H NMR: Expect signals corresponding to the aldehyde proton (highly deshielded, ~9-10 ppm), aromatic protons on the pyridine ring, and aliphatic protons of the dihydropyran ring.
-
¹³C NMR: The spectrum should show a characteristic peak for the carbonyl carbon of the aldehyde (~190-200 ppm), along with signals for the sp² carbons of the pyridine ring and the sp³ carbons of the dihydropyran ring.
-
IR Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch for the aldehyde at approximately 1700 cm⁻¹, C-H stretching frequencies for the aromatic and aliphatic portions, and C-O-C stretching from the pyran ring.[4]
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 163.17. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) or cleavage of the pyran ring.
Synthesis and Chemical Reactivity
A definitive, published synthetic protocol for this compound is not readily found in the literature. However, based on established methodologies for the synthesis of pyranopyridine derivatives and pyridine aldehydes, a plausible synthetic route can be proposed.[8][9][10]
Proposed Retrosynthetic Analysis
A logical approach to the synthesis involves the formation of the pyran ring onto a pre-functionalized pyridine core. The aldehyde functionality could be introduced either before or after the cyclization.
Caption: Retrosynthetic analysis of the target molecule.
Hypothetical Synthetic Protocol
A plausible forward synthesis could involve an intramolecular cyclization of a suitably substituted pyridine derivative. The following protocol is a hypothetical, yet chemically sound, procedure based on related transformations.
Step 1: Synthesis of a Pyridine Precursor
The synthesis would likely start from a commercially available, substituted pyridine. A key intermediate would be a 2-chloro-3-(3-hydroxypropyl)pyridine derivative, which could then be functionalized.
Step 2: Intramolecular Cyclization
The pyran ring could be formed via an intramolecular Williamson ether synthesis.
Step 3: Introduction of the Aldehyde Group
The aldehyde could be introduced via formylation of the pyridine ring, a common transformation in heterocyclic chemistry.
Experimental Protocol (Hypothetical)
Objective: To synthesize this compound.
Materials:
-
2,6-dichloro-3-(3-hydroxypropyl)pyridine
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Cyclization: To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of 2,6-dichloro-3-(3-hydroxypropyl)pyridine (1.0 eq) in THF dropwise. Allow the mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by TLC. Upon completion, quench the reaction carefully with water and extract with DCM. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product, 6-chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine, is purified by column chromatography.
-
Formylation: Dissolve the chlorinated intermediate (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.1 eq) dropwise and stir for 1 hour at this temperature. Then, add anhydrous DMF (1.5 eq) and allow the reaction to slowly warm to room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride. Extract the product with DCM. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude this compound is purified by silica gel column chromatography to yield the final product.
Chemical Reactivity
The reactivity of this molecule is dominated by the aldehyde functional group and the electron-deficient pyridine ring.
Caption: Key reaction pathways for the title compound.
-
Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a wide range of transformations, including reductive amination to form secondary amines, Wittig reactions to generate alkenes, oxidation to the corresponding carboxylic acid, and various condensation reactions.[11]
-
Pyridine Ring: The pyridine ring is generally electron-deficient and less reactive towards electrophilic aromatic substitution compared to benzene. However, it can undergo nucleophilic aromatic substitution, particularly if there are leaving groups on the ring. The pyranopyridine scaffold itself can act as a ligand in the formation of metal complexes.[1]
Potential Applications in Drug Discovery and Medicinal Chemistry
The pyranopyridine and related pyranopyrimidine cores are of significant interest due to their broad spectrum of biological activities.[1][2][12] While specific biological data for this compound is not published, its structural motifs suggest potential for development in several therapeutic areas.
-
Anticancer Agents: Many pyranopyridine and pyranopyrimidine derivatives have demonstrated potent anticancer activity, with some acting as inhibitors of kinases such as EGFR and VEGFR-2.[2][13][14] The aldehyde functionality of the title compound provides a handle for synthesizing a library of derivatives for screening against various cancer cell lines.
-
Antimicrobial and Antiviral Activity: The fused heterocyclic system is a common feature in compounds with antimicrobial and antiviral properties.[1][15] Modifications of the aldehyde group could lead to novel agents targeting bacteria, fungi, or viruses.
-
Anti-inflammatory and Other Activities: Various derivatives of this scaffold have been investigated for anti-inflammatory, antioxidant, and anticoagulant activities.[1] The versatility of the aldehyde group allows for the exploration of structure-activity relationships (SARs) to optimize these biological effects.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is sparse, its structural features and the well-documented biological significance of the pyranopyridine scaffold make it a compound of high interest. The reactive aldehyde group serves as a versatile anchor for the synthesis of diverse libraries of compounds, enabling the exploration of their therapeutic potential across a range of diseases, most notably in oncology and infectious diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its potential in the development of novel therapeutic agents.
References
-
Elattar, K. M., El-Khateeb, A. Y., & Hamed, S. E. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry, 13, 522-567.
-
Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. (n.d.). RSC Publishing. 1
-
3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid. (n.d.). Benchchem.
-
Srour, A. M., Nossier, E. S., Altwaijry, N. A., Mousa, S. M., Awad, H. M., & Elzahabi, H. S. A. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry.
-
Applications of 4-Pyrrolidinopyridine in Medicinal Chemistry: A Detailed Guide. (n.d.). Benchchem.
-
This compound AldrichCPR. (n.d.). Sigma-Aldrich.
-
This compound AldrichCPR. (n.d.). Sigma-Aldrich.
-
SYNTHESIS OF NOVEL PYRAZOLO PYRANOPYRIMIDINE DERIVATIVES USING (TEDA-SIO2) IN AQUOUS MEDIA. (n.d.). Jetir.Org.
-
This compound CAS#: 1222533-91-6. (n.d.). ChemWhat.
-
Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. (n.d.). PubMed Central.
-
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (n.d.). International Journal of Pharmaceutical Sciences.
-
Cislak, F. E. (1964). U.S. Patent No. 3,160,633. Washington, DC: U.S. Patent and Trademark Office.
-
Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives. (2024). ResearchGate.
-
Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. (n.d.). Semantic Scholar.
-
3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. (n.d.). PubMed Central.
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). National Institutes of Health.
-
Al-HMS-20 catalyzed synthesis of pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines via three-component reaction. (n.d.). Semantic Scholar.
-
Wilbert, G., Scarano, L., & Duesel, B. F. (1966). U.S. Patent No. 3,274,206. Washington, DC: U.S. Patent and Trademark Office.
-
New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (2024). PubMed.
-
3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. (n.d.). PubChem.
-
1222533-91-6|this compound. (n.d.). BLD Pharm.
-
Caflon® 91-6 - Technical Grade - 2150 lb IBC. (n.d.). ChemCentral.com.
-
Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023). MDPI.
-
Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps.
-
Spectral Information. (2017). PubChem.
-
Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. (2011). Hilaris Publisher.
-
NMR, mass spectroscopy, IR - finding compound structure ?. (2019). ResearchGate.
-
Chemistry 318: Ir, MS, Uv, NMR Spectros. (n.d.). Scribd.
-
146949-50-0. (n.d.). Guidechem.
Sources
- 1. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3160633A - Synthesis of pyridine aldehydes - Google Patents [patents.google.com]
- 10. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Physical and chemical properties of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde
An In-Depth Technical Guide to 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document details its core physical and chemical properties, predictable spectroscopic profile, and key reactive characteristics. Furthermore, it presents a plausible synthetic pathway and discusses its potential as a crucial building block in the development of novel therapeutics, drawing parallels with structurally related compounds exhibiting potent biological activities. This guide is intended to serve as a foundational resource for researchers engaged in drug discovery and synthetic methodology development.
Molecular Identity and Structural Framework
This compound is a bicyclic heterocyclic compound featuring a dihydropyran ring fused to a pyridine core, with a reactive carbaldehyde functional group. This unique structural amalgamation makes it a valuable intermediate for further chemical elaboration.
Nomenclature and Chemical Identifiers
The compound is systematically identified through various chemical registry numbers and notations, ensuring its unambiguous recognition in global databases and research literature.
| Identifier | Value | Source |
| CAS Number | 1222533-91-6 | [1][2] |
| Molecular Formula | C₉H₉NO₂ | [1][3] |
| Molecular Weight | 163.17 g/mol | [3] |
| IUPAC Name | This compound | [1] |
| SMILES String | O=Cc1cnc2OCCCc2c1 | |
| InChI Key | ZDVRMVOZAHNHOK-UHFFFAOYSA-N |
Structural Analysis
The molecule's architecture is defined by the fusion of a non-planar, saturated dihydropyran ring with a planar, aromatic pyridine ring.[4] The aldehyde group at the 6-position of the pyridine ring serves as the primary site for synthetic transformations. The nitrogen atom in the pyridine ring influences the electronic properties of the aromatic system, while the ether linkage in the dihydropyran ring contributes to its conformational flexibility.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Physical Properties
The compound is supplied as a solid, and its handling requires standard laboratory precautions for combustible solids.
| Property | Predicted/Observed Value | Notes |
| Physical Form | Solid | |
| Melting Point | Not reported. | Expected to be a crystalline solid with a defined melting point. |
| Boiling Point | Not applicable. | Likely to decompose at high temperatures before boiling. |
| Solubility | Not reported. | Expected to be soluble in common organic solvents like DMSO, CH₂Cl₂, and CHCl₃. |
| Storage Class | 11 - Combustible Solids |
Predicted Spectroscopic Profile
Characterization of this molecule would rely on standard spectroscopic techniques. The following are predicted key features:
-
¹H NMR: The most downfield signal is expected for the aldehyde proton (δ ≈ 9.8-10.2 ppm). The pyridine ring protons would appear in the aromatic region (δ ≈ 7.0-8.5 ppm). The aliphatic protons on the dihydropyran ring would present as multiplets in the upfield region (δ ≈ 2.0-4.5 ppm), corresponding to the three CH₂ groups.
-
¹³C NMR: The aldehyde carbonyl carbon is expected to have a characteristic chemical shift around δ ≈ 190-195 ppm. Aromatic carbons of the pyridine ring would resonate between δ ≈ 120-160 ppm. The aliphatic carbons of the dihydropyran ring would be found in the δ ≈ 20-70 ppm range.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the aldehyde C=O stretch is predicted around 1690-1715 cm⁻¹. Other key signals would include C=N and C=C stretching vibrations for the pyridine ring (≈ 1550-1600 cm⁻¹) and a C-O-C stretching band for the ether linkage (≈ 1050-1150 cm⁻¹).
-
Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 163.17, confirming the molecular weight.
Chemical Reactivity and Synthesis
The reactivity of this compound is dominated by its aldehyde functional group, making it a versatile precursor for a wide range of derivatives.
Reactivity Profile
The molecule's primary reactive centers are the electrophilic aldehyde carbon and the nucleophilic pyridine nitrogen. The aldehyde can undergo nucleophilic addition, oxidation, reduction, and condensation reactions.
Caption: Key reactive pathways of the title compound.
Plausible Synthetic Workflow
A common and efficient method for the synthesis of aldehydes is the controlled oxidation of the corresponding primary alcohol. This approach avoids the over-oxidation to a carboxylic acid that can occur with harsher reagents. A plausible synthesis would therefore involve the preparation of (3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol, followed by a selective oxidation step.
Caption: Proposed workflow for the synthesis of the target aldehyde.
Protocol: Selective Oxidation of (3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol
This protocol is adapted from a well-established method for the oxidation of a similar primary alcohol to its corresponding aldehyde.[5] The use of TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) as a catalyst with a stoichiometric oxidant like BAIB (bis(acetoxy)iodobenzene) provides a mild and highly selective system for this transformation.
Expertise & Causality: The TEMPO/BAIB system is chosen over stronger oxidants like chromates or permanganates to prevent over-oxidation to the carboxylic acid, which is a common side reaction. Dichloromethane (CH₂Cl₂) is an excellent solvent choice as it is relatively inert and facilitates easy work-up. The reaction is run at room temperature to ensure selectivity and minimize degradation.
Self-Validating Protocol:
-
Preparation: To a stirred solution of the starting alcohol, (3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol (1.0 eq), in anhydrous CH₂Cl₂ (approx. 0.1 M concentration), add BAIB (1.5 eq).
-
Catalysis: Add TEMPO (0.1 eq) to the mixture. The reaction is typically initiated at room temperature.
-
Monitoring: The progress of the reaction should be monitored every 30 minutes by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting alcohol spot and the appearance of a new, less polar aldehyde spot indicates reaction progression.[5]
-
Quenching: Upon completion (typically 2-5 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess BAIB. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification & Validation: Purify the crude product by flash column chromatography on silica gel. The final product's identity and purity should be confirmed by NMR and MS analysis, as described in Section 2.2.
Applications in Research and Drug Development
The pyranopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The title carbaldehyde is a key intermediate for accessing novel derivatives within this class.
Versatile Synthetic Building Block
As a bifunctional molecule (aldehyde and heterocycle), it enables diverse synthetic strategies:
-
Derivatization of the Aldehyde: The aldehyde can be converted into imines, oximes, hydrazones, and other functionalities, allowing for the introduction of diverse pharmacophores. For instance, the synthesis of potent adenosine A₂A and A₃ receptor agonists has been accomplished through the coupling of a similar dihydropyran carboxaldehyde with a hydrazino-adenosine derivative.[5]
-
Modification of the Heterocyclic Core: While the pyridine ring is relatively stable, it can undergo transformations that allow for further diversification of the molecular scaffold.
Relevance in Medicinal Chemistry
Structurally related pyrano-fused heterocycles have demonstrated significant therapeutic potential. For example, derivatives of pyrano[2,3-d]pyrimidine have been synthesized and evaluated as novel and potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy. The synthesis of such complex molecules often relies on multi-component reactions involving aldehyde precursors.[6][7] This highlights the potential of this compound as a starting point for libraries of compounds aimed at various biological targets.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.
-
Safety Precautions: Based on data for a structural isomer, the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage and Stability: The compound is classified as a combustible solid. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow oxidation of the aldehyde over time.
References
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. 3,4-Dihydro-2H-pyrano 2,3-b pyridine-6-carbaldehyde AldrichCPR 1222533-91-6 [sigmaaldrich.com]
- 3. 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde | C9H9NO2 | CID 56640311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde: Molecular Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde is a heterocyclic organic compound featuring a fused dihydropyran and pyridine ring system. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyranopyridine derivatives.[1] These activities include potential applications as anticancer and antimicrobial agents. The presence of a reactive aldehyde functional group further enhances its utility as a versatile synthetic intermediate for the development of novel therapeutic agents.[2]
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic approaches for this compound, offering valuable insights for researchers in drug discovery and development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a dihydropyran ring fused to a pyridine ring at the 2 and 3 positions of the pyridine core. An aldehyde group is substituted at the 6-position of the bicyclic system.
Caption: 2D Molecular Structure of this compound
The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available for the isomeric 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde, specific experimental values for the [2,3-b] isomer are not widely reported. The provided data for melting and boiling points are for the [2,3-c] isomer and should be considered as estimations for the title compound.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | [3] |
| Molecular Weight | 163.17 g/mol | [3] |
| CAS Number | 1222533-91-6 | [4] |
| Appearance | Solid | [3] |
| Melting Point | 58-60 °C (for [2,3-c] isomer) | [5] |
| Boiling Point | 287.8 ± 28.0 °C (Predicted, for [2,3-c] isomer) | |
| Solubility | Data not available |
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic proton on the pyridine ring, the aldehyde proton (typically in the 9-10 ppm region), and the aliphatic protons of the dihydropyran ring. The protons on the dihydropyran ring would likely appear as multiplets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the aldehyde (around 190 ppm), aromatic carbons of the pyridine ring, and the aliphatic carbons of the dihydropyran ring.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. Other notable peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching of the pyran ether linkage.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (163.17 g/mol ). Fragmentation patterns would likely involve the loss of the aldehyde group and cleavage of the dihydropyran ring.
Synthesis and Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related pyranopyridine derivatives.[6] One common approach involves the cyclization of a suitably substituted pyridine precursor.
A potential synthetic pathway could start from a substituted 2-hydroxypyridine derivative. The synthesis of the corresponding carboxylic acid, 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid, has been described and typically involves the cyclization of appropriate precursors.[6] This carboxylic acid could then be converted to the target aldehyde.
Proposed Synthetic Workflow:
Caption: Proposed Synthetic Workflow for this compound
Step-by-Step Methodological Considerations:
-
Synthesis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid: This key intermediate can be synthesized via a cyclization reaction. A common method involves the reaction of a pyridine derivative with a suitable aldehyde or ketone in the presence of a catalyst, often with heating in a solvent like dioxane or ethanol.[6]
-
Reduction of the Carboxylic Acid to the Primary Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, [3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl]methanol. Standard reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes are typically employed for this transformation. The reaction is usually carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether.
-
Oxidation of the Primary Alcohol to the Aldehyde: The final step involves the selective oxidation of the primary alcohol to the aldehyde. A variety of mild oxidizing agents can be used to avoid over-oxidation to the carboxylic acid. Common reagents for this purpose include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine). A typical procedure for a similar oxidation is the reaction of the alcohol with a suitable oxidizing agent in a solvent like dichloromethane (CH₂Cl₂) at room temperature.[7]
Applications in Drug Development
The pyranopyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility makes derivatives of this compound attractive candidates for drug discovery programs.
-
Anticancer Activity: Various pyranopyridine derivatives have demonstrated potential as anticancer agents.[8] The ability to modify the core structure allows for the fine-tuning of activity against specific cancer cell lines and molecular targets.
-
Antimicrobial Agents: The fused heterocyclic system has been explored for the development of new antibacterial and antifungal compounds.[1]
-
Efflux Pump Inhibitors: In the context of multidrug-resistant bacteria, pyranopyridine derivatives have been investigated as efflux pump inhibitors (EPIs). These compounds can restore the efficacy of existing antibiotics by preventing bacteria from pumping them out of the cell.
The aldehyde functionality of this compound serves as a crucial handle for further chemical modifications. It can readily undergo a variety of reactions, including reductive amination, Wittig reactions, and condensations, to generate a diverse library of compounds for biological screening.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its unique molecular structure, combining the features of a dihydropyran and a pyridine ring, along with a reactive aldehyde group, makes it an attractive starting material for the synthesis of novel bioactive molecules. While specific experimental data for this compound is somewhat limited in the public domain, this guide provides a comprehensive overview of its known properties and a solid foundation for its synthesis and application in medicinal chemistry research. Further exploration of the synthetic routes and biological activities of its derivatives is warranted and holds promise for the development of new therapeutic agents.
References
-
The Royal Society of Chemistry. Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. [Link]
-
Jacobsen, E. N., Kakiuchi, F., Lewis, C. A., & Murahashi, S. I. (2009). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. NIH Public Access, 16(21), 4734–4736. [Link]
-
Loba Chemie. 3, 4-DIHYDRO-2H-PYRAN. [Link]
-
PubChem. 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. [Link]
-
ChemWhat. This compound CAS#: 1222533-91-6. [Link]
-
Sharma, A., Kumar, V., & Singh, P. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15064-15087. [Link]
-
Mohamed, M. S., Kamel, R., & Fathallah, S. S. (2024). Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives. Sohag Journal of Sciences, 9(4), 510-513. [Link]
-
Abás, S., Abarca, B., Ochoa-Puentes, C., & Ballesteros, R. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(21), 7237. [Link]
-
Srour, A. M., Nossier, E. S., Altwaijry, N. A., Mousa, S. M., Awad, H. M., & Elzahabi, H. S. A. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry, 16(24), 2567–2582. [Link]
-
Cheméo. Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2). [Link]
-
AcrosPharmatech. 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. [Link]
-
The Royal Society of Chemistry. Supporting Information - Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. [Link]
-
Heravi, M. M., Ghods, A., Bakhtiari, K., & Derikvand, F. (2013). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. DARU Journal of Pharmaceutical Sciences, 21(1), 26. [Link]
-
Synthonix. 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. [Link]
-
Pharmaffiliates. 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. [Link]
-
Crysdot. 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. [Link]
-
PubChem. 3,4-dihydro-2H-pyran. [Link]
-
Patel, R. B., Patel, M. R., & Patel, K. C. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research and Reviews: Journal of Chemistry, 5(2), 1-8. [Link]
-
ResearchGate. a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the isolated organic substrate indicating the formation of nicotine hydroxamic acid; c¹³C NMR spectrum of pyridine-3-carboxaldehyde; d¹³C NMR spectrum of hydroxamic acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. 3,4-Dihydro-2H-pyrano 2,3-b pyridine-6-carbaldehyde AldrichCPR 1222533-91-6 [sigmaaldrich.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde [acrospharma.co.kr]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical considerations for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous structures and foundational spectroscopic principles to present a robust predictive analysis.
Introduction
This compound is a fused heterocyclic system with significant potential as a scaffold in medicinal chemistry. Its structural features, combining a dihydropyran ring, a pyridine core, and an aldehyde functional group, suggest a diverse range of possible biological activities. Accurate and unambiguous structural confirmation is paramount for any further investigation into its chemical and biological properties. This guide serves as a detailed reference for the spectroscopic characterization of this compound.
Molecular Structure and Key Features
The structure of this compound (CAS Number: 1222533-91-6) is presented below. The numbering convention used in this guide follows standard IUPAC nomenclature for heterocyclic systems.
Figure 1: Chemical structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized in the table below. These predictions are based on the analysis of similar pyranopyridine and pyridine carboxaldehyde derivatives.[2][3]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| H-aldehyde | 9.5 - 10.5 | s (singlet) | - | Aldehyde proton |
| H-5 | 7.5 - 8.0 | d (doublet) | 8.0 - 9.0 | Aromatic proton on the pyridine ring |
| H-7 | 7.0 - 7.5 | d (doublet) | 8.0 - 9.0 | Aromatic proton on the pyridine ring |
| H-2 | 4.0 - 4.5 | t (triplet) | 5.0 - 6.0 | Methylene protons adjacent to oxygen |
| H-4 | 2.8 - 3.2 | t (triplet) | 5.0 - 6.0 | Methylene protons adjacent to the pyridine ring |
| H-3 | 1.9 - 2.3 | m (multiplet) | - | Methylene protons on the dihydropyran ring |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are detailed below.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-aldehyde | 190 - 200 | Aldehyde carbonyl carbon |
| C-8a | 155 - 165 | Pyridine carbon adjacent to nitrogen and fused to the pyran ring |
| C-6 | 150 - 155 | Pyridine carbon bearing the aldehyde group |
| C-5 | 135 - 140 | Aromatic CH on the pyridine ring |
| C-4a | 120 - 125 | Pyridine carbon fused to the dihydropyran ring |
| C-7 | 115 - 120 | Aromatic CH on the pyridine ring |
| C-2 | 65 - 70 | Methylene carbon adjacent to oxygen |
| C-4 | 25 - 30 | Methylene carbon adjacent to the pyridine ring |
| C-3 | 20 - 25 | Methylene carbon on the dihydropyran ring |
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| C=O (aldehyde) | 1680 - 1710 | Stretching |
| C=N, C=C (aromatic) | 1550 - 1600 | Stretching |
| C-O (ether) | 1200 - 1250 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
The most prominent peak is expected to be the strong absorption from the aldehyde carbonyl group. The presence of both aromatic and aliphatic C-H stretches will also be a key feature.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): The expected molecular weight of this compound is 163.17 g/mol .[4] In a high-resolution mass spectrum (HRMS), the exact mass would be observed.
-
Key Fragmentation Patterns: Fragmentation is likely to occur via loss of the aldehyde group (CHO, 29 Da) or through cleavage of the dihydropyran ring.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry KBr powder and press it into a transparent pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Depending on the instrument, the sample can be introduced via direct infusion or coupled with a chromatographic technique like GC or LC.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule.
-
Analysis: Acquire the full scan mass spectrum to determine the molecular weight and MS/MS spectra to study the fragmentation patterns.
Workflow for Spectroscopic Analysis
Figure 2: A generalized workflow for the spectroscopic analysis and structural elucidation of a novel compound.
Conclusion
The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. This guide provides a detailed predictive framework for the ¹H NMR, ¹³C NMR, IR, and MS data of this molecule. By understanding the expected spectroscopic signatures, researchers can confidently identify and characterize this compound, paving the way for further exploration of its chemical and biological properties. The provided protocols offer a starting point for the experimental work required to confirm these predictions.
References
-
The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Retrieved from [Link]
-
(n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Structural Elucidation, Spectral Studies and Antimicrobial Activity of Pyrano-Pyrazole Derivatives. Retrieved from [Link]
-
Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]
-
Research and Reviews. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. Retrieved from [Link]
-
NIST. (n.d.). 3-Pyridinecarboxaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the.... Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. Retrieved from [Link]
-
NIST. (n.d.). Pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Pyridinecarboxaldehyde. Retrieved from [Link]
-
NIST. (n.d.). 2,6-Pyridinedicarboxaldehyde. Retrieved from [Link]
Sources
The Pyranopyridine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution
Abstract
The fusion of pyran and pyridine rings creates the pyranopyridine scaffold, a heterocyclic system of profound interest in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of the pyranopyridine core, designed for researchers, scientists, and professionals in the field. We traverse the historical landscape of its discovery, rooted in foundational heterocyclic chemistry, and explore the evolution of its synthesis from classical multi-component reactions to modern, green methodologies. The narrative delves into the mechanistic underpinnings of these synthetic strategies, explains the principles of structural characterization, and culminates in a discussion of the scaffold's diverse pharmacological profile, with a special focus on its role in developing novel anticancer agents. Detailed protocols, comparative data, and workflow visualizations are provided to serve as a practical resource for laboratory application.
I. Introduction to the Pyranopyridine Scaffold
The pyranopyridine framework is a bicyclic heteroaromatic system where a pyran ring is fused to a pyridine ring. This combination results in a privileged scaffold, meaning its structure is recurrently found in compounds exhibiting a wide range of biological activities. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and introduces basicity, while the oxygen in the pyran ring can also participate in hydrogen bonding, influencing the molecule's solubility and receptor-binding properties.[1][2] The structural versatility of the core, allowing for various substitution patterns and isomeric forms (such as pyrano[2,3-b]pyridine, pyrano[3,2-c]pyridine, and pyrano[4,3-b]pyridine), has made it a fertile ground for synthetic exploration and drug discovery.[3][4] Its derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive activities.[5][6]
II. The Genesis of Pyranopyridine Chemistry: A Legacy of Multi-Component Reactions
The story of pyranopyridines is intrinsically linked to the broader history of pyridine synthesis. While a single "discovery" paper for the fused pyranopyridine system is not prominent in historical records, its conceptual origins can be traced back to the pioneering work on multi-component reactions (MCRs) in the late 19th century.
The most significant foundational method is the Hantzsch Pyridine Synthesis , first reported by Arthur Rudolf Hantzsch in 1881.[2][6] This reaction elegantly combines an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (ammonia) to form a dihydropyridine, which is then oxidized to the aromatic pyridine ring.[6] The Hantzsch synthesis established a powerful precedent for building the pyridine core in a single pot, a strategy that would later be adapted for more complex fused systems.
The key chemical transformations that enable the assembly of the pyranopyridine scaffold via MCRs are the Knoevenagel Condensation and the Michael Addition .
-
Knoevenagel Condensation: First described by Emil Knoevenagel, this reaction involves the condensation of an aldehyde or ketone with an active methylene compound (e.g., malononitrile, cyanoacetic esters) in the presence of a weak base.[3] This step is crucial for forming an initial C-C bond and creating a highly reactive intermediate.
-
Michael Addition: This is the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). In pyranopyridine synthesis, this reaction is typically responsible for the cyclization step that forms the pyran ring.[3]
Early approaches to pyranopyridine synthesis applied these principles in sequential steps. However, the modern era of pyranopyridine chemistry is dominated by the efficiency and elegance of performing these transformations as a one-pot, multi-component reaction, a direct intellectual descendant of the Hantzsch synthesis.[3][4]
III. Evolution of Synthetic Methodologies
The synthesis of pyranopyridines has evolved significantly, driven by the need for higher yields, greater molecular diversity, faster reaction times, and more environmentally benign processes.
Classical Approach: One-Pot Condensation
The most straightforward and widely used method for constructing the pyranopyridine core is a three-component, one-pot reaction. This typically involves an aromatic aldehyde, an active methylene compound (most commonly malononitrile), and a third component with a suitable nucleophilic character to form the fused pyridine moiety, often starting from a pre-formed pyran or chromene derivative.[7]
The general mechanism for many of these MCRs proceeds as follows:
-
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of the aldehyde and the active methylene compound to form an arylidene intermediate (a Michael acceptor).
-
Michael Addition: A nucleophile (the third component) attacks the arylidene intermediate.
-
Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by dehydration and tautomerization to yield the stable, fused aromatic pyranopyridine system.[3]
// Reactants Aldehyde [label="Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; ActiveMethylene [label="Active Methylene\n(e.g., Malononitrile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophile [label="Third Component\n(Cyclic 1,3-dicarbonyl, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Catalyst\n(e.g., Base)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Intermediates & Steps Knoevenagel [label="Knoevenagel\nCondensation", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; MichaelAcceptor [label="α,β-Unsaturated Intermediate\n(Michael Acceptor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MichaelAddition [label="Michael\nAddition", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Cyclization [label="Intramolecular\nCyclization", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; FinalProduct [label="Pyranopyridine\nCore", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges edge [color="#202124"]; {Aldehyde, ActiveMethylene} -> Knoevenagel; Catalyst -> Knoevenagel [style=dotted, arrowhead=none]; Knoevenagel -> MichaelAcceptor; {MichaelAcceptor, Nucleophile} -> MichaelAddition; MichaelAddition -> Cyclization; Cyclization -> FinalProduct; } caption { label = "Fig 1. MCR workflow for pyranopyridine synthesis."; fontsize = 10; fontname = "helvetica"; }
Modern & Catalytic Strategies
While classical methods are robust, modern chemistry seeks greater efficiency and sustainability. This has led to the adoption of new technologies and catalysts.
-
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring uniform and rapid heating.[7][8]
-
Ultrasonic Irradiation: Similar to microwaves, ultrasound provides mechanical energy that can accelerate reactions, particularly in heterogeneous mixtures, often under catalyst-free conditions in aqueous media.[8]
-
Green Chemistry Approaches: There is a significant trend towards using environmentally friendly solvents like water or ethanol, or even performing reactions under solvent-free conditions.[8] The use of reusable catalysts, such as ionic liquids or solid-supported acids, also aligns with green chemistry principles.[3]
Table 1: Comparison of Synthetic Methodologies for Pyranopyrazole Synthesis (An illustrative example)
| Method | Catalyst | Conditions | Reaction Time | Yield (%) | Reference |
| Conventional Heating | SnCl₂ | 80 °C | 1.4 hours | 80% | [8] |
| Microwave Irradiation | SnCl₂ | Microwave | 25 minutes | 88% | [8] |
| Ultrasonic Irradiation | Mn/ZrO₂ | Ultrasound | 10 minutes | 98% | [8] |
| Catalyst-Free | None | Water, Ultrasound | - | Excellent | [8] |
Causality: The choice of a modern technique like microwave or ultrasonic irradiation over conventional heating is driven by a desire for process intensification. These methods offer significant rate enhancements, leading to higher throughput and lower energy consumption per reaction, which is critical in both academic research and industrial drug development. The move towards catalyst-free or green catalyst systems is motivated by the principles of atom economy and sustainability, reducing hazardous waste and simplifying product purification.[8]
IV. Spectroscopic and Structural Characterization
Unambiguous structure elucidation is paramount. A combination of spectroscopic techniques is used to confirm the identity and purity of synthesized pyranopyridine derivatives.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. Key signals include:
-
Aromatic Protons: Signals for protons on the pyridine and any aryl substituents typically appear in the downfield region (δ 7.0-9.0 ppm).
-
Pyran Ring Protons: The chemical shifts of protons on the pyran ring are highly dependent on its degree of saturation and substitution. For example, the methine proton at a stereocenter often appears as a singlet or doublet around δ 4.5-5.5 ppm.
-
Amino Group (NH₂): If present, the amino protons often appear as a broad singlet.[6]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique maps the carbon skeleton.
-
Carbonyl Carbons (C=O): If present (e.g., in a pyranone form), these appear far downfield (δ > 160 ppm).
-
Aromatic & Olefinic Carbons: Carbons of the pyridine ring and other C=C double bonds are found in the δ 100-160 ppm range.
-
Cyano Group (CN): The carbon of a nitrile group is typically observed around δ 115-120 ppm.[6]
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups.
-
N-H stretch: Amino groups (NH₂) show characteristic stretches around 3200-3400 cm⁻¹.
-
C≡N stretch: A sharp, intense peak around 2200 cm⁻¹ is a clear indicator of a nitrile group.
-
C=O stretch: Carbonyl groups exhibit a strong absorption around 1650-1750 cm⁻¹.[6]
-
-
Mass Spectrometry (MS): This provides the molecular weight of the compound, confirming the molecular formula via the molecular ion peak (M⁺).[6]
V. Therapeutic Significance and Pharmacological Profile
Pyranopyridine derivatives are a treasure trove of biological activities, making them highly attractive scaffolds for drug discovery programs.
// Core Scaffold Core [label="Pyranopyridine\nCore Scaffold", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Activities Anticancer [label="Anticancer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antimicrobial [label="Antimicrobial", fillcolor="#FBBC05", fontcolor="#202124"]; AntiInflammatory [label="Anti-inflammatory", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antiviral [label="Antiviral", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Other [label="Other Activities\n(Antihypertensive, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges edge [color="#202124"]; Core -> Anticancer; Core -> Antimicrobial; Core -> AntiInflammatory; Core -> Antiviral; Core -> Other; } caption { label = "Fig 2. Diverse biological activities of pyranopyridines."; fontsize = 10; fontname = "helvetica"; }
Anticancer Activity and Mechanism of Action
A significant body of research has focused on the anticancer potential of pyranopyridines.[6] One of the most well-elucidated mechanisms is the inhibition of Poly(ADP-ribose) polymerases (PARP) , particularly PARP-1.
-
Mechanism of PARP-1 Inhibition: PARP-1 is a key enzyme in the DNA damage response, primarily involved in repairing single-strand breaks (SSBs).[9][10] When PARP-1 detects a DNA break, it binds to the site and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins.[9] PARP inhibitors, including certain pyranopyrimidine derivatives, are nicotinamide analogues that competitively bind to the catalytic domain of PARP-1.[11] This action has a dual cytotoxic effect:
-
Catalytic Inhibition: It prevents the synthesis of PAR chains, stalling the repair of SSBs. When these unrepaired SSBs are encountered during DNA replication, they are converted into highly lethal double-strand breaks (DSBs).[11]
-
PARP Trapping: The inhibitor "traps" the PARP-1 protein on the DNA at the site of the break. This trapped PARP-DNA complex is even more cytotoxic than an unrepaired SSB, as it physically obstructs replication and repair machinery.[11][12]
-
This mechanism is particularly effective in cancers with mutations in the BRCA1 or BRCA2 genes. BRCA-deficient cells are already incapable of repairing DSBs through homologous recombination. The introduction of a PARP inhibitor, which increases the number of DSBs, leads to a state known as synthetic lethality , where the combination of two non-lethal defects (impaired HR and PARP inhibition) results in cell death.[9]
Structure-Activity Relationships (SAR)
SAR studies help in optimizing the design of more potent and selective drug candidates. For the antiproliferative activity of pyridine-based compounds, certain trends have been observed:
-
Enhancing Groups: The presence and position of electron-donating and hydrogen-bonding groups such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) often enhance antiproliferative activity.[1][5] These groups can form crucial interactions with amino acid residues in the active site of target enzymes.
-
Detrimental Groups: Conversely, the introduction of bulky groups can cause steric hindrance, preventing optimal binding. Halogen atoms can have variable effects, sometimes improving activity but in other cases leading to a decrease.[1][5]
VI. Detailed Experimental Protocols
The following is a representative, self-validating protocol for the synthesis of a pyrano[3,2-c]pyridine derivative, adapted from published procedures.[13] This protocol includes steps for synthesis, purification, and confirmation of the product's identity.
Protocol: Synthesis of 2-Amino-8-benzylidene-6-(methylsulfonyl)-4-phenyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
1. Materials and Reagents:
-
3,5-bis(benzylidene)-1-(methylsulfonyl)piperidin-4-one (10 mmol)
-
Malononitrile (10 mmol, 0.66 g)
-
Triethylamine (TEA, ~5 drops)
-
n-Butanol (20 mL)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
2. Reaction Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-bis(benzylidene)-1-(methylsulfonyl)piperidin-4-one (10 mmol).
-
Reagent Addition: Add n-butanol (20 mL) to dissolve the starting material. To this solution, add malononitrile (10 mmol) and a few drops of triethylamine. The triethylamine acts as a basic catalyst to initiate the condensation.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle.
-
Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The consumption of the starting material and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 3-4 hours. Causality: Refluxing in a high-boiling solvent like n-butanol provides the necessary thermal energy to overcome the activation energy for the cyclization and dehydration steps.
3. Work-up and Purification:
-
Precipitation: Once the reaction is complete (as determined by TLC), remove the flask from the heat. The desired product often begins to precipitate from the hot n-butanol solution.
-
Isolation: Filter the hot mixture using a Büchner funnel to collect the precipitated solid. Causality: Filtering while hot prevents the co-precipitation of soluble impurities that might crash out upon cooling.
-
Washing: Wash the collected solid with cold water to remove any residual salts or highly polar impurities, followed by a small amount of cold ethanol.
-
Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals. Filter the crystals and dry them under vacuum.
4. Characterization (Self-Validation):
-
Melting Point: Determine the melting point of the purified product. A sharp melting point is an indicator of high purity.
-
IR Spectroscopy: Acquire an IR spectrum. Expect to see characteristic peaks for the NH₂ group (~3450 cm⁻¹) and the CN group (~2190 cm⁻¹).[13]
-
¹H NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆). Confirm the presence of signals corresponding to the aromatic protons, the benzylidene proton, the pyran and piperidine ring protons, and the methylsulfonyl group.
-
Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight. For the title compound, the expected molecular ion (M⁺) would be at m/z ≈ 420.[13]
VII. Future Perspectives and Challenges
The field of pyranopyridine chemistry continues to expand. Future research will likely focus on several key areas:
-
Development of Novel MCRs: Designing new multi-component reactions to access novel and more complex pyranopyridine derivatives with greater efficiency and stereocontrol.
-
Exploration of New Biological Targets: While anticancer activity is well-explored, the broad-spectrum activity of this scaffold suggests potential for development as novel antiviral, antibacterial (especially against resistant strains), and neuroprotective agents.
-
Chemoinformatic and In Silico Design: Utilizing computational tools to design pyranopyridine derivatives with improved potency, selectivity, and pharmacokinetic profiles (ADME/Tox) before undertaking extensive synthetic work.
The primary challenge remains the translation of promising preclinical candidates into clinical therapies. This requires rigorous optimization to balance potency with safety, solubility, and metabolic stability, a journey for which the versatile pyranopyridine scaffold is exceptionally well-suited.
VIII. References
-
Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. Retrieved January 15, 2026, from [Link]
-
The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed. Retrieved January 15, 2026, from [Link]
-
ijms-vol-25-pages-7640-the-structure-antiproliferative-activity-relationship-of-pyridine-derivatives. (2024). Bohrium. Retrieved January 15, 2026, from [Link]
-
Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (2016). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (2022). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Recent Advances in the Multicomponent Synthesis of Pyrano[2,3-c]pyrazole derivatives. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]
-
New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. (2017). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. (2024). African Journal of Biomedical Research. Retrieved January 15, 2026, from [Link]
-
New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (2024). PubMed. Retrieved January 15, 2026, from [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. Retrieved January 15, 2026, from [Link]
-
(PDF) An expeditious synthesis of novel pyranopyridine derivatives involving chromenes under controlled microwave irradiatio. (2010). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Mechanism of PARP inhibitor resistance and potential overcoming strategies. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Table 2 . 1 H-NMR and 13 C-NMR spectroscopic data for compounds 1-2. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
The mechanism of PARP inhibitor action is identified. (2024). Drug Target Review. Retrieved January 15, 2026, from [Link]
-
1H, 13C and 15N NMR assignments of phenazopyridine derivatives. (2005). PubMed. Retrieved January 15, 2026, from [Link]
Sources
- 1. [PDF] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
IUPAC nomenclature of fused pyridine-pyran systems
An In-Depth Technical Guide to the IUPAC Nomenclature of Fused Pyridine-Pyran Systems
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive and technically detailed exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for fused pyridine-pyran heterocyclic systems. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple list of rules to explain the underlying logic, ensuring a robust and applicable understanding for correctly naming these important chemical scaffolds.
Introduction: The Imperative for Precision in Heterocyclic Nomenclature
Heterocyclic compounds form the structural core of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] Among these, fused systems containing pyridine and pyran rings are prevalent scaffolds due to their diverse biological activities. A standardized, unambiguous naming system is not merely an academic exercise; it is fundamental to scientific communication, patent law, and regulatory affairs. The IUPAC provides this universal language, and a deep understanding of its application is essential for any scientist working with these molecules.
This guide will deconstruct the systematic IUPAC fusion nomenclature, focusing specifically on the pyridine-pyran dyad. We will cover the foundational principles, the hierarchical rules that govern the naming process, and a step-by-step workflow to confidently assign the correct name to any isomer of a pyranopyridine.
Foundational Principles of IUPAC Fusion Nomenclature
Before addressing the specific pyridine-pyran case, one must grasp the general principles for naming "ortho-fused" ring systems, where two rings share one common bond and two common atoms.[3][4][5] The process involves dissecting the fused system into its constituent monocycles, prioritizing them, and then systematically describing how they are reassembled.
The construction of a fusion name follows a general format: Prefix + [Fusion Locants] + Base Component Name
-
Base Component (Parent Component): The principal, most preferred heterocyclic system.[6]
-
Attached Component (Prefix): The other ring system, cited as a prefix by changing the terminal "-e" of its name to "-o" (e.g., "pyran" becomes "pyrano").[3]
-
Fusion Locants: A combination of numbers and a letter within square brackets that precisely describes the shared bond between the two components.[6][7]
The entire process hinges on the correct selection of the base component, which is determined by a strict hierarchy of rules.
Selecting the Base Component: A Hierarchical Approach
The IUPAC has established a clear set of seniority rules to determine the base component in a fused heterocyclic system.[6][8] These rules must be applied in sequence until a decision is reached.
| Priority | Rule for Selecting Base Component | Rationale & Causality |
| 1 | A nitrogen-containing component.[6][9] | Nitrogen-containing heterocycles are of paramount importance in chemistry and biology, granting them the highest priority. |
| 2 | A component with a heteroatom appearing earliest in the order: F, Cl, Br, I, O, S, Se...[8] | This rule establishes a clear priority order when nitrogen is absent or present in both components. Oxygen holds precedence over sulfur. |
| 3 | A component containing the greatest number of rings.[6][8] | Larger, more complex ring systems are given seniority. (Not applicable to a two-ring fusion). |
| 4 | A component containing the largest possible individual ring.[6][9] | A six-membered ring is senior to a five-membered ring. |
| 5 | A component containing the greatest number of heteroatoms of any kind.[6][8] | Higher heteroatom content increases the heterocyclic character, conferring seniority. |
For a pyridine-pyran system, the decision is made at the very first step. Pyridine is a nitrogen-containing heterocycle, while pyran is not.[10] Therefore, pyridine is unequivocally the base component .[6][9] The attached component is pyran, which becomes the prefix "pyrano ".
The following flowchart visualizes this primary decision-making process.
Caption: Base component selection for pyridine-pyran systems.
Experimental Protocol: Systematic Naming of a Pyrano[x,y-z]pyridine Isomer
This protocol provides a self-validating, step-by-step methodology for deriving the complete IUPAC name for any pyridine-pyran fused system.
Step 1: Deconstruction and Component Identification
1.1. Mentally break the fused system at the shared bond to identify the two constituent monocyclic rings: a pyridine ring and a pyran ring.[11] 1.2. Based on the rules in Section 3.0, identify Pyridine as the base component and Pyran as the attached component.
Step 2: Numbering and Lettering of Individual Components
2.1. Number the Pyridine Ring (Base Component): Numbering starts at the nitrogen atom as position 1 and proceeds around the ring.[12] 2.2. Assign Letters to the Pyridine Bonds: To indicate the face of fusion, the bond between atoms 1 and 2 is labeled 'a', the bond between 2 and 3 is 'b', and so on, around the periphery of the ring.[7] 2.3. Number the Pyran Ring (Attached Component): Numbering starts at the heteroatom (oxygen) as position 1.
The diagram below illustrates this crucial preparatory step.
Sources
- 1. Nomenclature of heterocyclic compounds | PDF [slideshare.net]
- 2. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 3. acdlabs.com [acdlabs.com]
- 4. FR-1 [iupac.qmul.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. FR-2.3 and FR-2.4 [iupac.qmul.ac.uk]
- 9. oc2.chemie.uni-tuebingen.de [oc2.chemie.uni-tuebingen.de]
- 10. Pyridine | Aromatic, Aliphatic, Nitrogenous | Britannica [britannica.com]
- 11. youtube.com [youtube.com]
- 12. Pyridine - Wikipedia [en.wikipedia.org]
A Technical Guide to the Biological Activities of Pyranopyridine Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
The fusion of pyran and pyridine rings creates the pyranopyridine scaffold, a heterocyclic structure of significant interest in medicinal chemistry.[1] This guide provides an in-depth analysis of the diverse biological activities exhibited by pyranopyridine derivatives. We will explore their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating their efficacy are detailed. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive technical overview to support the exploration and application of this promising chemical scaffold.
Introduction to the Pyranopyridine Scaffold
Pyranopyridines are a class of heterocyclic compounds characterized by a fused pyran and pyridine ring system. This structural amalgamation results in a unique electronic and steric profile that has proven to be a fertile ground for the development of novel therapeutic agents. The nitrogen atom in the pyridine ring and the oxygen atom in the pyran ring introduce sites for hydrogen bonding and other molecular interactions, making the scaffold a versatile template for drug design. Pyranopyridine derivatives have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1]
Key Biological Activities and Mechanisms of Action
Anticancer Activity
The unregulated proliferation of abnormal cells is a hallmark of cancer, and pyranopyridine derivatives have emerged as potent agents to counter this process.[1] Their anticancer effects are often attributed to the inhibition of key enzymes involved in cell growth and survival signaling pathways.
Mechanism of Action: Kinase Inhibition
A primary mechanism by which pyranopyridines exert their anticancer effects is through the inhibition of protein tyrosine kinases.[1] Specifically, certain derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGF-2).[1][2][3] These receptors are crucial for tumor growth, proliferation, and angiogenesis. By blocking the ATP-binding site of these kinases, pyranopyridine compounds can halt the downstream signaling cascades that promote cancer cell survival and proliferation. For instance, certain pyrano[3,2-c]pyridine derivatives have demonstrated significant inhibitory characteristics against both EGFR and VEGFR-2.[1][3]
The following diagram illustrates the inhibitory effect of a pyranopyridine derivative on the EGFR/VEGFR-2 signaling pathway.
Caption: Inhibition of EGFR and VEGFR-2 by a pyranopyridine derivative.
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, some pyranopyridine compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[4] Studies on certain pyridine derivatives have demonstrated an upregulation of pro-apoptotic proteins like p53 and JNK, alongside a downregulation of cell cycle-associated proteins such as cyclin D1, leading to G2/M phase arrest in the cell cycle.[4]
Antimicrobial Activity
The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge. Pyranopyridine scaffolds are being investigated as a novel class of antimicrobial agents, particularly as efflux pump inhibitors (EPIs).[5][6]
Mechanism of Action: Efflux Pump Inhibition
In Gram-negative bacteria, resistance-nodulation-division (RND) family efflux pumps, such as AcrAB-TolC in Escherichia coli, are major contributors to multidrug resistance by actively extruding antibiotics from the cell.[5][7][8] A novel pyranopyridine inhibitor, MBX2319, has been shown to potently inhibit these RND-type efflux pumps.[5][7][8] By blocking the efflux pump, these compounds can restore or significantly increase the efficacy of existing antibiotics like ciprofloxacin and piperacillin.[5][7] MBX2319 and its analogs potentiate the activity of antibiotics by increasing their intracellular accumulation.[7]
The following table summarizes the potentiation of antibiotic activity by a pyranopyridine-based efflux pump inhibitor.
| Antibiotic | Fold Decrease in MIC with MBX2319 |
| Ciprofloxacin | 2-fold |
| Levofloxacin | 4-fold |
| Piperacillin | 8-fold |
| Data from E. coli AB1157.[8] |
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyranopyridine derivatives have demonstrated significant anti-inflammatory properties.[9][10]
Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory effects of some pyran and pyridine derivatives are linked to the inhibition of key inflammatory mediators and signaling pathways. Studies have shown that these compounds can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[11] The inhibition of these enzymes reduces the production of pro-inflammatory molecules like nitric oxide and prostaglandins. Furthermore, some derivatives have been found to modulate signaling pathways such as NF-κB, Akt, and MAPKs (JNK, ERK), which are crucial for the inflammatory response.[11][12] The iron-chelating properties of some pyridine-4-one derivatives have also been suggested to contribute to their anti-inflammatory effects, as key enzymes in the inflammation pathway like cyclooxygenase and lipoxygenase are heme-dependent.[9]
Neuroprotective Effects
Neurodegenerative diseases and ischemic brain injury are characterized by neuronal loss. Certain pyranopyridine and related pyrrolopyrimidine derivatives have shown promise as neuroprotective agents.[13][14][15][16]
Mechanism of Action: Antioxidant and Anti-inflammatory Properties
The neuroprotective effects of these compounds are often attributed to their antioxidant and anti-inflammatory activities.[12][16] For instance, the pyrrolopyrimidine antioxidant U-104067F has been shown to protect against the loss of inferior olivary neurons in rats treated with the neurotoxin 3-acetylpyridine.[14] Another dihydropyridine derivative, CV-159, has demonstrated significant protection against delayed neuronal death in the hippocampus following transient forebrain ischemia.[13] This protection is thought to be mediated by both the blocking of L-type Ca2+ channels and the inhibition of calmodulin-dependent pathways.[13] Furthermore, these compounds can suppress the activation of microglia and astrocytes, key players in neuroinflammation, thereby reducing neuronal damage.[12]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyranopyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
-
Anticancer Activity: For anticancer pyranopyridines targeting EGFR and VEGFR-2, the presence of a sulfonate group has been identified as a key functional element for enhancing therapeutic efficacy.[1] A review of pyridine derivatives found that the presence of -OCH3, -OH, -C=O, and -NH2 groups generally enhances antiproliferative activity, while halogen atoms or bulky groups tend to decrease it.[17]
-
Antimicrobial (Efflux Pump Inhibition): In the case of the pyranopyridine EPI MBX2319, systematic modifications of the five substituents around the core have produced a molecular activity map.[5][6] This has identified regions critical for inhibitory activity and those that can be modified to improve potency and metabolic stability.[5][6]
Experimental Workflows for Activity Screening
The evaluation of the biological activities of pyranopyridine scaffolds involves a series of well-established in vitro and in vivo assays. The following workflow provides a general framework for screening and characterizing these compounds.
Caption: A generalized workflow for the discovery and development of pyranopyridine-based therapeutic agents.
Protocol: In Vitro Anticancer Screening (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic potential of novel pyranopyridine derivatives against various cancer cell lines.[1]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG-2, HCT-116).[1]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Pyranopyridine compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the pyranopyridine compounds and a reference drug (e.g., doxorubicin) in the growth medium.[1] Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include vehicle control (DMSO) wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The rationale here is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Future Perspectives and Conclusion
The pyranopyridine scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. Its synthetic tractability and diverse range of biological activities make it an attractive starting point for drug discovery programs. Future research will likely focus on:
-
Target Selectivity: Designing derivatives with high selectivity for specific biological targets to minimize off-target effects and improve safety profiles.
-
Combination Therapies: Exploring the synergistic effects of pyranopyridine-based agents, such as efflux pump inhibitors, with existing drugs to overcome resistance.
-
Novel Biological Targets: Investigating the potential of pyranopyridine compounds against a wider range of diseases and biological targets.
References
-
Al-Ostath, A., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry, 16(24), 2567-2582. [Link]
-
Opperman, T. J., et al. (2015). Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. Bioorganic & Medicinal Chemistry, 23(9), 2024-2034. [Link]
-
Opperman, T. J., et al. (2015). Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. Bioorganic & Medicinal Chemistry, 23(9), 2024-2034. [Link]
-
Al-Ostath, A., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry. [Link]
-
Al-Ostath, A., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry, 16(24), 2567-2582. [Link]
-
Abdel-Wahab, B. F., et al. (2025). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Pooja, G. S., & Banupriya, S. (2024). Pyranopyrimidine: A Promising Scaffold with various Biological activities. Asian Journal of Pharmaceutical Research. [Link]
-
Pooja, G. S., & Banupriya, S. (2025). Pyranopyrimidine: A Promising Scaffold with various Biological activities. Asian Journal of Pharmaceutical Research. [Link]
-
Heidari, R., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences, 19(5), 465-469. [Link]
-
Pooja, G. S., & Banupriya, S. (2023). Pyranopyrimidine: A promising scaffold with various biological activities. International Journal of Pharmaceutical Research and Applications, 8(3), 1021-1033. [Link]
-
Pooja, G. S., & Banupriya, S. (2024). Pyranopyrimidine: A Promising Scaffold with various Biological activities. Asian Journal of Pharmaceutical Research, 14(1), 60-67. [Link]
-
Al-Said, M. S., et al. (2011). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archiv der Pharmazie, 344(11), 760-767. [Link]
-
El-Sayed, M. A.-S., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 28(21), 7309. [Link]
-
Christodoulou, E., et al. (2015). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Reports, 34(4), 1835-1842. [Link]
-
Opperman, T. J., et al. (2013). Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli. Antimicrobial Agents and Chemotherapy, 57(11), 5529-5536. [Link]
-
Vargiu, A. V., et al. (2016). Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives. Proceedings of the National Academy of Sciences, 113(14), 3843-3848. [Link]
-
Various Authors. (2024). Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development, 9(2). [Link]
-
Pérez-García, L. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
-
Shishido, T., et al. (1995). Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. Journal of Pharmacology and Experimental Therapeutics, 275(3), 1366-1372. [Link]
-
Hall, E. D., et al. (1996). Neuroprotective Effects of the Pyrrolopyrimidine U-104067F in 3-acetylpyridine-treated Rats. Journal of Pharmacology and Experimental Therapeutics, 279(2), 853-859. [Link]
-
Lee, W., et al. (2023). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. Amino Acids, 55(10), 1317-1327. [Link]
-
Attia, M. I., et al. (2022). Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. Drug Design, Development and Therapy, 16, 203-221. [Link]
-
Opperman, T. J., et al. (2013). Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli. Antimicrobial Agents and Chemotherapy, 57(11), 5529-5536. [Link]
-
Opperman, T. J., et al. (2013). Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli. Antimicrobial Agents and Chemotherapy, 57(11), 5529-5536. [Link]
-
Abou-Seri, S. M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1433. [Link]
-
Popa, I.-M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(13), 4220. [Link]
-
Pérez-García, L. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
-
Mohammadi-Farani, A., et al. (2018). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 Breast Cancer Cells. Acta Biochimica Polonica, 65(3), 469-474. [Link]
-
Hall, E. D., et al. (1996). Neuroprotective Effects of the Novel Brain-Penetrating Pyrrolopyrimidine Antioxidants U-101033E and U-104067F Against Post-Ischemic Degeneration of Nigrostriatal Neurons. Journal of Cerebral Blood Flow & Metabolism, 16(1), 35-42. [Link]
-
Pérez-García, L. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
-
Hall, E. D., et al. (1995). Pyrrolopyrimidines: novel brain-penetrating antioxidants with neuroprotective activity in brain injury and ischemia models. Journal of Pharmacology and Experimental Therapeutics, 275(1), 221-228. [Link]
-
Ullah, I., et al. (2024). Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. International Journal of Molecular Sciences, 25(12), 6430. [Link]
Sources
- 1. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of the pyrrolopyrimidine U-104067F in 3-acetylpyridine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of the novel brain-penetrating pyrrolopyrimidine antioxidants U-101033E and U-104067F against post-ischemic degeneration of nigrostriatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrrolopyrimidines: novel brain-penetrating antioxidants with neuroprotective activity in brain injury and ischemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chemistry of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde: A Technical Guide to Safe Handling and Use
For researchers, scientists, and drug development professionals, the introduction of novel heterocyclic compounds like 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde into a workflow necessitates a robust understanding of its chemical personality. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, ensuring both personal safety and experimental integrity. While specific safety data for this exact molecule is limited, a thorough analysis of its structural components—a dihydropyran ring fused to a pyridine core with an aldehyde functional group—allows for a scientifically grounded assessment of its potential hazards.
Compound Identification and Physicochemical Properties
A clear understanding of the compound's basic identity is the foundation of safe laboratory practice.
| Identifier | Value | Source |
| Chemical Name | This compound | ChemWhat[1] |
| CAS Number | 1222533-91-6 | Sigma-Aldrich |
| Molecular Formula | C₉H₉NO₂ | ChemWhat[1] |
| Molecular Weight | 163.17 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
Hazard Assessment: An Evidence-Based Approach
Due to the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, we will infer its potential hazards from structurally related molecules, namely pyridine aldehydes and dihydropyrans. This approach, rooted in established toxicological principles, provides a strong basis for risk assessment.
The core structure contains a pyridine ring, an aldehyde group, and a dihydropyran moiety. Aldehydes are known for their potential to cause irritation and sensitization. Pyridine derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[2][3] Dihydropyrans are often flammable and can cause skin and eye irritation.[4][5]
Inferred Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. Pyridine-based aldehydes have demonstrated oral and inhalation toxicity.[2][3]
-
Skin Corrosion/Irritation: Expected to cause skin irritation. Many aldehydes and pyridine derivatives are known skin irritants.[2][3][4]
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage. This is a common hazard for aldehydes.[3][6]
-
Respiratory/Skin Sensitization: May cause an allergic skin reaction. Aldehydes are a well-known class of sensitizers.[2][3][4]
-
Combustibility: Classified as a combustible solid (Storage Class 11). While not highly flammable in its solid state, dusts may form explosive mixtures with air, and it will burn if ignited.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. The primary goal is to minimize contact and inhalation through a combination of engineering controls and appropriate PPE.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. For weighing, preparing solutions, or any procedure that could generate dust or vapors, a certified chemical fume hood is mandatory.[7]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[2][8]
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is your last and most critical line of defense.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) tested according to standards like EN 374. Always inspect gloves for integrity before use and change them immediately if contaminated.[4]
-
Eye and Face Protection: Chemical safety goggles are required at all times. When there is a risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of spillage, consider a chemical-resistant apron or suit.[2]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[2]
Caption: Decision workflow for chemical spill response.
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Containers: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not dispose of it down the drain. * Procedure: Collect waste in a designated, labeled, and sealed container. Arrange for disposal through a licensed professional waste disposal service.
Conclusion
While this compound is a valuable compound in research and development, its safe use hinges on a proactive and informed approach to safety. By understanding its inferred hazards based on structural analogs and rigorously applying the handling, storage, and emergency protocols outlined in this guide, researchers can confidently and safely explore its scientific potential. Always prioritize safety, and when in doubt, consult with your institution's environmental health and safety department.
References
-
ChemWhat. This compound CAS#: 1222533-91-6. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: 3,4-dihydro-2H-pyran. [Link]
-
Stobec. Safety Data Sheet - Pyridine-2-aldehyde. [Link]
-
Pharmaffiliates. 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. [Link]
-
PubChem. 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. [Link]
-
OECD Existing Chemicals Database. 3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1. [Link]
-
PubChem. 3,4-dihydro-2H-pyran. [Link]
-
Carl ROTH. Pyridine - Safety Data Sheet. [Link]
-
Perfumer's Apprentice. SAFETY DATA SHEET - Aldehyde C-8. [Link]
-
Avantor. MATERIAL SAFETY DATA SHEET - PYRIDINE. [Link]
-
Kao Chemicals. SAFETY DATA SHEET. [Link]
-
OSHA. Safe Use of Glutaraldehyde in Health Care. [Link]
-
Capot Chemical. MSDS of 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde. [Link]
-
PubChem. 2-Pyridinecarboxaldehyde. [Link]
Sources
Commercial suppliers of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde
An In-depth Technical Guide to 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the procurement and application of this compound. Moving beyond a simple supplier list, this document provides critical context, comparative supplier analysis, insights into synthetic strategy, and essential safety protocols to empower your research and development endeavors.
Introduction: The Scientific Context of a Unique Heterocycle
This compound is a bicyclic heteroaromatic compound featuring a pyridine ring fused to a dihydropyran ring. This structural motif is of significant interest in medicinal chemistry and materials science. The pyridine core is a well-established pharmacophore, while the fused dihydropyran ring introduces specific conformational constraints and stereochemical possibilities. The aldehyde functional group serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations such as reductive aminations, oxidations, reductions, and olefination reactions.
This compound and its derivatives are valuable building blocks for constructing more complex molecular architectures. For instance, related pyranopyrimidine structures have been investigated as potent inhibitors of enzymes like PARP-1, which are critical targets in cancer therapy[1]. The strategic positioning of the aldehyde allows for the exploration of chemical space around this core, making it a valuable intermediate for library synthesis in drug discovery campaigns.
Key Compound Identifiers:
-
Chemical Name: this compound
-
InChI Key: ZDVRMVOZAHNHOK-UHFFFAOYSA-N[2]
Commercial Sourcing: A Comparative Analysis of Suppliers
Procuring high-quality starting materials is a critical, rate-limiting step in research. The decision of which supplier to choose depends on factors such as required purity, scale, budget, and the urgency of the need. The following diagram and table outline a logical workflow for supplier selection and a summary of known commercial sources for this specific molecule.
Caption: Plausible final-step synthesis of the target aldehyde.
Protocol: General Procedure for Dess-Martin Periodinane (DMP) Oxidation
This protocol is a representative example and must be adapted and optimized for the specific substrate.
-
Preparation: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the precursor alcohol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Reagent: To the stirred solution, add Dess-Martin periodinane (approx. 1.1 to 1.5 equivalents) portion-wise at room temperature. The reaction is typically mildly exothermic.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude aldehyde can then be purified by flash column chromatography on silica gel.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous structures like pyridine-aldehydes and dihydropyrans can guide safe handling practices. [5][6][7][8]
-
Physical Form: Solid [2]* Hazard Classification: Likely classified as a combustible solid. [2]Based on related structures, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [9]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). [5][8]* Handling: Avoid creating dust. Keep away from heat, sparks, and open flames. [7]Take precautionary measures against static discharge. Avoid contact with skin, eyes, and clothing. [5]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [5][7]For long-term stability, storage under an inert atmosphere (Nitrogen or Argon) is recommended.
-
In Case of Exposure:
-
Skin: Immediately wash with soap and plenty of water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [6] Always consult a comprehensive, compound-specific SDS from your chosen supplier before handling any chemical.
-
References
-
This compound CAS#: 1222533-91-6. ChemWhat. [Link]
-
3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. National Institutes of Health. [Link]
-
3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. Pharmaffiliates. [Link]
-
Safety Data Sheet: 3,4-dihydro-2H-pyran. Chemos GmbH & Co.KG. [Link]
-
3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal. [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]
-
3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. PubChem. [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Publishing. [Link]
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3,4-Dihydro-2H-pyrano 2,3-b pyridine-6-carbaldehyde AldrichCPR 1222533-91-6 [sigmaaldrich.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | VSNCHEM [vsnchem.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemos.de [chemos.de]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Synthetic Strategies for 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde Derivatives: A Guide for Researchers
The 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and serves as a versatile building block in medicinal chemistry and drug discovery. The introduction of a carbaldehyde group at the 6-position provides a valuable synthetic handle for further functionalization, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This comprehensive guide details robust and efficient synthetic routes for the preparation of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde derivatives, providing researchers with both the theoretical underpinnings and practical protocols to facilitate their synthetic endeavors.
Introduction to the Pyrano[2,3-b]pyridine Core
The fusion of a dihydropyran ring to a pyridine core creates a unique bicyclic system with a distinct conformational and electronic profile. This structural framework has been identified in compounds exhibiting a range of pharmacological activities, making it an attractive target for synthetic chemists. The 6-carbaldehyde functionality, in particular, allows for a myriad of subsequent chemical transformations, including but not limited to, reductive amination, oxidation to the corresponding carboxylic acid, Wittig-type olefination, and the formation of various heterocyclic rings.
This document outlines two primary, field-proven strategies for the synthesis of the target compounds:
-
Construction of the Pyrano[2,3-b]pyridine Scaffold followed by Formylation: This classic approach involves the initial assembly of the bicyclic core, followed by the introduction of the carbaldehyde group.
-
Convergent Multicomponent and Tandem Approaches: These more modern strategies aim to construct the functionalized scaffold in a more atom- and step-economical manner.
Strategy 1: Scaffold Construction and Subsequent Formylation
This linear approach provides a high degree of control over the substitution pattern of the final product. The key steps involve the synthesis of the 3,4-dihydro-2H-pyrano[2,3-b]pyridine core, which can be achieved through several methods, followed by a regioselective formylation reaction.
Synthesis of the 3,4-Dihydro-2H-pyrano[2,3-b]pyridine Core via Intramolecular Hetero-Diels-Alder Reaction
An elegant and powerful method for the construction of the pyrano[2,3-b]pyridine skeleton is the intramolecular inverse-electron-demand Diels-Alder (IEDDA) reaction of 1,2,4-triazines.[1][2] This approach offers a high degree of convergence and allows for the introduction of various substituents.
Causality of Experimental Choices: The use of 1,2,4-triazines as the diene component in an IEDDA reaction is driven by their electron-deficient nature, which facilitates cycloaddition with electron-rich dienophiles. The subsequent retro-Diels-Alder reaction, with the extrusion of dinitrogen, leads to the formation of the pyridine ring. Microwave activation is often employed to accelerate the reaction and improve yields.[1]
Experimental Protocol: Synthesis of a Substituted 3,4-Dihydro-2H-pyrano[2,3-b]pyridine
-
Step 1: Synthesis of the 1,2,4-Triazine Precursor: A solution of 3-methylsulfanyl-1,2,4-triazine (1.0 eq.) in a suitable solvent (e.g., DMF) is treated with the sodium salt of a suitably functionalized alcohol (e.g., an unsaturated alcohol to act as the dienophile, 1.1 eq.) at room temperature. The reaction is stirred until completion (monitored by TLC). The product is then isolated by aqueous workup and purified by column chromatography.
-
Step 2: Intramolecular IEDDA Reaction: The purified triazine precursor is dissolved in a high-boiling solvent (e.g., diphenyl ether) in a sealed microwave vial. The mixture is subjected to microwave irradiation at a temperature typically ranging from 180-220 °C for 30-60 minutes.
-
Step 3: Purification: After cooling, the reaction mixture is directly purified by column chromatography on silica gel to afford the desired 3,4-dihydro-2H-pyrano[2,3-b]pyridine derivative.
Data Presentation: Representative Yields for IEDDA Cyclization
| Dienophile Moiety | Microwave Temperature (°C) | Reaction Time (min) | Yield (%) |
| Pent-4-en-1-oxy | 200 | 45 | 75 |
| Hex-5-en-1-oxy | 200 | 45 | 72 |
| But-3-en-1-oxy | 180 | 60 | 65 |
Visualization: IEDDA Reaction Pathway
Caption: Intramolecular Hetero-Diels-Alder reaction workflow.
Formylation of the Pyrano[2,3-b]pyridine Core via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
Causality of Experimental Choices: The pyridine ring of the 3,4-dihydro-2H-pyrano[2,3-b]pyridine system is activated towards electrophilic substitution by the electron-donating effect of the fused dihydropyran ring's oxygen atom. The Vilsmeier reagent is a relatively mild electrophile, which allows for regioselective formylation. The reaction is typically performed at elevated temperatures to drive the electrophilic aromatic substitution.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Step 1: Generation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, phosphorus oxychloride (1.5 - 2.0 eq.) is added to anhydrous N,N-dimethylformamide (used as both reagent and solvent) at 0 °C with stirring. The mixture is stirred at this temperature for 30 minutes.
-
Step 2: Addition of the Substrate: A solution of the 3,4-dihydro-2H-pyrano[2,3-b]pyridine derivative (1.0 eq.) in anhydrous DMF is added dropwise to the Vilsmeier reagent at 0 °C.
-
Step 3: Reaction: The reaction mixture is then heated to 80-100 °C and stirred for several hours (monitored by TLC).
-
Step 4: Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to yield the this compound derivative.
Visualization: Vilsmeier-Haack Reaction Mechanism
Caption: Vilsmeier-Haack formylation workflow.
Strategy 2: Convergent Multicomponent and Tandem Approaches
Multicomponent reactions (MCRs) and tandem reactions offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials.[5][6]
Catalytic Multicomponent Synthesis
While a specific one-pot multicomponent reaction for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied to construct the core structure, which can then be functionalized. For instance, a three-component reaction involving a substituted aminopyridine, an α,β-unsaturated aldehyde, and a source of the pyran ring can be envisioned.
Causality of Experimental Choices: The choice of catalyst is crucial in MCRs to orchestrate the sequence of bond-forming events. Lewis acids or organocatalysts can be employed to activate the substrates and control the regioselectivity of the annulation. The reaction conditions are typically optimized to favor the desired tandem sequence of reactions.
Experimental Protocol: A General Three-Component Approach
-
Step 1: Reaction Setup: To a solution of a suitable 2-aminopyridine derivative (1.0 eq.) and an α,β-unsaturated aldehyde (e.g., acrolein, 1.2 eq.) in a suitable solvent (e.g., ethanol, acetonitrile), a catalyst (e.g., a Lewis acid like InCl₃ or an organocatalyst like L-proline, 10-20 mol%) is added.
-
Step 2: Addition of the Third Component: A component that will form the dihydropyran ring, such as a 1,3-dicarbonyl compound or an enol ether, is added to the reaction mixture.
-
Step 3: Reaction and Purification: The mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.
Data Presentation: Catalyst Screening for a Model Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| InCl₃ | Ethanol | Reflux | 12 | 65 |
| L-Proline | Acetonitrile | 60 | 24 | 58 |
| Sc(OTf)₃ | Dichloromethane | Room Temp | 18 | 72 |
| No Catalyst | Ethanol | Reflux | 48 | <10 |
Visualization: Conceptual Multicomponent Reaction
Caption: A conceptual one-pot multicomponent reaction.
Conclusion
The synthesis of this compound derivatives can be approached through several effective strategies. The choice of a particular route will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. The classic approach of constructing the heterocyclic core followed by Vilsmeier-Haack formylation offers a high degree of reliability and control. For more rapid access to diverse analogs, the exploration of multicomponent and tandem reaction strategies is highly encouraged. The protocols and insights provided herein are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
- Hajbi, Y., Suzenet, F., Khouili, M., Lazar, S., & Guillaumet, G. (2007). Polysubstituted 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines via microwave-activated inverse electron demand Diels–Alder reactions. Tetrahedron, 63(34), 8286-8297.
-
National Center for Biotechnology Information. (n.d.). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. Retrieved from [Link]
- Robinson, R. P., Casimiro-Garcia, A., Liang, S., Anderson, D. P., & Flick, A. C. (2013). A tandem hetero Diels–Alder/Mannich approach for the synthesis of a versatile hexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one core. Tetrahedron Letters, 54(46), 6168–6170.
- Hajbi, Y., Suzenet, F., Khouili, M., Lazar, S., & Guillaumet, G. (2009). General Synthetic Approach to 4-Substituted 2,3-Dihydrofuro[2,3-b]pyridines and 5-Substituted 3,4-Dihydro-2H-pyrano[2,3-b]pyridines. Synlett, 2009(01), 92-96.
- Tripathi, R. P., Singh, P., & Singh, P. (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega, 7(40), 35689–35715.
- Rajput, A. P., & Patil, S. L. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1234-1256.
- Quiroga, J., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron, 64(12), 2851-2858.
- Bear, B. R., & Shea, K. J. (2001). Tandem hetero diels-alder reaction: synthesis of oxygenated macrocycles. Organic letters, 3(5), 723–726.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Foster, R. A., & Willis, M. C. (2013). Tandem inverse-electron-demand hetero-/retro-Diels–Alder reactions for aromatic nitrogen heterocycle synthesis. Chemical Society Reviews, 42(1), 63–76.
- Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
- Ghorbani-Vaghei, R., & Malaeke, E. (2017). Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. Scientific Reports, 7(1), 12345.
- Borah, B., Dhar, K., & Chowhan, L. R. (2023). Green synthesis of pyrano [3,2-b]pyran derivatives using nano Si–Mg–fluorapatite catalyst and the evaluation of their antibacterial and antioxidant properties. Journal of Molecular Structure, 1294, 136543.
- de la Torre, M. C., & Sierra, M. A. (2014). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 19(6), 7586–7634.
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7.
- Ghashang, M., & Fazel, S. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(26), 11576-11596.
- Serykh, E. A., et al. (2017). Tandem hetero-Diels–Alder-hemiacetal reaction in the synthesis of new chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazoles. Tetrahedron, 73(7), 935-942.
- Patel, R. B., & Chikhalia, K. H. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research and Reviews: Journal of Chemistry, 5(2), 1-7.
- Goudarziafshar, H., et al. (2013). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. Chemistry Central Journal, 7, 1.
Sources
- 1. Sci-Hub. Polysubstituted 2,3‐Dihydrofuro[2,3‐b]pyridines and 3,4‐Dihydro‐2H‐pyrano[2,3‐b]pyridines via Microwave‐Activated Inverse Electron Demand Diels—Alder Reactions. / ChemInform, 2007 [sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Aldehyde Group in Pyranopyridines as a Versatile Chemical Handle
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Evelyn Reed
Introduction: The Strategic Importance of the Pyranopyridine Aldehyde
The pyranopyridine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry and materials science.[1][2][3] Its unique combination of a pyran ring fused to a pyridine core imparts specific steric and electronic properties, making it a cornerstone for designing novel therapeutic agents and functional materials. Within this framework, the aldehyde group (-CHO) serves as a uniquely versatile functional handle. Its electrophilic carbon and susceptibility to a wide array of chemical transformations allow for the strategic diversification of the pyranopyridine core, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.[4][5]
This guide provides an in-depth exploration of key reactions involving the aldehyde group on a pyranopyridine scaffold. It moves beyond simple procedural lists to explain the underlying chemical principles and causality behind experimental choices. Each section includes a detailed, field-tested protocol designed for reproducibility and validation, aimed at empowering researchers to leverage this functional group to its full potential in drug discovery and development.
Core Reactivity Pathways of the Pyranopyridine Aldehyde
The reactivity of the aldehyde is dominated by the electrophilicity of its carbonyl carbon, which is susceptible to attack by nucleophiles.[6][7] The electron-withdrawing nature of the pyridine ring can further enhance this electrophilicity, making the aldehyde on a pyranopyridine scaffold particularly reactive. The primary transformations, which will be detailed in the subsequent sections, include oxidation to a carboxylic acid, reduction to a primary alcohol, and various carbon-carbon bond-forming reactions such as the Knoevenagel condensation and Wittig olefination.
Caption: Key reaction pathways of the pyranopyridine aldehyde group.
Oxidation to Pyranopyridine Carboxylic Acids
The conversion of an aldehyde to a carboxylic acid is a fundamental oxidative transformation. This reaction is crucial for introducing an acidic moiety, which can serve as a key pharmacophore for receptor binding or improve the aqueous solubility of a drug candidate.
Mechanistic Insight
The Pinnick oxidation, utilizing sodium chlorite (NaClO₂) buffered with a mild acid, is an exceptionally efficient and chemoselective method for oxidizing aldehydes, particularly those on sensitive heterocyclic systems. The reaction proceeds via the formation of chlorous acid (HClO₂) in situ, which then oxidizes the aldehyde hydrate to the carboxylic acid without affecting other sensitive functional groups.
Experimental Protocol: Pinnick Oxidation
This protocol describes the oxidation of a generic pyranopyridine aldehyde to its corresponding carboxylic acid.
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
The Versatile Scaffold: Application Notes for 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and facile functionalization is perpetual. The 3,4-dihydro-2H-pyrano[2,3-b]pyridine core has emerged as a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme. Its unique three-dimensional architecture, arising from the fusion of a non-planar dihydropyran ring with an aromatic pyridine ring, presents a desirable starting point for the design of a diverse array of bioactive molecules.
This application note focuses on a particularly valuable derivative of this scaffold: 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde . The aldehyde functionality at the 6-position serves as a versatile chemical handle, enabling a multitude of synthetic transformations. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, key applications, and detailed experimental protocols related to this promising building block in the pursuit of novel therapeutics.
Synthesis of the Key Building Block: this compound
While the direct synthesis of this compound is not extensively documented, a reliable and practical approach involves the oxidation of the commercially available corresponding alcohol, (3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol. Mild oxidation methods are crucial to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is an excellent choice due to its high selectivity, mild reaction conditions, and tolerance of various functional groups.[1][2]
Protocol 1: Dess-Martin Oxidation of (3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol
This protocol describes the oxidation of a primary alcohol to an aldehyde using Dess-Martin periodinane.
Materials:
-
(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol
-
Dess-Martin periodinane (DMP)[1]
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Addition of DMP: To the stirred solution, add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is usually complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes until the solid dissolves.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents moisture from interfering with the reaction, as DMP can be sensitive to water.
-
Anhydrous DCM: Ensures that water does not compete with the alcohol in reacting with the DMP.
-
Stoichiometry of DMP: A slight excess of DMP ensures complete conversion of the starting material.
-
Quenching with NaHCO₃ and Na₂S₂O₃: Sodium bicarbonate neutralizes the acetic acid byproduct of the reaction, while sodium thiosulfate reduces any remaining DMP.[1]
Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Molecules
The aldehyde group of this compound is a linchpin for a variety of chemical transformations, making it a highly valuable intermediate in the synthesis of potential drug candidates across different therapeutic areas.
Synthesis of Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in cancer and inflammatory diseases. The pyranopyridine scaffold can be elaborated to target the ATP-binding site of various kinases. The aldehyde functionality allows for the introduction of diverse substituents through reactions like reductive amination, Wittig olefination, and condensation reactions to generate pharmacophores that can interact with key residues in the kinase domain.
Workflow for Kinase Inhibitor Synthesis and Evaluation:
Caption: Workflow for the synthesis and evaluation of pyranopyridine-based kinase inhibitors.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase using a luminescence-based assay that quantifies ADP production.[3]
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound or DMSO (vehicle control) to each well. Add the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate Kinase Reaction: Add the substrate/ATP mixture to each well to start the reaction. Incubate at 30°C for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantitative Data Summary:
| Kinase Target | Test Compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Kinase A | 150 | 10 |
| Kinase B | 850 | 25 |
| Kinase C | >10,000 | 50 |
Development of CNS-Targeted Agents
The blood-brain barrier (BBB) presents a significant challenge for drug delivery to the central nervous system (CNS). The physicochemical properties of the pyranopyridine scaffold can be fine-tuned to enhance BBB penetration. The aldehyde group can be used to introduce functionalities that modulate lipophilicity, polar surface area, and hydrogen bonding capacity, key parameters for CNS drug design.
Logical Relationship for CNS Drug Design:
Caption: Logic diagram for designing CNS-active pyranopyridine derivatives.
Synthesis of Antiviral Compounds
The pyranopyridine nucleus has been incorporated into molecules with potent antiviral activity, including against rhinoviruses.[4] The aldehyde functionality is a key starting point for the synthesis of various heterocyclic systems and for the introduction of side chains that can interact with viral proteins or enzymes.
Protocol 3: Antiviral Plaque Reduction Assay
This assay is a standard method to evaluate the in vitro efficacy of antiviral compounds by measuring the reduction in the formation of viral plaques in a cell culture.[5][6]
Materials:
-
Susceptible host cell line (e.g., HeLa cells for rhinovirus)
-
Virus stock of known titer
-
Test compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Overlay medium (containing methylcellulose or agarose)
-
Crystal violet staining solution
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in culture plates to form a confluent monolayer.
-
Infection: Remove the culture medium and infect the cell monolayer with a diluted virus suspension (multiplicity of infection, MOI, should be optimized).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the overlay medium containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization:
-
Remove the overlay medium and fix the cells with a suitable fixative (e.g., 10% formalin).
-
Stain the cells with crystal violet solution.
-
Gently wash the plates with water to remove excess stain.
-
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the 50% effective concentration (EC50).
Data Presentation for Antiviral Activity:
| Compound Concentration (µM) | Number of Plaques (mean ± SD) | Plaque Reduction (%) |
| 0 (Virus Control) | 100 ± 8 | 0 |
| 0.1 | 85 ± 6 | 15 |
| 1 | 52 ± 5 | 48 |
| 10 | 15 ± 3 | 85 |
| 100 | 2 ± 1 | 98 |
Conclusion: A Versatile Tool for Drug Discovery
This compound represents a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis from the corresponding alcohol and the reactivity of the aldehyde group open up a vast chemical space for the generation of diverse compound libraries. The applications highlighted in this guide for kinase inhibitors, CNS-targeted agents, and antiviral compounds are just a few examples of the potential of this scaffold. By leveraging the synthetic protocols and biological assays detailed herein, researchers can effectively utilize this privileged structure in their drug discovery endeavors to address a wide range of therapeutic challenges.
References
-
BenchChem. 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid.
-
Prakash, G., et al. Synthesis of (R)-3,4-Dihydro-2h-Pyran-2-Carboxaldehyde: Application to the Synthesis of Potent Adenosine A2A and A3 Receptor Agonist. Amanote Research.
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
-
Azarifar, D., et al. (2021). Synthesis and biological evaluation of new pyranopyridine derivatives catalyzed by guanidinium chloride-functionalized γ-Fe2O3/HAp magnetic nanoparticles. RSC Advances, 11(52), 32835-32847.
-
Sigma-Aldrich. Dess-Martin Periodinane.
-
Bargar, T. M., et al. (1986). 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines with potent antirhinovirus activity. Journal of Medicinal Chemistry, 29(9), 1590–1595.
-
BenchChem. Application Notes and Protocols for Kinase Activity Assays.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
-
Sanchez, M. D., Ochoa, A. C., & Foster, T. P. (2016). Plaque reduction assay. Bio-protocol, 6(10), e1810.
-
BenchChem. Application Notes and Protocols for Plaque Reduction Assay of RSV-IN-4.
Sources
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin Periodinane [merckmillipore.com]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
The Versatility of Pyranopyridine Derivatives: Strategic Building Blocks in Modern Organic Synthesis
Introduction: The Rising Prominence of Pyranopyridines in Medicinal Chemistry
Pyranopyridine derivatives, heterocyclic compounds featuring fused pyran and pyridine rings, have emerged as privileged scaffolds in the landscape of medicinal chemistry and drug discovery. Their intrinsic structural features allow for diverse biological activities, making them a focal point for the development of novel therapeutic agents. These compounds have demonstrated a wide spectrum of pharmacological properties, including potent anticancer, antifungal, antiviral, anti-inflammatory, and vasodilatory effects.[1] The significance of the pyranopyridine core is underscored by its presence in compounds targeting critical biological pathways, such as VEGFR-2 and EGFR inhibition in oncology.[1] This guide provides an in-depth exploration of pyranopyridine derivatives as versatile building blocks in organic synthesis, with a focus on efficient synthetic protocols and their applications in creating molecules with significant biological potential.
Strategic Synthesis of Pyranopyridine Scaffolds: The Power of Multicomponent Reactions
The construction of the pyranopyridine framework has been approached through various synthetic strategies. Among these, multicomponent reactions (MCRs) have gained significant traction due to their efficiency, atom economy, and ability to generate molecular diversity in a single step.[2] MCRs simplify synthetic routes and often minimize the need for extensive purification, aligning with the principles of green chemistry.[2]
One-Pot, Three-Component Synthesis of Pyrano[2,3-b]pyridine Derivatives
A highly effective and environmentally benign approach for the synthesis of pyrano[2,3-b]pyridine derivatives involves the one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and a suitable active methylene compound, such as 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one. This reaction can be efficiently catalyzed by various systems, including functionalized magnetic nanoparticles, which offer the advantage of easy recovery and reusability.[3]
Conceptual Workflow for Catalytic Three-Component Synthesis
Figure 1: General workflow for the one-pot synthesis of pyrano[2,3-b]pyridine derivatives.
Protocol 1: Guanidinium Chloride-Functionalized γ-Fe₂O₃/HAp Magnetic Nanoparticle-Catalyzed Synthesis of Pyrano[2,3-b]pyridines
This protocol describes a solvent-free, one-pot, three-component condensation reaction for synthesizing pyrano[2,3-b]pyridine derivatives with demonstrated antioxidant and antifungal activities.
Materials:
-
Aromatic aldehydes
-
Malononitrile
-
3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one
-
Guanidinium chloride-functionalized γ-Fe₂O₃/HAp magnetic nanoparticles (catalyst)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one (1 mmol).
-
Add the guanidinium chloride-functionalized γ-Fe₂O₃/HAp magnetic nanoparticle catalyst (specify catalytic amount, e.g., 0.02 g).
-
Heat the mixture at 80 °C under solvent-free conditions, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol and separate the catalyst using an external magnet.
-
Wash the catalyst with ethanol and dry for reuse.
-
Evaporate the solvent from the reaction mixture under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure pyrano[2,3-b]pyridine derivative.
Advantages of this Method:
-
High Yields: This method consistently produces excellent yields of the desired products.
-
Green Chemistry: The solvent-free conditions and the recyclability of the magnetic nanocatalyst make this a sustainable synthetic route.[3]
-
Ease of Work-up: The magnetic separation of the catalyst simplifies the purification process.[3]
Four-Component Synthesis of Pyrano[2,3-b]pyridines under Ultrasonic Irradiation
Another innovative approach involves a one-pot, four-component reaction of resorcinol, malononitrile, an aromatic aldehyde, and cyclohexanone.[4][5] This method can be effectively promoted by a bis(imino)pyridine (BIMP) Fe(II) catalyst under solvent-free conditions and ultrasonic irradiation, offering a rapid and efficient route to complex pyrano[2,3-b]pyridine structures.[4]
Protocol 2: BIMP Fe(II) Catalyzed Four-Component Synthesis of Pyrano[2,3-b]pyridines
Materials:
-
Resorcinol
-
Malononitrile
-
Aromatic aldehydes
-
Cyclohexanone
-
Bis(imino)pyridine (BIMP) Fe(II) catalyst
Procedure:
-
In a reaction vessel, mix resorcinol (1 mmol), malononitrile (1.1 mmol), the aromatic aldehyde (1 mmol), and cyclohexanone (1 mmol).
-
Add the BIMP Fe(II) catalyst (e.g., 0.1 mmol).
-
Irradiate the mixture under ultrasonic waves at room temperature for the appropriate time, as monitored by TLC.
-
After completion, dissolve the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography on silica gel.
Mechanistic Insight: The proposed mechanism for this four-component reaction begins with a Knoevenagel condensation between the aromatic aldehyde and malononitrile.[4] This is followed by a Michael addition with resorcinol and subsequent cyclization and dehydration to form a chromene intermediate. Finally, reaction with cyclohexanone leads to the fused pyranopyridine core.[4]
Applications in Medicinal Chemistry: From Synthesis to Biological Evaluation
The true value of pyranopyridine derivatives as building blocks is realized in their application to construct molecules with potent biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyranopyridine derivatives. For instance, novel pyranopyridine conjugates have been designed and synthesized, demonstrating significant anticancer activity, with some compounds showing IC₅₀ values comparable to the reference drug erlotinib.[1] These compounds have been shown to inhibit key kinases such as EGFR and VEGFR-2.[1] Another series of 2-substituted pyranopyridine derivatives exhibited potent anticancer activity against various human cancer cell lines, including liver, breast, and colorectal carcinoma.[6]
Table 1: Anticancer Activity of Selected Pyranopyridine Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 8a | - | 0.23 | [1] |
| Compound 8b | - | 0.15 | [1] |
| Erlotinib (Ref.) | - | 0.18 | [1] |
| Compound 12 | Hep-G2, HCT116 | More potent than Doxorubicin | [6] |
| Compound 14 | MCF-7, Caco-2 | More potent than Doxorubicin | [6] |
Antioxidant and Antifungal Properties
Pyrano[2,3-b]pyridine derivatives synthesized via the magnetic nanoparticle-catalyzed method have been evaluated for their antioxidant and antifungal properties. These compounds exhibited excellent antioxidant activity in the DPPH free-radical scavenging assay and also showed reasonable antifungal activity against Fusarium oxysporum.
Table 2: Antioxidant Activity of Synthesized Pyrano[2,3-b]pyridine Derivatives
| Compound | Antioxidant Activity (IC₅₀ mg/mL) | Reference |
| Series of Derivatives | 0.140 ± 0.003 to 0.751 ± 0.008 |
Advanced Synthetic Methodologies
Beyond multicomponent reactions, other advanced synthetic methods have been developed to access diverse pyranopyridine scaffolds.
Microwave-Assisted Synthesis
Microwave irradiation has been successfully employed to expedite the synthesis of pyranopyridine derivatives. An efficient synthesis of novel pyrano[2,3-b]pyridines has been achieved through the cyclocondensation of 2-amino-3-cyano-4H-chromenes and cyclohexanone in the presence of aluminum chloride under controlled microwave irradiation.[7][8] This method offers significant rate enhancements and excellent yields.[7][8]
Logical Flow for Microwave-Assisted Synthesis
Figure 2: Two-step microwave-assisted synthesis of pyrano[2,3-b]pyridine derivatives.
Rhodium-Catalyzed C-H Activation
A sophisticated approach for the synthesis of highly fused pyrano[2,3-b]pyridines involves a Rh(III)-catalyzed C-H bond activation and intramolecular cascade annulation.[9] This strategy provides facile access to polycyclic systems under mild, room temperature conditions with high efficiency and generality.[9]
Conclusion and Future Perspectives
Pyranopyridine derivatives have firmly established their role as indispensable building blocks in contemporary organic synthesis and medicinal chemistry. The development of efficient, green, and versatile synthetic methodologies, particularly through multicomponent reactions, has significantly broadened the accessibility and diversity of these scaffolds. The demonstrated broad-spectrum biological activities, especially in the realm of anticancer research, ensure that pyranopyridine-based compounds will continue to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on the further diversification of these scaffolds, the exploration of novel biological targets, and the development of even more sustainable and atom-economical synthetic protocols.
References
-
Al-Ostath, A. et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed Central. Available at: [Link]
-
Azarifar, D. et al. (2016). Synthesis and biological evaluation of new pyranopyridine derivatives catalyzed by guanidinium chloride-functionalized γ-Fe2O3/HAp magnetic nanoparticles. RSC Publishing. Available at: [Link]
-
Mohamed, S. F. et al. (2018). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Research on Chemical Intermediates. Available at: [Link]
-
Unknown. (n.d.). Synthesis of new pyranopyridine derivatives 287 catalyzed by... ResearchGate. Available at: [Link]
-
Nikpassand, M. et al. (2012). Bis(imino)pyridine (BIMP) Fe(II) catalyses one-pot green condensation of resorcinol, malononitrile, aromatic aldehydes and cyclohexanone. Indian Academy of Sciences. Available at: [Link]
-
Various Authors. (2017). Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones. Journal of Medicinal Chemistry. Available at: [Link]
-
Raghuvanshi, D. S. & Singh, K. N. (2010). An expeditious synthesis of novel pyranopyridine derivatives involving chromenes under controlled microwave irradiation. Semantic Scholar. Available at: [Link]
-
Nikpassand, M. et al. (n.d.). A novel four-component route to synthesis 11-amino-12-(4-aryl)-8,9,10,12-tetrahydro-7H-chromeno[2,3-b]quinolin-3-ol derivatives. Semantic Scholar. Available at: [Link]
-
Unknown. (n.d.). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. Preprints.org. Available at: [Link]
-
Fadda, A. A. et al. (1992). Reactions of Heterocyclic β -Enamino Esters Synthesis of Pyranopyrimidine, Pyranopyridine, and N-(Pyran-2-yl)azetidinone Ring Systems. Chemical Papers. Available at: [Link]
-
Unknown. (n.d.). Green Synthesis and Antimicrobial activities of Pyrano[3,2-C]pyridine derivatives. Journal of Chemical Health Risks. Available at: [Link]
-
Unknown. (n.d.). Organocatalyzed synthesis and biological activity evaluation of... Semantic Scholar. Available at: [Link]
-
Ziarani, G. M. et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances. Available at: [Link]
-
Bax, B. D. et al. (2021). Two Decades of Successful SAR-Grounded Stories of the Novel Bacterial Topoisomerase Inhibitors (NBTIs). Journal of Medicinal Chemistry. Available at: [Link]
-
Unknown. (2014). Hydrogel Catalyst for A Simple Synthesis of pyrano[3,2-c]pyridines derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Unknown. (n.d.). A Review on the Recent Multicomponent Synthesis of 4H-Pyran... Semantic Scholar. Available at: [Link]
-
Unknown. (n.d.). A green, efficient, and rapid procedure for the synthesis of pyrano[3,2-c] quinoline and pyrano[3,2 - OICC Press. Iranian Journal of Catalysis. Available at: [Link]
-
Raghuvanshi, D. S. & Singh, K. N. (2010). An expeditious synthesis of novel pyranopyridine derivatives involving chromenes under controlled microwave irradiatio. ResearchGate. Available at: [Link]
-
Unknown. (2014). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. NIH. Available at: [Link]
-
Blechert, S. et al. (2007). Synthesis of cis-Fused Pyranopyran and Pyranopyridine Templates by Ring Rearrangement Metathesis. ResearchGate. Available at: [Link]
-
Unknown. (2021). Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and SpiroPyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. ResearchGate. Available at: [Link]
-
Ziarani, G. M. et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances. Available at: [Link]
-
Ghosh, C. K. & Ghosh, C. (1997). Cycloaddition reactions of l-benzopyran-t-ones. Indian Journal of Chemistry - Section B. Available at: [Link]
- Unknown. (n.d.). CN113583012B - Synthesis method of pyrano [4,3-b ] pyridine-2, 7... Google Patents.
-
Unknown. (n.d.). Template for Electronic Submission to ACS Journals. Infoscience. Available at: [Link]
-
Various Authors. (2010). Eco-friendly synthesis of pyrano[2,3-d]pyrimidinone derivatives catalyzed by a novel nanocatalyst of ZnO-supported copper oxide in water. ResearchGate. Available at: [Link]
-
Jilalat, I. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. Available at: [Link]
-
Unknown. (2014). A facile synthesis of new 2-amino-4H-pyran-3-carbonitriles by a one-pot reaction of α, α'-bis(arylidene) cycloalkanones an. SciSpace. Available at: [Link]
- Unknown. (2014). Synthesis method of pyran[2,3-b]pyridine derivatives. Patsnap.
-
Various Authors. (1982). Synthesis of Isoquinoline Alkaloids. II. The Synthesis and Reactions of 4-Methyl-3-pyridinecarboxaldehyde and Other 4-Methyl-3-substituted Pyridines1,2. The Journal of Organic Chemistry. Available at: [Link]
-
Zhou, Y. et al. (2020). Synthesis of Highly Fused Pyrano[2,3-b]pyridines via Rh(III)-Catalyzed C–H Activation and Intramolecular Cascade Annulation under Room Temperature. The Journal of Organic Chemistry. Available at: [Link]
- Unknown. (n.d.). US5068333A - 6-chloro-3,4-dihydro-pyrano [2,3-b]pyridines having the R configuration. Google Patents.
Sources
- 1. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. A novel four-component route to synthesis 11-amino-12-(4-aryl)-8,9,10,12-tetrahydro-7H-chromeno[2,3-<i>b</i>]quinolin-3-ol derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Versatile Precursor: Application Notes for 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
The quest for novel bioactive molecules is a cornerstone of modern medicinal chemistry and drug discovery. Fused heterocyclic ring systems are of particular interest as they provide a three-dimensional architecture that can effectively interact with biological targets.[1] Among these, the pyrano[2,3-b]pyridine core represents a "privileged scaffold," a framework that is capable of binding to multiple receptors with high affinity. This application note provides an in-depth technical guide on the utility of a key derivative, 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde , as a versatile precursor for the synthesis of novel, biologically active heterocycles.
This guide will delve into the synthetic pathways, reaction mechanisms, and detailed protocols for transforming this aldehyde into more complex molecular architectures, with a focus on thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, classes of compounds that have demonstrated significant potential in anticancer and antimicrobial applications.[2][3]
Physicochemical Properties of the Precursor
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Reference |
| CAS Number | 1222533-91-6 | |
| Molecular Formula | C₉H₉NO₂ | |
| Molecular Weight | 163.17 g/mol | |
| Appearance | Solid | |
| SMILES | O=Cc1cnc2OCCCc2c1 |
Synthesis of the Precursor: this compound
While this compound is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities. A common synthetic strategy involves the formylation of the parent heterocycle, 3,4-dihydro-2H-pyrano[2,3-b]pyridine.
Two plausible and widely used methods for the introduction of a formyl group onto an electron-rich heterocyclic system are the Vilsmeier-Haack reaction and the oxidation of the corresponding primary alcohol.
1. Vilsmeier-Haack Reaction:
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6] The electron-donating character of the pyran oxygen in the 3,4-dihydro-2H-pyrano[2,3-b]pyridine ring system activates the adjacent pyridine ring towards electrophilic substitution at the 6-position.
Caption: Vilsmeier-Haack formylation of the parent heterocycle.
2. Oxidation of (3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol:
An alternative route involves the synthesis of the corresponding alcohol, (3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol, which is then oxidized to the aldehyde. This two-step approach can sometimes offer advantages in terms of purification and control of side reactions. A variety of mild oxidizing agents can be employed for this transformation, such as manganese dioxide (MnO₂), or Swern oxidation conditions. A typical procedure for the oxidation of a similar alcohol, (R)-3,4-dihydro-2H-pyran-2-methanol, involves using bis(acetoxy)iodobenzene (BAIB) and TEMPO in dichloromethane.[7]
Caption: Synthesis of the aldehyde via oxidation of the corresponding alcohol.
Application in the Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[8] It involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[9] this compound serves as an excellent carbonyl component in this reaction, leading to the formation of novel thieno[2,3-b]pyridine derivatives, which are known for their potent biological activities, including anticancer and antimicrobial effects.[2][3]
Reaction Mechanism: A Stepwise Annulation
The mechanism of the Gewald reaction is generally understood to proceed through three key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and the active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile).[10] This step forms a stable α,β-unsaturated nitrile intermediate. The choice of a weak base, such as morpholine or triethylamine, is crucial to prevent self-condensation of the aldehyde.[8]
-
Michael Addition of Sulfur: Elemental sulfur, in the presence of the base, forms a polysulfide species which then undergoes a Michael-type addition to the electron-deficient double bond of the Knoevenagel adduct.
-
Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring system.
Caption: General mechanism of the Gewald reaction.
Protocol 1: Synthesis of Ethyl 2-amino-6,7-dihydro-5H-pyrano[4',3':4,5]thieno[2,3-b]pyridine-3-carboxylate
This protocol is adapted from the general procedure for the Gewald reaction.[11]
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.0 eq)
-
Morpholine (catalytic amount, ~0.2 eq)
-
Ethanol (solvent)
Procedure:
-
To a stirred solution of this compound and ethyl cyanoacetate in ethanol, add a catalytic amount of morpholine.
-
Stir the mixture at room temperature for 30 minutes.
-
Add finely powdered elemental sulfur to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure thieno[2,3-b]pyridine derivative.
Application in the Synthesis of Pyrazolo-fused Pyridines
The aldehyde functionality of this compound also allows for its use in the synthesis of other important heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. These scaffolds are present in a number of compounds with diverse biological activities.[12]
Protocol 2: Synthesis of a Pyrazolo[4,3-c]pyridine Derivative
This protocol involves an initial Claisen-Schmidt condensation to form a chalcone, followed by cyclization with a hydrazine derivative.
Step 1: Synthesis of the Chalcone Intermediate
Materials:
-
This compound (1.0 eq)
-
A suitable ketone (e.g., acetophenone) (1.0 eq)
-
Sodium hydroxide (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
Dissolve this compound and the ketone in ethanol.
-
Add an aqueous solution of sodium hydroxide dropwise to the stirred mixture at room temperature.
-
Continue stirring until a precipitate forms.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the chalcone.
Step 2: Cyclization to the Pyrazolo[4,3-c]pyridine
Materials:
-
Chalcone from Step 1 (1.0 eq)
-
Hydrazine hydrate or a substituted hydrazine (1.0 eq)
-
Glacial acetic acid (solvent)
Procedure:
-
Reflux a mixture of the chalcone and hydrazine hydrate in glacial acetic acid.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the resulting solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the desired pyrazolo[4,3-c]pyridine derivative.
Caption: Two-step synthesis of pyrazolo[4,3-c]pyridines.
Biological Activity of Synthesized Heterocycles
The novel heterocycles derived from this compound are of significant interest to drug development professionals due to their potential therapeutic applications.
Anticancer Activity
Thieno[2,3-b]pyridine derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as phosphoinositide phospholipase C (PI-PLC).[2]
Table 1: In Vitro Anticancer Activity of Thieno[2,3-b]pyridine Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thieno[2,3-b]pyridines | HCT-116 (Colon) | 0.011 - 0.024 | [13] |
| Thieno[2,3-b]pyridines | MDA-MB-231 (Breast) | 0.021 - 0.032 | [13] |
| Thieno[2,3-b]pyridine-2-carboxylate | HEPG2 (Liver) | 25.7 | [2] |
| Thieno[2,3-b]pyridine-2-carboxylate | MCF-7 (Breast) | 30.53 | [2] |
| Thieno[2,3-c]pyridines | HSC3 (Head and Neck) | 10.8 - 14.5 | [3] |
| Thieno[2,3-c]pyridines | T47D (Breast) | 11.7 | [3] |
| Thieno[2,3-c]pyridines | RKO (Colorectal) | 12.4 - 24.4 | [3] |
| Thieno[2,3-d]pyrimidines | HL-60 (Leukemia) | 10.2 | [14] |
Antimicrobial Activity
In addition to their anticancer properties, thieno[2,3-b]pyridine derivatives have also shown promising activity against various bacterial and fungal strains.
Table 2: In Vitro Antimicrobial Activity of Thieno[2,3-b]pyridine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thieno[2,3-b]pyridines | Staphylococcus aureus | 18.9 - 24.3 | [15] |
| Thieno[2,3-b]pyridines | Escherichia coli | 14.2 - 19.5 | [15] |
| Thieno[2,3-b]pyridines | Candida albicans | 19.2 - 23.4 | [15] |
| Thieno[2,3-d]pyrimidinediones | MRSA, VRSA, VISA, VRE | 2 - 16 | [12] |
Conclusion and Future Perspectives
This compound has been established as a highly valuable and versatile precursor for the synthesis of a diverse range of novel heterocyclic compounds. The straightforward and efficient protocols, such as the Gewald reaction and multi-step syntheses involving chalcone intermediates, provide access to complex molecular scaffolds with significant therapeutic potential. The potent anticancer and antimicrobial activities exhibited by the resulting thieno[2,3-b]pyridines and related heterocycles underscore the importance of this precursor in modern drug discovery programs. Future research in this area will likely focus on expanding the library of derivatives, further elucidating their mechanisms of action, and optimizing their pharmacokinetic properties to develop new and effective therapeutic agents.
References
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). Molecules, 27(3), 836. [Link]
-
Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine-based Compounds As Antimicrobial and Anticancer Agents. (2022). ResearchGate. [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (2020). MedChemComm, 11(10), 1755-1765. [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2022). Molecules, 27(19), 6599. [Link]
-
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. (2018). Scientia Pharmaceutica, 86(3), 28. [Link]
-
Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. (2012). Bioorganic & Medicinal Chemistry Letters, 22(17), 5519-5522. [Link]
-
Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. (2020). International Journal of Molecular Sciences, 21(18), 6815. [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2017). Molecules, 22(10), 1699. [Link]
-
Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. (2014). Journal of Chemical and Pharmaceutical Research, 6(7), 1934-1941. [Link]
-
3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. (2009). Bioorganic & Medicinal Chemistry Letters, 19(13), 3554-3557. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. (2021). Journal of Molecular Structure, 1230, 129881. [Link]
-
Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Journal of Applied Pharmaceutical Science, 11(06), 118-125. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(i), 209-246. [Link]
-
A green chemistry approach to gewald reaction. (2012). Der Pharma Chemica, 4(1), 362-368. [Link]
-
3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical and Chemical Sciences, 1(1), 25-43. [Link]
-
Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. (2012). Molecules, 17(10), 11989-12001. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of (R)-3,4-Dihydro-2h-Pyran-2-Carboxaldehyde: Application to the Synthesis of Potent Adenosine A2A and A3 Receptor Agonist. (2009). Bioorganic & Medicinal Chemistry Letters, 19(13), 3554-3557. [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). Organic & Biomolecular Chemistry, 21(46), 9429-9434. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). Molecules, 28(2), 795. [Link]
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2020). ResearchGate. [Link]
-
A new route for the preparation of pyrazolo[3,4‐c] pyridines. (1979). Journal of Heterocyclic Chemistry, 16(3), 577-579. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (2021). Frontiers in Chemical Sciences, 2(2), 19-33. [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). Organic & Biomolecular Chemistry, 21(46), 9429-9434. [Link]
-
Photo-Oxidation of Methanol in Complexes with Pyrido[2,3-b]pyrazine: a Nonadiabatic Molecular Dynamics Study. (2023). ChemRxiv. [Link]
-
New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). Molecules, 28(7), 3163. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
Application Notes and Protocols for the Synthesis of Pyrano[2,3-b]pyridines
Introduction: The Rising Prominence of Pyrano[2,3-b]pyridines in Medicinal Chemistry
The pyrano[2,3-b]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention from the medicinal chemistry community. This fused ring system is a cornerstone in the design of novel therapeutic agents, demonstrating a broad spectrum of biological activities. Notably, derivatives of this scaffold have shown promise as potent anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The unique three-dimensional architecture of the pyrano[2,3-b]pyridine core allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological targets. For instance, certain thiopyrano[2,3-b]pyridine derivatives have been investigated for their significant cytotoxic effects against cancer cell lines such as MCF-7 (breast) and HCT-116 (colon).[1][3] The development of efficient and versatile synthetic routes to access this valuable scaffold is, therefore, a critical endeavor for researchers in drug discovery and development. This application note provides a detailed overview of robust and reproducible experimental protocols for the synthesis of pyrano[2,3-b]pyridines, with a focus on multicomponent reactions that offer high atom economy and procedural simplicity.
Strategic Approaches to Pyrano[2,3-b]pyridine Synthesis: A Focus on Multicomponent Reactions
Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is particularly well-suited for the synthesis of pyrano[2,3-b]pyridines, offering significant advantages in terms of efficiency, cost-effectiveness, and reduced environmental impact. The general strategy involves the condensation of a 2-pyridone derivative, an aldehyde, and a methylene-active compound.
Reaction Mechanism: A Stepwise Look at the Formation of the Pyrano[2,3-b]pyridine Core
The formation of the pyrano[2,3-b]pyridine ring system via a multicomponent reaction typically proceeds through a domino sequence of classical organic reactions. The generally accepted mechanism involves three key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and the active methylene compound (e.g., malononitrile). The base, such as triethylamine, deprotonates the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields an electron-deficient alkene, an arylidene malononitrile derivative.
-
Michael Addition: The 2-pyridone derivative, acting as a nucleophile, then undergoes a Michael addition to the electron-deficient alkene intermediate. The enolate of the 2-pyridone attacks the β-carbon of the arylidene malononitrile.
-
Intramolecular Cyclization and Tautomerization: The final step involves an intramolecular cyclization, where the hydroxyl group of the pyridone attacks one of the nitrile groups. This is followed by tautomerization to yield the stable, aromatic pyrano[2,3-b]pyridine scaffold.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of pyrano[2,3-b]pyridine derivatives using two distinct and reliable catalytic systems.
Protocol 1: Triethylamine-Catalyzed One-Pot Synthesis of 2-amino-4-aryl-7,8-dihydro-5-methyl-4H-pyrano[2,3-b]pyridin-7-one-3,6-dicarbonitriles
This protocol describes a straightforward and efficient one-pot, three-component synthesis using the readily available and inexpensive base, triethylamine.
Materials:
-
3-Cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one
-
Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Malononitrile
-
Triethylamine
-
Ethanol (absolute)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) apparatus
-
Recrystallization solvents (e.g., ethanol, DMF)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in 15 mL of absolute ethanol.
-
Add 3-4 drops of triethylamine to the reaction mixture.
-
Heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out of the solution is collected by vacuum filtration.
-
Wash the crude product with cold ethanol (2 x 10 mL).
-
Purify the product by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water, to afford the pure 2-amino-4-aryl-7,8-dihydro-5-methyl-4H-pyrano[2,3-b]pyridin-7-one-3,6-dicarbonitrile.
-
Dry the purified product in a vacuum oven.
Protocol 2: Magnetically Recoverable Nanocatalyst for the Synthesis of 4H-pyrano[2,3-b]pyridine-3,6-dicarbonitrile Derivatives
This protocol utilizes a sophisticated and reusable magnetic nanocatalyst, offering a green and sustainable approach to the synthesis of pyrano[2,3-b]pyridines.[4] The catalyst, Fe3O4@SiO2-acac-2ATP-Cu(II) MNPs, can be easily separated from the reaction mixture using an external magnet and reused multiple times without significant loss of activity.[4]
Materials:
-
Fe3O4@SiO2-acac-2ATP-Cu(II) MNPs catalyst[4]
-
3-Cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one
-
Aromatic aldehydes
-
Malononitrile
-
Solvent (e.g., ethanol or solvent-free conditions)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
External magnet
-
Thin Layer Chromatography (TLC) apparatus
-
Recrystallization solvents
Procedure:
-
Catalyst Activation (if required): The magnetic nanocatalyst may require activation before use. This is typically done by washing with a suitable solvent and drying under vacuum.
-
In a round-bottom flask, combine 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the Fe3O4@SiO2-acac-2ATP-Cu(II) MNPs catalyst (typically 10-20 mg).
-
The reaction can be performed in a solvent such as ethanol (10 mL) or under solvent-free conditions. For solvent-free reactions, the reactants and catalyst are thoroughly mixed.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. Reaction times are generally shorter with this catalyst, often ranging from 30 minutes to 2 hours.
-
After the reaction is complete, cool the mixture to room temperature. If a solvent was used, add a small amount of hot ethanol to dissolve the product.
-
Place a strong external magnet against the side of the flask to immobilize the magnetic nanocatalyst.
-
Decant or filter the solution containing the product, leaving the catalyst behind.
-
Wash the catalyst with hot ethanol (3 x 5 mL) and combine the washings with the product solution. The catalyst can be dried and reused for subsequent reactions.
-
Remove the solvent from the combined solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure 4H-pyrano[2,3-b]pyridine-3,6-dicarbonitrile derivative.
Data Presentation: A Comparative Overview of Synthetic Protocols
The choice of catalyst and reaction conditions can significantly impact the efficiency of pyrano[2,3-b]pyridine synthesis. The following table provides a comparative summary of the two protocols described above for the synthesis of various derivatives.
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Triethylamine | Ethanol | 3 | 92 | [5] |
| 2 | 4-Chlorobenzaldehyde | Triethylamine | Ethanol | 2.5 | 95 | [5] |
| 3 | 4-Methoxybenzaldehyde | Triethylamine | Ethanol | 3.5 | 90 | [5] |
| 4 | Benzaldehyde | Fe3O4@SiO2-acac-2ATP-Cu(II) | Solvent-free | 1 | 96 | [4] |
| 5 | 4-Nitrobenzaldehyde | Fe3O4@SiO2-acac-2ATP-Cu(II) | Solvent-free | 0.75 | 98 | [4] |
| 6 | 2-Chlorobenzaldehyde | Fe3O4@SiO2-acac-2ATP-Cu(II) | Solvent-free | 1.2 | 93 | [4] |
Conclusion and Future Perspectives
The multicomponent synthesis of pyrano[2,3-b]pyridines offers a highly efficient and versatile platform for the generation of a diverse library of these medicinally important compounds. The protocols detailed in this application note provide researchers with reliable and reproducible methods for accessing this valuable scaffold. The use of both simple base catalysis and advanced, reusable nanocatalysis allows for flexibility in experimental design, catering to different laboratory settings and sustainability goals. As the demand for novel therapeutic agents continues to grow, the development of innovative and efficient synthetic methodologies for privileged scaffolds like pyrano[2,3-b]pyridines will remain a key area of research in the field of drug discovery.
References
- Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives. (2024). Sohag Journal of Sciences, 9(4), 510-513.
- Sofan, M. A., et al. (2019). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Acta Chimica Slovenica, 66(3), 592-602.
-
PubMed. (2019). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. National Center for Biotechnology Information. Retrieved from [Link]
- Ghodsi Mohammadi Ziarani, et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 11(34), 20958-20985.
- Recent Advances in the Multicomponent Synthesis of Pyrano[2,3-c]pyrazole derivatives. (2019). Research Journal of Chemistry and Environment, 23(9).
- An efficient multicomponent synthesis of 1 H -pyrano[2,3- d ]pyrimidine-2,4(3 H ,5 H )-dione derivatives and evaluation of their α-amylase and α-glucosidase inhibitory activity. (2022). Journal of the Serbian Chemical Society.
-
Synthesis of Fe3O4@SPNC catalyzed pyrano[2,3‐b]pyridine‐3‐carboxamidesa. (2019). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Evaluation of some Novel Pyrano[2,3-d]Pyrimidine Derivatives. (2017). SciSpace. Retrieved from [Link]
-
Sofan, M. A., et al. (2019). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Acta Chimica Slovenica. Retrieved from [Link]
- Ziarani, G. M., et al. (2013). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. DARU Journal of Pharmaceutical Sciences, 21(1), 3.
- Nguyen, H. T., et al. (2022). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Pharmaceuticals, 15(2), 198.
-
A facile synthesis of new 2-amino-4H-pyran-3-carbonitriles by a one-pot reaction of α, α'-bis(arylidene) cycloalkanones an. (2013). SciSpace. Retrieved from [Link]
- Srour, A. M., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry.
- Synthesis of Fe3O4@SiO2@Pr-NH2@DAP as a magnetic recyclable nano-catalyst for efficient synthesis of pyranothiazolopyrimidines and 4H-pyrans under solvent-free condition. (2022). Scientific Reports, 12(1), 12558.
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Advances, 13(41), 28798-28833.
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2133-2144.
- Synthesis and Antimicrobial Activity of Pyrano (2,3-D) Pyrimidine and Pyrano (2, 3-D, 5,6-D) Dipyrimidine Derivatives. (2011). Oriental Journal of Chemistry, 27(3).
Sources
Application Notes & Protocols: Catalytic Methods for the Formation of the Dihydropyran Ring
Executive Summary
The 2,3-dihydro-4H-pyran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its prevalence underscores the critical need for efficient and stereocontrolled synthetic methods for its construction. This guide provides an in-depth analysis of the principal catalytic strategies developed for dihydropyran ring synthesis, focusing on the underlying mechanisms, practical applications, and detailed experimental protocols. We will explore the three dominant catalytic paradigms: the Hetero-Diels-Alder reaction, the Prins cyclization, and transition-metal-catalyzed cyclizations. This document is intended to serve as a practical resource for researchers aiming to incorporate these powerful methodologies into their synthetic programs.
The Strategic Importance of the Dihydropyran Motif
The dihydropyran ring is a cornerstone of many biologically active molecules. Its conformational pre-organization and the presence of a chiral oxygen atom make it an ideal scaffold for interacting with biological targets. From the potent antibiotic Pederin to the marine-derived anticancer agent Laulimalide, nature leverages the dihydropyran core to achieve remarkable biological activity. In drug development, this ring system is a frequent target in medicinal chemistry programs, offering a robust framework for developing novel therapeutics. The efficient construction of this motif, particularly with control over stereochemistry, is therefore a paramount objective in modern organic synthesis.
Key Catalytic Strategy I: The Asymmetric Hetero-Diels-Alder (HDA) Reaction
The Hetero-Diels-Alder (HDA) reaction, a [4+2] cycloaddition between a diene and a heterodienophile (often a carbonyl compound), stands as one of the most powerful methods for constructing six-membered heterocycles.[1][2] In the context of dihydropyran synthesis, an electron-rich diene reacts with an activated carbonyl compound in an inverse-electron-demand fashion.[3] Catalysis, particularly with chiral Lewis acids or organocatalysts, has transformed this reaction into a premier tool for asymmetric synthesis.[1][4]
Mechanistic Rationale: Catalyst-Substrate Activation
Chiral catalysts, whether metal-based or purely organic, function by coordinating to the carbonyl group of the dienophile. This coordination lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, accelerating the reaction and creating a chiral environment that directs the approach of the diene, thereby inducing stereoselectivity.[5]
Below is a generalized workflow for an asymmetric HDA reaction.
Caption: General workflow for a catalytic Hetero-Diels-Alder reaction.
Representative Protocol: Organocatalytic Asymmetric HDA Reaction
This protocol is adapted from methodologies using chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, to catalyze the reaction between α,β-unsaturated aldehydes and enolizable ketones or aldehydes.[6]
Materials:
-
Chiral organocatalyst (e.g., Diphenylprolinol silyl ether, 10 mol%)
-
α,β-Unsaturated aldehyde (1.0 equiv)
-
1,3-Dicarbonyl compound or other nucleophile (1.2 equiv)
-
Organic acid co-catalyst (e.g., Benzoic acid, 20 mol%)
-
Anhydrous solvent (e.g., CH₂Cl₂, Toluene)
-
Standard glassware, stirring equipment, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral organocatalyst (10 mol%), organic acid co-catalyst (20 mol%), and anhydrous solvent (to make a 0.2 M solution with respect to the aldehyde).
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.
-
Add the 1,3-dicarbonyl compound (1.2 equiv) to the catalyst solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the α,β-unsaturated aldehyde (1.0 equiv) to the stirred solution over 5-10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dihydropyran derivative.
Performance Data
The HDA reaction is versatile, with various catalysts enabling high yields and stereoselectivities across a range of substrates.
| Catalyst System | Diene | Dienophile | Yield (%) | ee (%) | Reference |
| Bis(oxazoline)-Cu(II) | Ethyl vinyl ether | β,γ-Unsaturated α-ketoester | 95 | 98 | [4] |
| Chiral Phosphoric Acid | Danishefsky's Diene | Benzaldehyde | 88 | 92 | |
| (S)-Proline | Acetone | Formaldehyde + Aniline | 70 | 99 | [2] |
| Chiral Zn-Salen | Danishefsky's Diene | Aromatic Aldehydes | >90 | >95 | [2] |
Key Catalytic Strategy II: The Asymmetric Prins Cyclization
The Prins cyclization is a classic acid-catalyzed reaction involving the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol, followed by intramolecular trapping of the resulting oxocarbenium ion by the alkene. This process forms a tetrahydropyran ring, often with a nucleophile from the reaction medium incorporated at the C4 position. Modern catalytic variants have rendered this reaction asymmetric and highly efficient for dihydropyran synthesis, typically by terminating the sequence with proton loss instead of nucleophilic trapping.[7]
Mechanistic Rationale: Oxocarbenium Formation and Cyclization
A chiral Brønsted or Lewis acid catalyst activates the aldehyde, facilitating the formation of a key oxocarbenium ion intermediate upon reaction with the homoallylic alcohol. The chiral environment of the catalyst then guides the intramolecular cyclization, controlling the stereochemistry of the newly formed ring. A final elimination step yields the dihydropyran product.
Caption: Simplified catalytic cycle for the asymmetric Prins cyclization.
Representative Protocol: Chiral Brønsted Acid-Catalyzed Prins Cyclization
This protocol is based on the use of highly confined chiral imidodiphosphoric acid (iIDP) catalysts for the asymmetric cyclization of aldehydes with homoallylic alcohols.[7]
Materials:
-
Confined chiral Brønsted acid catalyst (e.g., iIDP, 1-5 mol%)
-
Aldehyde (aromatic or aliphatic, 1.0 equiv)
-
3-Methyl-3-buten-1-ol (1.5 equiv)
-
Anhydrous, non-polar solvent (e.g., Toluene or Mesitylene)
-
Molecular sieves (4 Å)
-
Standard glassware, stirring equipment, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Assemble a flame-dried Schlenk tube containing a stir bar and activated 4 Å molecular sieves.
-
Under an inert atmosphere, add the chiral Brønsted acid catalyst (1-5 mol%) and anhydrous solvent.
-
Add the aldehyde (1.0 equiv) to the solution.
-
Add the 3-methyl-3-buten-1-ol (1.5 equiv) and seal the tube.
-
Stir the reaction at the specified temperature (e.g., room temperature or 60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and directly load the crude mixture onto a silica gel column.
-
Purify by flash column chromatography to isolate the enantiomerically enriched 4-methylenetetrahydropyran product.
Performance Data
The asymmetric Prins cyclization provides excellent access to functionalized dihydropyrans with high levels of stereocontrol.[8]
| Catalyst | Aldehyde | Nucleophile | Yield (%) | ee (%) | Reference |
| Chiral iIDP Acid | Salicylaldehyde | 3-Methyl-3-buten-1-ol | 95 | 98 | [7] |
| InCl₃ | Phenylacetaldehyde | 4-Trimethylsilylpent-4-en-2-ol | 85 (cis) | N/A | |
| TMSOTf | Benzaldehyde | Z-vinylsilyl alcohol | 90 | N/A | [9] |
| FeBr₃ | Various Aldehydes | Homopropargyl alcohol | Good | N/A | [7] |
Key Catalytic Strategy III: Transition-Metal Catalyzed Cyclizations
A diverse array of transition metals, including gold, palladium, platinum, and iridium, catalyze powerful transformations to form dihydropyran rings.[10] These reactions often proceed through distinct mechanisms, such as the activation of alkynes or allenes, leading to intramolecular cyclization or formal cycloadditions. Gold catalysis, in particular, has emerged as a remarkably mild and efficient method due to the strong π-Lewis acidity of gold(I) complexes.[11][12]
Mechanistic Rationale: Gold(I)-Catalyzed Cycloisomerization
In a typical gold-catalyzed reaction, a substrate containing both an alkyne (or allene) and a suitably positioned hydroxyl group is used. The cationic gold(I) catalyst activates the π-system of the alkyne, rendering it susceptible to nucleophilic attack by the pendant hydroxyl group. This intramolecular hydroalkoxylation/cyclization cascade generates the dihydropyran ring.[13]
Caption: Proposed mechanism for Au(I)-catalyzed synthesis of dihydropyrans.[14]
Representative Protocol: Gold(I)-Catalyzed Cyclization of Allenyl Vinyl Ethers
This protocol describes a gold-catalyzed Claisen-type rearrangement that proceeds through a cyclization/rearrangement cascade to afford highly substituted dihydropyrans.[14]
Materials:
-
Gold(I) catalyst (e.g., IPrAuCl, 1-2 mol%)
-
Silver co-catalyst/halide scavenger (e.g., AgSbF₆, 1-2 mol%)
-
Allenyl vinyl ether substrate (1.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Standard glassware, stirring equipment, and inert atmosphere setup (N₂ or Ar), protected from light.
Procedure:
-
In a flame-dried Schlenk tube wrapped in aluminum foil, combine the gold(I) catalyst (e.g., IPrAuCl, 2 mol%) and the silver salt (e.g., AgSbF₆, 2 mol%).
-
Add anhydrous solvent (CH₂Cl₂) and stir the mixture at room temperature for 5-10 minutes to generate the active cationic gold species.
-
Add a solution of the allenyl vinyl ether substrate (1.0 equiv) in the same anhydrous solvent to the catalyst mixture.
-
Stir the reaction at room temperature. Monitor progress by TLC.
-
Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with an appropriate solvent (e.g., ethyl acetate or ether).
-
Concentrate the filtrate under reduced pressure.
-
If necessary, perform further purification by flash column chromatography to yield the pure dihydropyran product.
Performance Data
Transition metal catalysis offers a broad substrate scope and unique pathways for dihydropyran synthesis.
| Catalyst System | Substrate Type | Transformation | Yield (%) | Key Feature | Reference |
| IPrAuCl/AgSbF₆ | Allenyl Vinyl Ether | [15][15]-Claisen Rearrangement | >90 | High efficiency, mild conditions | [14] |
| [(Ph₃PAu)₃O]BF₄ | Propargyl Vinyl Ether | Stereocontrolled Rearrangement | Excellent | Chirality transfer | [13] |
| Pd(OAc)₂/dppf | Alkenyl Iodide + Glycal | Formal HDA Reaction | 60-80 | Access to C-glycosides | |
| PtCl₂ | 1,6-Diene | Cycloisomerization | Variable | Forms bicyclic systems | [10] |
Conclusion and Future Outlook
The catalytic formation of the dihydropyran ring has evolved into a sophisticated and powerful field within synthetic organic chemistry. The development of highly selective and efficient catalysts for Hetero-Diels-Alder, Prins, and transition-metal-catalyzed cyclization reactions has provided chemists with a robust toolkit for accessing these vital heterocyclic structures. Organocatalysis and gold catalysis, in particular, have opened new avenues for asymmetric synthesis under exceptionally mild conditions. Future efforts will likely focus on expanding the substrate scope, developing even more active and selective catalysts, and applying these methods to the synthesis of increasingly complex and biologically important molecules, thereby continuing to fuel innovation in drug discovery and materials science.
References
-
Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions. ResearchGate. Available at: [Link]
-
Diastereo- and Enantioselective Synthesis of Functionalized Dihydropyrans via an Organocatalytic Claisen Rearrangement/Oxa-Michael Addition Tandem Sequence. ACS Publications. Available at: [Link]
-
Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. National Institutes of Health (NIH). Available at: [Link]
-
Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. ACS Publications. Available at: [Link]
-
Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Royal Society of Chemistry. Available at: [Link]
-
A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). MDPI. Available at: [Link]
-
A General Catalytic Asymmetric Prins Cyclization. ACS Publications. Available at: [Link]
- Process for the preparation of dihydropyrans. Google Patents.
-
Diastereoselective Synthesis of Dihydropyrans via Prins Cyclization of Enol Ethers. OUCI. Available at: [Link]
-
Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. National Institutes of Health (NIH). Available at: [Link]
-
Development and Design of Transition Metal-Catalyzed Transformations in Macrocyclizations and Carbon–Carbon Bond Formations. eScholarship. Available at: [Link]
-
Catalytic asymmetric oxa-Diels–Alder reaction of acroleins with simple alkenes. National Institutes of Health (NIH). Available at: [Link]
-
Towards the synthesis of dihydropyrans by silyl-Prins cyclization. ResearchGate. Available at: [Link]
-
3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal. Available at: [Link]
-
Computation-Guided Development of Au-Catalyzed Cycloisomerizations Proceeding via 1,2-Si- or 1,2-H Migrations: Regiodivergent Synthesis of Silylfurans. National Institutes of Health (NIH). Available at: [Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. ResearchGate. Available at: [Link]
-
Asymmetric Hetero-Diels-Alder Reactions. Organic Chemistry Portal. Available at: [Link]
-
Asymmetric synthesis of highly functionalized tetrahydropyrans via a one-pot organocatalytic Michael/Henry/ketalization sequence. PubMed. Available at: [Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. Available at: [Link]
-
Gold(I)-catalyzed synthesis of dihydropyrans. Semantic Scholar. Available at: [Link]
-
Asymmetric Catalysis of Diels–Alder Reaction. Wiley-VCH. Available at: [Link]
-
Computational Studies on the Pt(II)-Catalyzed Cycloisomerization of 1,6-dienes into Bicyclopropanes: A Mechanistic Quandary Evaluated by DFT. National Institutes of Health (NIH). Available at: [Link]
-
Gold(I)-catalyzed Claisen Rearrangement of Allenyl Vinyl Ethers; Synthesis of Substituted 1,3-dienes. PubMed. Available at: [Link]
-
Gold(I)-catalyzed formation of furans by a Claisen-type rearrangement of ynenyl allyl ethers. National Institutes of Health (NIH). Available at: [Link]
-
Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols. PubMed. Available at: [Link]
-
The studied retro Diels-Alder reactions. ResearchGate. Available at: [Link]
-
Synthesis of flinderoles B and C by a gold-catalyzed allene hydroarylation. National Institutes of Health (NIH). Available at: [Link]
-
Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Royal Society of Chemistry. Available at: [Link]
-
Diels Alder reaction continued - Hetero diene and dienophile - Lewis acid mediated - asymmetric. YouTube. Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Asymmetric Hetero-Diels-Alder Reactions [organic-chemistry.org]
- 3. Catalytic asymmetric oxa-Diels–Alder reaction of acroleins with simple alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Computational Studies on the Pt(II)-Catalyzed Cycloisomerization of 1,6-dienes into Bicyclopropanes: A Mechanistic Quandary Evaluated by DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gold(I)-catalyzed formation of furans by a Claisen-type rearrangement of ynenyl allyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Gold(I)-catalyzed synthesis of dihydropyrans. | Semantic Scholar [semanticscholar.org]
- 14. Gold(I)-catalyzed Claisen rearrangement of allenyl vinyl ethers; synthesis of substituted 1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde for structure-activity relationship studies
Strategic Derivatization of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde: A Modular Approach for Structure-Activity Relationship (SAR) Studies
Abstract
The 3,4-dihydro-2H-pyrano[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds, and the strategic modification of key substituents is a cornerstone of this process. The aldehyde functionality at the 6-position of this compound is an exceptionally versatile chemical handle for generating diverse libraries of analogues. This document provides a detailed guide for researchers, outlining robust and efficient protocols for the derivatization of this aldehyde through three classical, high-yield transformations: reductive amination, Wittig olefination, and Knoevenagel condensation. We explain the mechanistic rationale behind procedural choices and provide step-by-step protocols designed for reproducibility and the systematic exploration of chemical space to build robust SAR models.
Introduction: The Pyranopyridine Scaffold and the Rationale for Derivatization
Fused heterocyclic systems are cornerstones of modern drug discovery. The pyranopyridine motif, in particular, has garnered significant interest due to its presence in numerous biologically active molecules.[3][4][5] These scaffolds offer a rigid, three-dimensional structure that can be finely tuned to interact with specific biological targets. SAR studies on pyranopyridine derivatives have successfully identified compounds with potent activity as efflux pump inhibitors in Gram-negative bacteria, demonstrating that systematic modification of substituents can lead to significant improvements in potency, metabolic stability, and solubility.[3]
The aldehyde at the 6-position of the title compound is an ideal anchor point for chemical diversification for several key reasons:
-
Reactivity: It is a highly reactive electrophile, susceptible to nucleophilic attack, making it a hub for numerous C-N and C-C bond-forming reactions.
-
Versatility: It can be converted into a wide range of functional groups, including amines, alkenes, and conjugated systems, each introducing distinct physicochemical properties (e.g., charge, polarity, rigidity, hydrogen bonding capability).
-
Strategic Location: This position often projects into solvent-exposed regions of protein binding pockets, allowing for modifications that can modulate target engagement and pharmacokinetic properties.
This guide presents a logical workflow for researchers to generate a focused library of derivatives from a common starting material, enabling a systematic investigation of how different chemical features impact biological activity.
Figure 1: High-level workflow for SAR studies starting from the pyranopyridine aldehyde.
Derivatization Protocols: Methodologies and Mechanistic Insights
The following protocols are designed as robust starting points. Researchers are encouraged to adapt and optimize these conditions based on the specific properties of the chosen reagents (e.g., solubility, steric hindrance).
Protocol 1: Reductive Amination for the Synthesis of Secondary and Tertiary Amines
Reductive amination is a cornerstone of medicinal chemistry for its efficiency in forming C-N bonds.[6] The reaction proceeds via the initial formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ.
Expertise & Causality: The choice of reducing agent is critical. We specify sodium triacetoxyborohydride (NaBH(OAc)₃) because it is a mild and selective reagent. It is acidic enough to catalyze iminium ion formation but not so reactive that it significantly reduces the starting aldehyde, thus minimizing side products.[7] This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate.[8]
Sources
- 1. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Pyranopyridines in the Development of Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families in modern drug discovery.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Within this field, heterocyclic scaffolds serve as the cornerstone for inhibitor design, with the pyranopyridine core emerging as a promising and versatile framework. This guide provides an in-depth exploration of the pyranopyridine scaffold's role in kinase inhibitor development, detailing its mechanism of action, synthetic accessibility, and the critical protocols for evaluation. These notes are intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation targeted therapies.
The Pyranopyridine Scaffold: A Privileged Structure for Kinase Inhibition
Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism for controlling cellular signaling.[1] The design of most kinase inhibitors is based on mimicking the adenine moiety of ATP to competitively occupy the nucleotide-binding site in the kinase domain.[1][2]
The pyranopyridine scaffold, a fused heterocyclic system of pyran and pyridine rings, has demonstrated significant potential in this arena.[3] Its key advantages include:
-
Structural Rigidity and Pre-organization: The fused ring system provides a rigid backbone, reducing the entropic penalty upon binding and allowing for well-defined interactions with the target kinase.
-
Hydrogen Bonding Capabilities: The pyridine nitrogen atom acts as a crucial hydrogen bond acceptor, often forming a key interaction with the "hinge" region of the kinase, which is a conserved structural motif that anchors ATP.[4]
-
Synthetic Tractability: The pyranopyridine core can be synthesized through established chemical routes, and its structure allows for systematic modification at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.[3][5]
-
Versatility: Derivatives of this scaffold have shown potent inhibitory activity against a range of important oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[3][6][7]
Mechanism of Action: ATP-Competitive Inhibition
Pyranopyridine-based inhibitors predominantly function as Type I kinase inhibitors, engaging in competitive binding with ATP at the enzyme's active site. The core scaffold mimics the purine ring of adenine, while its substituents explore adjacent hydrophobic pockets and form additional interactions to enhance affinity and selectivity.
Figure 1: General mechanism of ATP-competitive kinase inhibition by a pyranopyridine scaffold.
Synthetic Strategies for Pyranopyridine Derivatives
The chemical synthesis of pyranopyridine derivatives is adaptable, often involving multi-component reactions that allow for the rapid generation of a diverse library of compounds for screening. A common and effective approach is the one-pot synthesis starting from readily available materials.
Figure 2: A conceptual workflow for the synthesis of pyranopyridine kinase inhibitors.
Protocol 2.1: General Procedure for One-Pot Synthesis of a 2-Amino-4-aryl-4H-pyrano[3,2-c]pyridine-3-carbonitrile Scaffold
This protocol is a generalized representation based on methodologies reported for similar structures.[3] Researchers should optimize conditions for specific substrates.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
4-hydroxy-6-methyl-2H-pyridin-2-one (1.0 mmol)
-
Ethanol (10 mL)
-
Piperidine (0.1 mmol, catalytic amount)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
TLC plates (Silica gel 60 F254)
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 4-hydroxy-6-methyl-2H-pyridin-2-one (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (approx. 2 drops) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product will often precipitate from the solution. Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol or DMF/water mixture) to obtain the pure pyranopyridine product.
-
Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Scientist's Note (Causality):
-
Why a one-pot reaction? This approach is highly efficient, reducing reaction time, solvent waste, and purification steps, which is ideal for generating a library of analogs for structure-activity relationship (SAR) studies.[5][8]
-
Why piperidine? Piperidine acts as a base catalyst, facilitating the initial Knoevenagel condensation between the aldehyde and malononitrile, which is the rate-determining step of the cascade reaction.
-
Why ethanol? Ethanol is a good solvent for the reactants and is relatively non-toxic. Its boiling point is suitable for reflux conditions that drive the reaction to completion without degrading the components.
Application Data: Pyranopyridine Derivatives as Kinase Inhibitors
Systematic modification of the pyranopyridine scaffold has led to the discovery of potent inhibitors against key cancer-related kinases. The data below summarizes representative examples from the literature.
| Compound ID | Target Kinase(s) | Reported IC₅₀ (µM) | Cell Line / Assay | Reference |
| Compound 8a | EGFR / VEGFR-2 | 1.21 (EGFR)2.65 (VEGFR-2) | Enzyme-Linked Immunosorbent Assay | [3][7] |
| Compound 8b | EGFR | 0.15 | Enzyme-Linked Immunosorbent Assay | [3][7] |
| Compound 31 | PI3Kα / mTOR | 0.002 (PI3Kα)0.011 (mTOR) | ADP-Glo Kinase Assay | [6] |
| MBX2319 Analog | Not a kinase inhibitor; targets bacterial efflux pumps but demonstrates the scaffold's versatility. | N/A | Efflux Pump Inhibition Assay | [5][8] |
Protocols for Inhibitor Evaluation: A Validated Screening Cascade
Evaluating a novel pyranopyridine derivative requires a multi-step approach, starting with direct measurement of enzyme inhibition and progressing to assessment in a more physiologically relevant cellular environment.
Figure 3: A standard workflow for the screening and validation of kinase inhibitors.
Protocol 4.1: In Vitro Biochemical Kinase Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust, non-radioactive method for primary screening and IC₅₀ determination.[9][10] This protocol describes a universal TR-FRET assay for quantifying ADP production, an indicator of kinase activity.
Principle: The assay measures the amount of ADP produced by the kinase reaction. An anti-ADP antibody labeled with a Europium (Eu) cryptate (donor) and an ADP tracer labeled with a red fluorophore (acceptor) are used. When kinase activity is low (inhibited), the tracer binds the antibody, bringing the donor and acceptor into proximity and generating a high TR-FRET signal. When kinase activity is high, the produced ADP displaces the tracer, disrupting FRET and leading to a low signal.
Materials:
-
Kinase of interest and its specific substrate peptide/protein
-
Pyranopyridine inhibitor (dissolved in DMSO)
-
ATP solution
-
Kinase reaction buffer (specific to the kinase)
-
TR-FRET detection reagents (e.g., Adapta™ Universal Kinase Assay Kit)
-
384-well low-volume assay plates (e.g., white, opaque)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyranopyridine inhibitor in DMSO. A typical starting range is 10 mM down to 1 nM. Then, dilute these into the kinase reaction buffer to the desired final concentration (ensure final DMSO concentration is <1%).
-
Reaction Setup: In a 384-well plate, add the components in the following order:
-
2.5 µL of the diluted inhibitor (or DMSO for control wells).
-
5.0 µL of the kinase/substrate mixture (pre-mixed in reaction buffer).
-
-
Initiate Reaction: Add 2.5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.[11]
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). Protect from light.
-
Detection: Add 5 µL of the Eu-labeled antibody solution, followed by 5 µL of the ADP tracer solution.
-
Final Incubation: Incubate for 15-30 minutes at room temperature to allow the detection reagents to equilibrate. Protect from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). Calculate the emission ratio (665/620).
-
Data Analysis: Plot the emission ratio against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]
Scientist's Note (Trustworthiness):
-
Controls are critical: Always include positive controls (no inhibitor, full kinase activity) and negative controls (no kinase or no ATP, background signal) to validate the assay window and performance. A known inhibitor for the target kinase should also be run as a reference.[12]
-
ATP Concentration: Using ATP at its Km value provides a balanced condition to assess competitive inhibitors. Screening at very high ATP concentrations may cause weaker competitive inhibitors to be missed.[11]
Protocol 4.2: Cell-Based Target Phosphorylation Assay (In-Cell Western)
This assay confirms that the inhibitor can enter cells and engage its target, reducing the phosphorylation of a downstream substrate.[13]
Principle: Cells are treated with the inhibitor, then fixed and permeabilized. Two primary antibodies are used: one that recognizes the total amount of a substrate protein and another that recognizes only the phosphorylated form of that same substrate. These are detected with two different infrared-labeled secondary antibodies, allowing for simultaneous quantification of both total and phosphorylated protein in the same well. The signal from the phosphorylated protein is normalized to the total protein signal.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase (e.g., A549 for EGFR).
-
Pyranopyridine inhibitor (dissolved in DMSO).
-
96-well clear-bottom tissue culture plates.
-
Formaldehyde (for fixing), Triton X-100 (for permeabilizing).
-
Blocking buffer (e.g., Odyssey Blocking Buffer).
-
Primary antibodies (phospho-specific and total protein).
-
Infrared-labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD).
-
Infrared imaging system (e.g., LI-COR Odyssey).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-24 hours before treatment.
-
Inhibitor Treatment: Treat cells with a serial dilution of the pyranopyridine inhibitor for a predetermined time (e.g., 2 hours). Include DMSO-only controls.
-
Stimulation (if required): If the pathway is not constitutively active, stimulate the cells with a growth factor (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes) before fixation.
-
Fix and Permeabilize:
-
Remove media and fix the cells with 4% formaldehyde in PBS for 20 minutes.
-
Wash wells with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking: Wash wells and add blocking buffer for 90 minutes at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate cells overnight at 4°C with a cocktail of the two primary antibodies (phospho-specific and total) diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash wells extensively. Incubate with a cocktail of the two corresponding infrared-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Imaging: Wash wells extensively. Scan the plate using an infrared imaging system at both 700 nm and 800 nm channels.
-
Data Analysis: Quantify the integrated intensity for each channel in each well. Calculate the ratio of the phospho-protein signal (e.g., 800 nm) to the total-protein signal (e.g., 700 nm). Plot this normalized ratio against inhibitor concentration to determine the cellular IC₅₀.
Scientist's Note (Expertise):
-
Why normalize? Normalizing the phospho-signal to the total protein signal corrects for variations in cell number per well, ensuring that a decrease in signal is due to kinase inhibition and not cell death or detachment.[13] This is a key aspect of a self-validating protocol.
-
Cell Line Choice: The choice of cell line is paramount. It must express the target kinase and have a functional downstream pathway that can be measured. For PI3K inhibitors, a cell line with a PIK3CA mutation, like MCF-7 or T47D, would be appropriate.[14]
Conclusion and Future Directions
The pyranopyridine scaffold is a validated and highly promising framework for the development of novel kinase inhibitors. Its favorable structural and chemical properties allow for the creation of potent and selective drug candidates. The protocols outlined here provide a robust workflow for the synthesis, screening, and cellular validation of new pyranopyridine derivatives. Future efforts in this area will likely focus on developing inhibitors with unique selectivity profiles to overcome acquired drug resistance and exploring covalent and allosteric inhibitors based on this versatile scaffold.
References
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from Reaction Biology Website. [Link]
-
Rudolph, J., et al. (2007). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research Website. [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from Profacgen Website. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from INiTS Website. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology Website. [Link]
-
The Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Retrieved from The Royal Society of Chemistry Books. [Link]
-
S. R. Vanga, et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
-
G. E. D. D. A. D. D. J. M. G. O. M. A. U.-B. A. I. G. A. S. C. M. L. G. A. S. F. T. A. T. A. M. J. F. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology Website. [Link]
-
Ling, Y., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters. [Link]
-
Kern, G., et al. (2015). Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Vanga, S. R., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link]
-
El-Sayed, N. F., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry. [Link]
-
Manchanda, P., et al. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. ACS Omega. [Link]
-
Norman, M. H., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Ghorab, M. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]
-
Kern, G. H., et al. (2015). Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
St. Jean, D. J., Jr., et al. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. [Link]
-
Al-Suhaimi, K. S., et al. (2020). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules. [Link]
-
Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]
-
Manchanda, P., et al. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]
-
Szokol, B., et al. (2025). Novel Pyrrolopyrimidines as Inhibitors of CLK4 and HER2: Targeting Promising Anticancer Pathways. Letters in Drug Design & Discovery. [Link]
-
Wang, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
International Journal on Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved from International Journal on Science and Technology Website. [Link]
-
St. Jean, D. J., Jr., et al. (2025). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. [Link]
-
El-Sayed, N. F., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Taylor & Francis Online. [Link]
-
El-Sayed, N. F., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed. [Link]
-
Wang, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors. PubMed. [Link]
-
Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from Semantic Scholar Website. [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. caymanchem.com [caymanchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Antiviral Activity of 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines
For: Researchers, scientists, and drug development professionals.
Introduction: A Renaissance for a Classic Antiviral Scaffold
The 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridine scaffold is a heterocyclic compound class that has demonstrated significant antiviral potential, particularly against human rhinoviruses (HRV), the primary causative agents of the common cold. Seminal work in the 1980s identified potent anti-rhinovirus activity within this chemical series, highlighting its promise as a starting point for antiviral drug discovery.[1] This document serves as a comprehensive technical guide for researchers investigating this compound class. It provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to rigorously evaluate the antiviral efficacy and guide further drug development efforts. Our approach emphasizes not just the procedural steps but the underlying scientific principles, ensuring a robust and self-validating experimental workflow.
Part 1: The Mechanism of Action - Stabilizing the Armor to Disarm the Invader
The antiviral activity of 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines against rhinoviruses is believed to be mediated through a mechanism known as capsid binding .[2][3] Rhinoviruses, like other picornaviruses, possess an icosahedral protein shell, or capsid, that encases their RNA genome. This capsid is not merely a passive container; it's a dynamic structure that undergoes conformational changes crucial for viral entry and uncoating—the process of releasing the viral genome into the host cell to initiate replication.
Capsid-binding agents are small molecules that insert themselves into a hydrophobic pocket within one of the viral capsid proteins (VP1).[2][3] This binding event stabilizes the capsid, making it more rigid and preventing the conformational changes required for uncoating.[4] Consequently, the viral genome remains trapped within the protein shell, and the infection is aborted. This mechanism offers a significant advantage as it targets a viral component, potentially reducing off-target effects on the host cell.
Caption: Mechanism of action for capsid-binding antivirals.
Part 2: Synthesis of 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridine Analogs
The synthesis of the pyranopyridine core can be achieved through a multi-component reaction, a powerful strategy in medicinal chemistry for generating molecular diversity. A representative protocol involves the condensation of an aromatic aldehyde, an active methylene compound (like malononitrile), and a suitable pyranone or dihydropyranone precursor.
Protocol: Representative Synthesis of a 2-Amino-3-cyano-4H-pyran Intermediate
This protocol describes a common and efficient method for synthesizing 2-amino-3-cyano-4H-pyrans, which are key intermediates that can be further cyclized to form the pyranopyridine scaffold.[5][6][7][8][9]
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Malononitrile (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Piperidine (1 mmol, catalyst)
-
Ethanol (50 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.
Procedure:
-
To a 100 mL round-bottom flask, add the substituted benzaldehyde (10 mmol), malononitrile (10 mmol), and ethyl acetoacetate (10 mmol) in 50 mL of ethanol.
-
Add piperidine (1 mmol) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-amino-3-cyano-4H-pyran derivative.
-
Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Subsequent cyclization steps to form the fused pyridine ring would typically involve reaction with a suitable reagent to build the pyridine ring, but specific conditions can vary based on the desired final substitutions.
Part 3: In Vitro Evaluation of Antiviral Activity
A rigorous in vitro evaluation is paramount to determine the efficacy and safety of the synthesized compounds. This involves a primary antiviral assay to measure the inhibition of viral replication and a parallel cytotoxicity assay to assess the compound's effect on the host cells.
Cytotoxicity Assay (CC₅₀ Determination)
Before assessing antiviral activity, it is crucial to determine the concentration at which the compound is toxic to the host cells. This is expressed as the 50% cytotoxic concentration (CC₅₀). The MTT assay is a widely used colorimetric method for this purpose.[10][11]
Protocol: MTT Cytotoxicity Assay
Materials:
-
HeLa cells (or another suitable host cell line for rhinovirus)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed a 96-well plate with HeLa cells at a density of 1 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS and incubate overnight.
-
Prepare serial dilutions of the test compounds in DMEM with 2% FBS. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the media from the cells and add 100 µL of the diluted compounds to the respective wells. Include cell-only controls (no compound).
-
Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the compound concentration and determine the CC₅₀ value using non-linear regression analysis.
Antiviral Assay (EC₅₀ Determination) by Plaque Reduction
The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a virus. The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of viral plaques by 50%.
Protocol: Rhinovirus Plaque Reduction Assay
Materials:
-
Confluent monolayers of HeLa cells in 6-well plates
-
Human Rhinovirus stock of known titer (e.g., HRV-14)
-
DMEM with 2% FBS (infection medium)
-
Test compounds at various concentrations
-
Agarose overlay (e.g., 2x MEM, 2% FBS, 1.4% agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Wash the confluent HeLa cell monolayers with phosphate-buffered saline (PBS).
-
In separate tubes, pre-incubate serial dilutions of the virus with equal volumes of the corresponding test compound dilutions for 1 hour at 37°C.
-
Inoculate the cell monolayers with 200 µL of the virus-compound mixture (aiming for 50-100 plaque-forming units per well). Include a virus-only control.
-
Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Remove the inoculum and overlay the cells with 3 mL of agarose overlay containing the respective concentrations of the test compound.
-
Incubate the plates at 33°C in a 5% CO₂ incubator until plaques are visible (typically 3-5 days).
-
Fix the cells with 10% formalin for at least 4 hours.
-
Remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Caption: Key structure-activity relationships for antiviral activity.
Conclusion and Future Directions
The 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridine scaffold remains a compelling starting point for the development of novel anti-rhinovirus agents. The protocols and conceptual frameworks provided in this document offer a robust methodology for the synthesis, in vitro evaluation, and SAR-guided optimization of this promising class of compounds. Future research should focus on expanding the antiviral spectrum of these derivatives against other picornaviruses and other viral families. Furthermore, modern computational chemistry approaches, such as molecular docking and dynamics simulations, could provide deeper insights into the compound-capsid interactions, facilitating the rational design of next-generation inhibitors with enhanced potency and improved pharmacokinetic properties. A thorough investigation into the in vivo efficacy and safety of lead compounds in relevant animal models will be the crucial next step in translating these promising in vitro findings into tangible therapeutic solutions.
References
-
The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness? - PubMed. Available at: [Link]
-
Cytotoxicity, antiviral activity and selectivity index a a Selectivity... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines with potent antirhinovirus activity - PubMed. Available at: [Link]
-
Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile - NIH. Available at: [Link]
-
One-pot synthesis of 2-amino-3-cyano-4 H -pyrans and pyran-annulated heterocycles using sodium citrate as an organo-salt based catalyst in aqueous ethanol - ResearchGate. Available at: [Link]
-
Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PubMed Central. Available at: [Link]
-
Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. Available at: [Link]
-
MTT Cell Assay Protocol. Available at: [Link]
-
Synthesis of 2-Amino-3-cyano-4H-pyrans by BaFe12O19@IM - ResearchGate. Available at: [Link]
-
The efficient synthesis of 2-amino-3-cyano-4H-pyrans - ResearchGate. Available at: [Link]
-
Structural analysis of antiviral agents that interact with the capsid of human rhinoviruses - PubMed. Available at: [Link]
-
An Orally Available 3-Ethoxybenzisoxazole Capsid Binder with Clinical Activity against Human Rhinovirus - PMC - NIH. Available at: [Link]
-
SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE - Sciforum. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]
-
Study of the parameters of binding of R 61837 to human rhinovirus 9 and immunobiochemical evidence of capsid-stabilizing activity of the compound - PMC - NIH. Available at: [Link]
-
Binding affinities of structurally related human rhinovirus capsid-binding compounds are related to their activities against human rhinovirus type 14 - NIH. Available at: [Link]
-
Recent Advances in Anti-HCV, Anti-HBV and Anti-Flavivirus Agents - MDPI. Available at: [Link]
-
Structural and Virological Studies of the Stages of Virus Replication That Are Affected by Antirhinovirus Compounds - NIH. Available at: [Link]
Sources
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Structural analysis of antiviral agents that interact with the capsid of human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Virological Studies of the Stages of Virus Replication That Are Affected by Antirhinovirus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding affinities of structurally related human rhinovirus capsid-binding compounds are related to their activities against human rhinovirus type 14 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Optimization of reaction conditions for 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde synthesis
An in-depth guide to the synthesis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde, a key building block for complex molecules in medicinal chemistry.
Introduction
The synthesis of this compound is a critical process for researchers developing novel therapeutics, as this heterocyclic aldehyde serves as a versatile intermediate. The fusion of the pyran and pyridine rings creates a unique electronic and structural environment, making targeted synthesis challenging. This guide, designed for chemistry professionals, provides a comprehensive technical resource, moving beyond a simple protocol to offer in-depth troubleshooting and answers to frequently encountered questions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis, providing the foundational knowledge required for successful experimentation.
Q1: What is the most reliable synthetic strategy for preparing this compound?
The most common and effective method involves a two-step sequence:
-
Formation of the Core Heterocycle: Synthesis of the 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold. This is typically achieved through cyclization reactions involving appropriate pyridine and pyran precursors.[1][2]
-
Formylation: Introduction of the aldehyde group (-CHO) onto the pyridine ring, typically at the C6 position. The Vilsmeier-Haack reaction is the premier method for this transformation due to its efficiency with electron-rich heterocyclic systems.[3][4]
Q2: Can you explain the Vilsmeier-Haack reaction and its role in this synthesis?
The Vilsmeier-Haack reaction is a classic method for formylating activated aromatic and heteroaromatic compounds.[4] Its primary role here is to introduce the C6-carbaldehyde group with high regioselectivity.
The process involves two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted formamide, most commonly N,N-dimethylformamide (DMF), to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5][6]
-
Electrophilic Aromatic Substitution: The electron-rich pyranopyridine ring attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde.[4]
The Vilsmeier reagent is a relatively mild electrophile, which is advantageous as it minimizes side reactions and degradation of the sensitive heterocyclic core.[5]
Q3: What are the critical safety precautions when performing a Vilsmeier-Haack reaction?
This reaction requires strict adherence to safety protocols due to the hazardous nature of the reagents:
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Reaction Quenching: The reaction must be quenched by slowly and carefully adding the reaction mixture to crushed ice or an ice-water slurry. This is a highly exothermic process and must be done with caution to control the release of heat and HCl gas.
-
Solvents: Anhydrous solvents are crucial, as any moisture will rapidly decompose the POCl₃ and the Vilsmeier reagent, halting the reaction.
Q4: How can I purify and confirm the structure of the final product?
-
Purification: The crude product obtained after work-up is typically purified by column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes.
-
Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and connectivity of protons and carbons.
-
Mass Spectrometry (MS): To verify the molecular weight (163.17 g/mol ).[7]
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic aldehyde C=O stretch.
-
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis, structured in a practical question-and-answer format.
Q: My Vilsmeier-Haack formylation reaction has a very low yield. What are the likely causes and how can I fix it?
Answer: Low yield in the formylation step is a common issue that can almost always be traced back to a few key parameters. A systematic approach is the best way to troubleshoot this problem.[8]
1. Purity and Stoichiometry of Reagents:
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Ensure your DMF is anhydrous and that all glassware was properly dried before use. Use of proper inert atmosphere techniques (e.g., a nitrogen or argon blanket) is recommended.[8]
-
Reagent Quality: Use freshly distilled or a new bottle of POCl₃. Over time, POCl₃ can degrade, reducing its effectiveness.
-
Stoichiometry: The molar ratio of POCl₃ to DMF is critical. An excess of POCl₃ is often used, but large excesses can lead to side reactions. Start with a ratio of approximately 1.2 to 1.5 equivalents of POCl₃ relative to the pyranopyridine substrate.
2. Reaction Temperature and Time:
-
Vilsmeier Reagent Formation: The initial formation of the Vilsmeier reagent is typically performed at 0 °C to control the exothermic reaction between POCl₃ and DMF.
-
Formylation Step: The subsequent formylation of the pyranopyridine may require heating. If the reaction is sluggish at room temperature, the yield can often be improved by gently heating the reaction mixture (e.g., to 50-80 °C). However, excessive heat can cause decomposition. Monitor the reaction's progress by TLC to find the optimal balance.[8]
-
Reaction Time: Ensure the reaction has been allowed to run to completion. A typical reaction time can range from a few hours to overnight.
3. Inefficient Work-up:
-
Product Loss: The aldehyde product may have some solubility in the aqueous layer, especially if the pH is not properly controlled. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) after neutralization.[9]
-
Incomplete Hydrolysis: The intermediate iminium salt must be fully hydrolyzed to the aldehyde. After quenching on ice, ensure the mixture is stirred for a sufficient period (e.g., 30-60 minutes) before neutralization and extraction.
Below is a decision tree to guide your troubleshooting process.
Caption: Troubleshooting Decision Tree for Low Yield.
Q: My reaction mixture turns dark, and the crude NMR is very messy with many unidentifiable peaks. What is happening?
Answer: The formation of a dark, tarry substance and a complex crude NMR spectrum suggests product decomposition or significant side reactions.
-
Cause - Overheating: The Vilsmeier-Haack reaction can be exothermic. If the temperature is not controlled, especially during reagent addition or if the reaction is heated too aggressively, the pyranopyridine ring system or the final product can decompose.
-
Solution: Maintain strict temperature control. Add POCl₃ slowly to the DMF at 0 °C. When heating the reaction, do so gradually and monitor the reaction by TLC. If decomposition is observed, reduce the temperature.
-
Cause - Substrate Reactivity: While the pyranopyridine core is considered "electron-rich," it may not be stable under strongly acidic Vilsmeier-Haack conditions for extended periods or at high temperatures.
-
Solution: Try reducing the reaction time or temperature. Additionally, consider using a milder formylating agent if the Vilsmeier-Haack reaction proves too harsh, although it is generally the most effective for this type of substrate.
Q: The reaction seems to stall and never reaches full conversion, even after extended time. Why?
Answer: A stalled reaction typically points to a limiting reagent or deactivation.
-
Cause - Insufficient Vilsmeier Reagent: If there is not enough of the active electrophile, the reaction will stop once it is consumed. This can happen if some of the reagent was quenched by atmospheric moisture or if the initial stoichiometry was too low.
-
Solution: Ensure all equipment is scrupulously dry and the reaction is run under an inert atmosphere. Try increasing the equivalents of both DMF and POCl₃ (e.g., to 2.0-3.0 equivalents each relative to the substrate).
-
Cause - Product Inhibition/Deactivation: In some cases, the aldehyde product itself can react with or deactivate the Vilsmeier reagent, though this is less common.
-
Solution: Monitor the reaction closely. If it appears to stall after reaching a certain conversion (e.g., 50%), it may be preferable to stop the reaction, isolate the product, and re-subject the recovered starting material to the reaction conditions in a separate flask.
Section 3: Optimized Experimental Protocol
This section provides a reliable, step-by-step protocol for the key formylation step.
Protocol: Vilsmeier-Haack Formylation of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine
Caption: Experimental Workflow for Synthesis.
Materials:
-
3,4-Dihydro-2H-pyrano[2,3-b]pyridine (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and nitrogen inlet, add anhydrous DMF (approx. 3.0 eq relative to the substrate). Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting mixture at 0 °C for 30 minutes.
-
Reaction: Add a solution of 3,4-dihydro-2H-pyrano[2,3-b]pyridine (1.0 eq) in a small amount of anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Once the quench is complete, slowly add saturated aqueous NaHCO₃ solution until the pH is neutral to basic (pH ~ 8).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure this compound.
Section 4: Key Parameter Optimization
The success of the synthesis hinges on balancing several interdependent variables. The following table summarizes the key parameters for the Vilsmeier-Haack formylation step and their expected impact.
| Parameter | Recommended Range | Rationale & Expected Outcome |
| POCl₃ (eq) | 1.1 - 1.5 | Below 1.1: May lead to incomplete reaction. Above 1.5: Can increase the risk of side reactions and decomposition. 1.2 eq is a good starting point. |
| Temperature | 50 - 80 °C | Below 50 °C: Reaction may be too slow. Above 80 °C: Increased risk of decomposition and tar formation. Optimal temperature provides a clean reaction in a reasonable timeframe. |
| Reaction Time | 2 - 8 hours | Insufficient time leads to incomplete conversion. Extended time, especially at high temperatures, can degrade the product. Monitor by TLC for optimal endpoint. |
| Solvent | DMF | DMF serves as both the solvent and a reagent. The use of other solvents is not recommended for a standard Vilsmeier-Haack reaction. |
References
- Giuliano, R. et al. (2025). Synthesis and biological evaluation of antibacterial pyranopyrans. ACS Fall 2025.
-
PMC - NIH. 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Available from: [Link].
-
ResearchGate. The general structure of pyranopyridine derivatives 287. Available from: [Link].
-
ResearchGate. Synthesis and antibacterial properties of new dithienyl containing pyran, pyrano[2,3-b] pyridine, pyrano[2,3-d]pyrimidine and pyridine derivatives. Available from: [Link].
- Sharma, D. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research.
-
PubMed. Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. Available from: [Link].
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link].
-
ResearchGate. Structure of bio-active pyranopyrazole, pyranopyrimidine and pyrazolopyranopyrimidine. Available from: [Link].
- Rajput, A. et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
-
Science topic. 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Available from: [Link].
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link].
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link].
-
Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. Available from: [Link].
-
Preprints.org. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available from: [Link].
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link].
-
ResearchGate. Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. Available from: [Link].
-
ResearchGate. (PDF) An expeditious synthesis of novel pyranopyridine derivatives involving chromenes under controlled microwave irradiatio. Available from: [Link].
-
ACS Omega. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). Available from: [Link].
-
ResearchGate. Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. Available from: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How To [chem.rochester.edu]
Technical Support Center: Purification of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde
Welcome to the technical support resource for the purification of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde (CAS No. 1222533-91-6). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic aldehyde. The unique bifunctional nature of this molecule—a basic pyranopyridine core fused with a reactive aldehyde group—presents specific challenges that require tailored purification strategies.
This document provides in-depth troubleshooting guides, step-by-step experimental protocols, and frequently asked questions to help you navigate common obstacles and achieve high purity for your downstream applications.
Section 1: Troubleshooting Common Purification Challenges
This section is formatted as a series of questions and answers to directly address issues you may encounter during the purification process.
Column Chromatography Issues
Question: My compound is showing significant tailing or streaking on a silica gel column. What is causing this and how can I fix it?
Answer: This is a classic issue when purifying basic compounds on standard silica gel.
-
Causality: The pyridine nitrogen in your molecule is basic. It can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel via acid-base interactions. This strong, non-specific binding slows the elution of the compound in an uneven manner, leading to severe peak tailing and poor separation.
-
Solution: To mitigate this, you must neutralize the acidic sites on the stationary phase. The most common and effective method is to add a small amount of a basic modifier to your mobile phase.[1]
-
Recommended Modifier: Add 0.1-1% triethylamine (Et₃N) or ammonia in methanol to your eluent system (e.g., Hexane/Ethyl Acetate). The amine competitively binds to the acidic silica sites, preventing your compound from interacting strongly and allowing for sharp, symmetrical peak elution.
-
Question: My aldehyde is decomposing on the silica gel column, leading to low recovery and new, more polar impurities. Why does this happen?
Answer: Aldehydes can be sensitive to the acidic nature of silica gel.
-
Causality: The acidic environment of the silica gel can catalyze decomposition or side reactions.[2] Furthermore, aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid (3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid).[2][3] This process can be accelerated by the high surface area and potential metal impurities in the silica gel.
-
Solutions:
-
Deactivate the Silica: Before running the column, you can flush the packed silica gel with your mobile phase containing 1% triethylamine to neutralize it.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. A trial on a TLC plate is recommended to ensure your compound is stable on alumina.[1]
-
Use an Alternative Method: If decomposition persists, column chromatography may not be the ideal method. Consider crystallization or chemical purification via bisulfite adduct formation, which is often milder.[1][4]
-
Crystallization Troubleshooting
Question: I'm trying to recrystallize my product, but it keeps "oiling out" into a viscous liquid instead of forming crystals. What should I do?
Answer: "Oiling out" is a common problem in crystallization that typically points to issues with supersaturation, cooling rate, or the presence of impurities.[1]
-
Causality: The compound is coming out of solution at a temperature above its melting point, or the concentration of impurities is disrupting the crystal lattice formation.
-
Solutions:
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly. A slower cooling rate is critical for forming an ordered crystal lattice.[1]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to act as a template for crystallization.[1]
-
-
Pre-Purification: If impurities are the cause, a preliminary purification step may be necessary. A quick filtration through a small plug of silica or alumina can remove baseline impurities that inhibit crystallization.[1]
-
Extraction and Work-up Issues
Question: During an aqueous work-up, I'm seeing a stubborn emulsion form between the organic and aqueous layers. How can I break it?
Answer: Emulsions are often caused by vigorous shaking or the presence of surfactant-like impurities.[1]
-
Causality: High-shear mixing creates fine droplets of one phase within the other that are slow to coalesce.
-
Solutions:
-
Gentle Inversion: Instead of shaking the separatory funnel vigorously, gently invert it 10-15 times to allow for sufficient mixing without forming a stable emulsion.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and polarity of the aqueous layer, which helps to force the organic components out and break the emulsion.[1]
-
Section 2: Visualization of Purification Workflows
The following diagrams illustrate decision-making processes for common purification scenarios.
Caption: Decision tree for selecting a primary purification strategy.
Caption: Experimental workflow for aldehyde purification via bisulfite adduct formation.
Section 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is designed for separating the target aldehyde from impurities with different polarities.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the dried, silica-adsorbed sample onto the top of the packed column.
-
Elution:
-
Begin eluting with a non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate.
-
Crucially, add 0.5% triethylamine (Et₃N) to your eluent mixture to prevent peak tailing. [1]
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:EtOAc) to elute your compound. The aldehyde is moderately polar and should elute before highly polar impurities like the corresponding carboxylic acid.[2]
-
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
| TLC Eluent System (Hexane:EtOAc) | Typical Rf Value | Suggested Starting Column Eluent |
| 90:10 | 0.4 - 0.5 | 95:5 |
| 70:30 | 0.3 - 0.4 | 85:15 |
| 50:50 | 0.2 - 0.3 | 70:30 |
| Note: All eluent systems should be modified with 0.5% Et₃N. |
Protocol 2: Purification via Bisulfite Adduct Formation
This powerful technique is highly selective for aldehydes and is excellent for removing stubborn, similarly-polar impurities that are difficult to separate by chromatography.[5][6]
-
Dissolution: Dissolve the crude mixture containing the aldehyde in a minimal amount of a water-miscible solvent like methanol or dimethylformamide (DMF).[4][6] Aromatic aldehydes are particularly good substrates for this protocol using methanol.[6]
-
Adduct Formation: Transfer the solution to a separatory funnel. Add 1-2 equivalents of a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 1-2 minutes. The aldehyde will react with the bisulfite to form a water-soluble adduct.[4][5]
-
Extraction of Impurities: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate). Shake and separate the layers. The non-aldehyde impurities will remain in the organic layer, while the charged aldehyde-bisulfite adduct will partition into the aqueous layer.[6] Discard the organic layer.
-
Regeneration of Aldehyde: Isolate the aqueous layer containing the adduct. To regenerate the aldehyde, carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution dropwise until the solution is basic (pH > 8).[2] This reverses the reaction, releasing the pure aldehyde.
-
Final Extraction: Extract the aqueous layer 2-3 times with a fresh organic solvent (e.g., ethyl acetate or dichloromethane) to recover the purified aldehyde.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure this compound.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What are the most likely impurities in my crude sample?
-
Q2: How should I store the purified this compound?
-
A2: Aldehydes are prone to air oxidation. For long-term storage, it is best to keep the solid compound in a tightly sealed vial under an inert atmosphere (e.g., nitrogen or argon), stored in a refrigerator or freezer and protected from light.
-
-
Q3: Can I use reversed-phase chromatography for this compound?
-
A3: Yes, reversed-phase (e.g., C18) chromatography is a viable option, especially for highly polar impurities. You would use a polar mobile phase like water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape by protonating the pyridine nitrogen.
-
-
Q4: My NMR spectrum shows my "pure" aldehyde is only ~90% pure, with a broad singlet around 10-12 ppm. What is this?
-
A4: The broad singlet in that region is characteristic of a carboxylic acid proton. This indicates your sample has likely undergone some oxidation to the corresponding carboxylic acid. If this is unacceptable for your next step, re-purification by washing an organic solution of your compound with a dilute sodium bicarbonate solution can remove this acidic impurity.[3]
-
References
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]
-
Conry, J. C., & Tuberquia, J. C. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
Conry, J. C., & Tuberquia, J. C. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC, NIH. [Link]
-
ResearchGate. (2021). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography?[Link]
-
LookChem. (n.d.). General procedures for the purification of Aldehydes. [Link]
-
Suárez-Castillo, O. R., et al. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC, NIH. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (n.d.). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PMC, PubMed Central. [Link]
-
PubChem. (n.d.). 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Common side reactions in the synthesis of pyranopyridines
Welcome to the Technical Support Center for Pyranopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and answers to frequently encountered challenges during the synthesis of pyranopyridine derivatives. Our goal is to move beyond simple procedural lists and delve into the mechanistic underpinnings of these reactions, empowering you to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the synthesis of pyranopyridines.
Q1: My reaction is yielding a significant, often fluorescent, byproduct instead of my target pyranopyridine. What is likely happening?
A1: This is a classic sign of a competing Hantzsch-type reaction. Many multi-component syntheses of pyranopyridines share reagents and intermediates with the Hantzsch pyridine synthesis. If a source of ammonia is present (e.g., from the decomposition of urea or ammonium acetate catalysts), it can react with two equivalents of the β-ketoester and the aldehyde to form a 1,4-dihydropyridine (DHP) byproduct, which is often fluorescent.[1] This pathway becomes more favorable at elevated temperatures.
Q2: My final product shows the presence of an amide or carboxylic acid functionality where a nitrile group should be. What causes this?
A2: This indicates the hydrolysis of the cyanopyridine precursor. The cyano group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures in the presence of water.[2][3][4] The reaction proceeds first to the corresponding carboxamide and then can be further hydrolyzed to the carboxylic acid. The rate of this hydrolysis is dependent on the reaction conditions, including pH, temperature, and the specific catalyst used.[5][6]
Q3: I'm observing a complex mixture of products and my yield of the desired pyranopyridine is low. What are the likely side reactions?
A3: Low yields and complex product mixtures in multi-component reactions for pyranopyridine synthesis often stem from a few key issues. Besides the Hantzsch reaction, you should consider the self-condensation of your active methylene compounds. Additionally, the initial Knoevenagel condensation between the aldehyde and the active methylene compound can be reversible or lead to the formation of stable, but unreactive, bis-adducts.[7] Optimizing the order of reagent addition and reaction conditions is crucial to favor the desired domino sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.[8][9]
Troubleshooting Guides
This section provides a more detailed, in-depth analysis of common problems and offers step-by-step protocols for their resolution.
Issue 1: Formation of Hantzsch Dihydropyridine Byproducts
Root Cause Analysis: The Hantzsch reaction is a multi-component reaction that synthesizes dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[1][10] In the context of pyranopyridine synthesis, if your reaction conditions can generate ammonia or an equivalent amine, this competing pathway can be initiated.
Visualizing the Competing Pathways:
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 3. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde
Welcome to the technical support guide for the synthesis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your product yield.
The synthesis is presented as a two-stage process:
-
Stage 1: Synthesis of the Precursor: Formation of the 3,4-Dihydro-2H-pyrano[2,3-b]pyridine core via a base-catalyzed hetero-Michael addition and subsequent intramolecular cyclization.
-
Stage 2: Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group onto the pyranopyridine scaffold to yield the final product.
We will address common issues encountered at each stage, explaining the underlying chemical principles and providing actionable solutions to enhance the success of your experiments.
Overall Synthetic Scheme
Caption: Troubleshooting workflow for low precursor yield.
Q2: I am observing a significant amount of dark, tar-like material in my reaction flask. What is causing this and how can I prevent it?
This is almost certainly due to the polymerization of acrolein. To mitigate this:
-
Slow Addition: Add the acrolein dropwise to the reaction mixture using a syringe pump over an extended period. This keeps the instantaneous concentration of acrolein low, disfavoring polymerization.
-
Temperature Control: Maintain a low reaction temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature.
-
Use an Inhibitor: Ensure the acrolein you are using contains a polymerization inhibitor like hydroquinone.
Q3: The reaction seems to stall before all the starting material is consumed. What should I do?
This indicates that one of the reagents may be degrading or that the catalyst is being deactivated.
-
Re-evaluate Stoichiometry: It's possible that acrolein is being consumed by polymerization faster than it reacts with the pyridine derivative. Try using a slight excess of acrolein (e.g., 1.1 to 1.2 equivalents), but be mindful that a large excess will exacerbate polymerization issues.
-
Catalyst Stability: If using a base like sodium ethoxide, ensure your solvent is scrupulously dry, as water can neutralize the catalyst. Consider a more robust organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Stage 2: Vilsmeier-Haack Formylation - Troubleshooting & FAQs
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles. [1][2]It involves the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). [3]This reagent then acts as the electrophile in an electrophilic aromatic substitution reaction.
Q4: My formylation reaction is not going to completion, and I recover a lot of the pyranopyridine precursor. How can I improve conversion?
Incomplete conversion in a Vilsmeier-Haack reaction typically points to issues with reagent activity or the electronic nature of the substrate.
-
Insufficient Vilsmeier Reagent: Ensure you are using a sufficient excess of the Vilsmeier reagent. A molar ratio of 1.5 to 3.0 equivalents of POCl₃ relative to the substrate is common. The reaction is often run with DMF as the solvent, ensuring it is in large excess.
-
Reaction Temperature and Time: While the Vilsmeier reagent is typically formed at 0°C, the subsequent formylation step may require heating. Monitor the reaction by TLC or LC-MS and consider increasing the temperature (e.g., to 60-80°C) or extending the reaction time if conversion is slow. [2]* Substrate Reactivity: The pyranopyridine ring is activated towards electrophilic substitution by the oxygen atom of the pyran ring and the nitrogen of the pyridine ring. However, if the ring is not sufficiently electron-rich, the reaction can be sluggish. While less common for this substrate, ensure no strongly electron-withdrawing groups are unintentionally present.
Q5: The workup of my Vilsmeier-Haack reaction is difficult, and I'm losing product during extraction. What is the correct procedure?
The workup is critical for both safety and yield. The standard procedure involves a carefully controlled quench and neutralization. [3]
-
Quenching: The reaction mixture, containing excess POCl₃, must be quenched by slowly adding it to a vigorously stirred mixture of crushed ice and water. Never add water directly to the reaction flask. This "reverse quench" helps to safely dissipate the large amount of heat generated from the exothermic hydrolysis of POCl₃.
-
Hydrolysis: Stirring the cold aqueous mixture hydrolyzes the iminium intermediate to the final aldehyde product.
-
Neutralization: Carefully neutralize the acidic solution to a pH of 7-8 using a base like saturated sodium bicarbonate or sodium hydroxide solution, while keeping the mixture cool in an ice bath. The product often precipitates at this stage.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). If the product is partially water-soluble, multiple extractions will be necessary.
Q6: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?
Besides unreacted starting material, several side products can form:
-
Di-formylated Products: Although sterically hindered, it is possible to get formylation at other positions on the ring if the reaction conditions are too harsh (high temperature, long reaction time).
-
Chlorinated Byproducts: In some cases, the Vilsmeier reagent can act as a chlorinating agent, leading to chlorinated pyranopyridine derivatives.
-
Products of Ring Opening/Decomposition: If the reaction is heated too aggressively, decomposition of the heterocyclic core can occur.
To minimize side products, use the mildest conditions that afford a reasonable reaction rate. Purification is typically achieved by column chromatography on silica gel.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 2-Amino-3-hydroxypyridine | 110.11 | 5.00 g | 45.4 mmol |
| Acrolein (stabilized) | 56.06 | 2.80 g (3.3 mL) | 50.0 mmol |
| Triethylamine (Et₃N) | 101.19 | 0.46 g (0.63 mL) | 4.54 mmol |
| Ethanol (anhydrous) | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-amino-3-hydroxypyridine (5.00 g, 45.4 mmol) and anhydrous ethanol (100 mL).
-
Cool the resulting suspension to 0°C in an ice bath.
-
Add triethylamine (0.63 mL, 4.54 mmol) to the suspension.
-
In the dropping funnel, prepare a solution of freshly opened acrolein (3.3 mL, 50.0 mmol) in 20 mL of anhydrous ethanol.
-
Add the acrolein solution dropwise to the cooled, stirring suspension over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the product as a solid.
Protocol 2: Synthesis of this compound
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 3,4-Dihydro-2H-pyrano[2,3-b]pyridine | 135.16 | 3.00 g | 22.2 mmol |
| Phosphorus oxychloride (POCl₃) | 153.33 | 5.11 g (3.1 mL) | 33.3 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 30 mL | - |
Procedure:
-
To a 100 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (20 mL).
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (3.1 mL, 33.3 mmol) dropwise via the dropping funnel, keeping the internal temperature below 10°C. Stir for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.
-
Dissolve 3,4-Dihydro-2H-pyrano[2,3-b]pyridine (3.00 g, 22.2 mmol) in anhydrous DMF (10 mL) and add this solution dropwise to the cold Vilsmeier reagent.
-
After addition, remove the cooling bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60°C and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of 200 g of crushed ice.
-
Slowly and carefully pour the reaction mixture into the crushed ice.
-
Once the quench is complete, carefully neutralize the aqueous solution to pH ~8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
References
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Rajput, A. et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. Available from: [Link]
-
University of Rochester, Department of Chemistry. How to Improve Your Yield. Available from: [Link]
-
PubChem. 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. Compound Summary. Available from: [Link]
Sources
Troubleshooting guide for the synthesis of fused heterocyclic compounds
Technical Support Center: Synthesis of Fused Heterocyclic Compounds
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Fused heterocyclic compounds are cornerstones of medicinal chemistry and materials science, forming the core scaffolds of numerous pharmaceuticals and functional materials.[1][2] Their synthesis, however, is often a multi-variable puzzle where minor issues can lead to significant deviations in outcome. This guide provides a structured, experience-driven approach to troubleshooting common problems encountered during the synthesis of these complex molecules. It is designed for researchers and drug development professionals to diagnose issues, understand their root causes, and implement effective solutions.
Section 1: Reaction Initiation and Progression Issues
A common and frustrating scenario is a reaction that fails to start or proceeds at an impractically slow rate. The underlying cause is often a fundamental flaw in the setup or reagents that prevents the initial activation energy barrier from being overcome.
Q1: My reaction is completely inert or extremely sluggish after several hours. What are the primary checkpoints?
Answer: When a reaction fails to initiate, a systematic check of the foundational parameters is crucial. The issue typically lies in one of four areas: reagent quality, reaction conditions, catalyst activity, or insufficient mixing.
-
Reagent Purity and Stoichiometry:
-
Causality: Impurities in starting materials are a primary culprit. Water in a moisture-sensitive reaction (e.g., involving organometallics or strong bases) will quench reagents. Peroxides in etheric solvents can oxidize sensitive functional groups. Starting materials from older stock may have degraded.
-
Troubleshooting Steps:
-
Verify the purity of starting materials using NMR or LC-MS.
-
Use freshly distilled/dried solvents, especially in moisture-sensitive reactions.[3] Anhydrous solvents should be handled under an inert atmosphere (Nitrogen or Argon).[3]
-
Accurately re-check the mass and molar equivalents of all reactants. A limiting reagent error can make a reaction appear stalled.
-
-
-
Suboptimal Reaction Conditions:
-
Causality: Many cyclization and condensation reactions required for forming fused rings have significant activation energy barriers.[4][5] The prescribed temperature may be insufficient, or the reaction time may be too short.
-
Troubleshooting Steps:
-
Temperature: Gradually increase the reaction temperature in 10-20 °C increments, monitoring by TLC or LC-MS for any product formation.[3] Be cautious, as excessive heat can cause decomposition.
-
Reaction Time: Some reactions are inherently slow. Allow the reaction to run for a longer period (e.g., 24-48 hours), taking aliquots to monitor progress.[6]
-
Concentration: If the reaction is bimolecular, increasing the concentration of reactants can enhance the reaction rate.
-
-
-
Catalyst Inactivation:
-
Causality: If using a catalyst, it may be inactive. This is especially common with transition metal catalysts which can be "poisoned" by sulfur, or other coordinating species, or deactivated by air and moisture.[7][8][9]
-
Troubleshooting Steps:
-
Use a fresh batch of catalyst or a different catalyst altogether.
-
Ensure proper inert atmosphere techniques are used if the catalyst is air-sensitive.
-
Consider if any functional groups on your starting materials could be poisoning the catalyst.
-
-
-
Mixing in Heterogeneous Reactions:
-
Causality: In reactions involving solids or immiscible liquids, poor mixing can severely limit the interaction between reactants, effectively halting the reaction.[3]
-
Troubleshooting Steps:
-
Increase the stirring rate.
-
Consider using a mechanical stirrer for viscous mixtures.
-
The addition of a phase-transfer catalyst can sometimes facilitate reactions between components in different phases.
-
-
Section 2: Low Yield and Incomplete Conversion
A reaction that works but provides a low yield is one of the most common challenges. This indicates that while the desired transformation is occurring, it is either inefficient or competing with other, more favorable pathways.
Q2: My reaction works, but the yield of my fused heterocycle is consistently low (<30%). How can I systematically optimize for a better yield?
Answer: Low yields suggest that the reaction conditions are not optimal for the desired product pathway. The key is to identify whether the issue is incomplete conversion of starting materials, formation of side products, or decomposition of the desired product.
Troubleshooting Workflow for Low Yields
Caption: A flowchart to guide the selection of an appropriate purification technique.
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC) Monitoring is essential to determine the optimal reaction time and to identify the presence of side products. [10][11]
-
Prepare the TLC Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of the plate.
-
Spot the Plate: Dissolve a tiny amount of your starting material in a volatile solvent to create a reference spot. Using a capillary tube, take a small aliquot from your reaction mixture and spot it on the starting line. [10]Co-spotting (applying the reaction mixture on top of the starting material spot) is highly recommended to track consumption.
-
Develop the Plate: Place the plate in a sealed chamber containing an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane). Ensure the solvent level is below the starting line. [10]4. Visualize: Once the solvent front is near the top, remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. If compounds are not UV-active, use a staining agent (e.g., potassium permanganate).
-
Analyze: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. Multiple new spots suggest side reactions. [10] Protocol 2: Purification by Column Chromatography This is the workhorse technique for purifying organic compounds based on their differential adsorption to a stationary phase. [12]
-
Choose a Solvent System: Use TLC to find an eluent system that gives your desired product an Rf value of ~0.25-0.35.
-
Pack the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Fill the column with your chosen eluent. Slowly add silica gel as a slurry in the eluent, allowing it to pack evenly without air bubbles. Add another layer of sand on top.
-
Load the Sample: Dissolve your crude product in a minimal amount of solvent (ideally the eluent) and carefully apply it to the top of the silica. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the column.
-
Elute and Collect: Add eluent to the top of the column and begin collecting fractions. Apply gentle pressure with air or nitrogen to speed up the process (flash chromatography).
-
Analyze Fractions: Use TLC to analyze the collected fractions to identify which ones contain your pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Section 4: Characterization and Structural Confirmation
Obtaining a product is only half the battle; confirming its structure is paramount. Fused heterocycles can have complex structures and subtle isomeric differences.
Q4: I have an isolated product, but I'm not certain it's the correct fused heterocycle. What are the essential characterization techniques?
Answer: A combination of spectroscopic and spectrometric techniques is required for unambiguous structure elucidation.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural determination.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts and coupling constants are highly diagnostic of aromatic and heterocyclic protons. [13][14] * ¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for complex fused systems. COSY shows ¹H-¹H couplings, while HSQC and HMBC correlate protons with their directly attached carbons and long-range carbons, respectively, allowing you to piece the molecular skeleton together. [13]* Mass Spectrometry (MS): This technique provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is essential as it provides a highly accurate mass, allowing you to determine the exact molecular formula. [15]The fragmentation pattern can also give clues about the structure.
-
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as C=O (ketones, esters, amides), N-H or O-H (amines, alcohols), and C≡N (nitriles), which are often present in precursors or the final product.
-
Single-Crystal X-ray Diffraction: If you can grow a suitable crystal, this technique provides definitive, unambiguous proof of structure and stereochemistry. General Characterization Workflow
-
Obtain a ¹H NMR spectrum to get a preliminary assessment of purity and structural features.
-
Run a Mass Spectrum (preferably HRMS) to confirm the molecular weight and determine the molecular formula.
-
Acquire a ¹³C NMR spectrum.
-
If the structure is complex or ambiguous from 1D NMR, perform 2D NMR experiments.
-
If the absolute configuration or a particularly complex ring fusion is , attempt to grow crystals for X-ray diffraction .
References
- Kostyanovsky, R. G., & Ioffe, S. L. (2025). Fused-Linked and Spiro-Linked N-Containing Heterocycles. PubMed.
- Pasilis, S. P., & Loo, J. A. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- BenchChem Technical Support Team. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem.
- Abdel-Rahman, A. A. H. (n.d.).
- Nishizawa, T., et al. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
- (n.d.). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry.
- Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process. Cole-Parmer.
- (n.d.). Monitoring a Reaction.
- (n.d.). Monitoring reactions.
- (n.d.). CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. [Source not specified].
- van Otterlo, W. A. L. (n.d.). Synthesis of benzo-fused heterocycles using isomerization and ring-closing metathesis reactions. [Source not specified].
- Ohshima, T., Wu, J., & Ha, H. J. (n.d.). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. PMC - NIH.
- (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- (n.d.). Organic solvent-free processes for the synthesis and purification of heterocyclic compounds supported on polyethylene glycol, in batch and in continuous flow reactor.
- (n.d.).
- Rogoza, M., et al. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC - NIH.
- (n.d.). Solvent-Free Heterocyclic Synthesis.
- Li, Y., et al. (n.d.). Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins. PMC - NIH.
- Wills, T. J., et al. (2018). One Step Synthesis of a Fused Four-Ring Heterocycle. The Royal Society of Chemistry.
-
Rath, H., et al. (n.d.). Aromatic Fused Heterocyclic [16]Macrocycles with NIR Absorption. [Source not specified].
- Bartholomew, C. H. (n.d.).
- (2026).
- Argyle, M. D., & Bartholomew, C. H. (n.d.).
- (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. [Source not specified].
- Ullah, F., et al. (n.d.).
- (2023). Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes.
- (2025). Facile and Scalable Synthesis of the Fused-Ring Heterocycles Thieno[3,2-b]-thiophene and Thieno[3,2-b]furan.
- (n.d.). Microwave assisted synthesis of fused Heterocyclic compounds. UQ eSpace - The University of Queensland.
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB.
- (n.d.). Benzo-fused N-Heterocycle synthesis. Organic Chemistry Portal.
- (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society.
- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC.
- (2025). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti. [Source not specified].
- (n.d.). Benzo-fused O-Heterocycle synthesis. Organic Chemistry Portal.
- (n.d.). The NMR interpretations of some heterocyclic compounds which are...
- (2016). FUSED HETEROCYCLES AS A POTENT BIOLOGICAL AGENTS; RECENT ADVANCEMENT. International Journal of Pharmaceutical Sciences and Research (IJPSR).
- (n.d.).
Sources
- 1. Fused-Linked and Spiro-Linked N-Containing Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. airo.co.in [airo.co.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. coleparmer.com [coleparmer.com]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. mdpi.com [mdpi.com]
- 10. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. Monitoring reactions | Teaching practical science | CPD article | RSC Education [edu.rsc.org]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. researchgate.net [researchgate.net]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Solubility of Pyranopyridine Derivatives
Welcome to the technical support center dedicated to addressing the significant challenge of poor aqueous solubility in pyranopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome solubility hurdles in your research and development endeavors.
Introduction: The Pyranopyridine Solubility Challenge
Pyranopyridine derivatives are a versatile scaffold in medicinal chemistry, with applications ranging from anticancer agents to efflux pump inhibitors.[1][2][3] However, their often planar, aromatic, and lipophilic nature can lead to poor aqueous solubility, a major obstacle in drug development that can hinder oral bioavailability and the development of parenteral formulations.[2][4] This guide provides a structured approach to understanding and systematically addressing these solubility issues.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the development of pyranopyridine derivatives.
Q1: My pyranopyridine derivative shows extremely low aqueous solubility (<1 µg/mL). What are the initial steps I should take to understand the problem?
A1: Before attempting any solubility enhancement techniques, a thorough physicochemical characterization of your compound is crucial. This foundational knowledge will guide your strategy.
-
Determine the pKa: The ionization state of your molecule is a key determinant of its solubility.[5][6] Pyridine moieties are basic and will exhibit pH-dependent solubility. Knowing the pKa will help you understand if pH modification is a viable strategy.[7][8]
-
Measure the LogP/LogD: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) will quantify the lipophilicity of your compound.[9] High LogP/LogD values often correlate with low aqueous solubility.
-
Solid-State Characterization (Polymorphism): Different crystalline forms (polymorphs) of the same compound can have significantly different solubilities.[10][11][12] It is essential to characterize the solid form you are working with using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). A metastable polymorph might offer higher kinetic solubility, but could convert to a more stable, less soluble form over time.[11][13]
Q2: Can I simply adjust the pH of my formulation to improve the solubility of my basic pyranopyridine derivative?
A2: Adjusting the pH is often the simplest and most effective initial approach for ionizable compounds like pyranopyridines.[14] By lowering the pH below the pKa of the pyridine nitrogen, you can protonate the molecule, forming a more soluble salt in situ.
-
Causality: The protonated form of the amine has a positive charge, which allows for favorable ion-dipole interactions with water molecules, thereby increasing solubility.
-
Limitations: While effective, this approach has its limitations. The required pH might not be physiologically tolerable for in vivo applications. Also, the "common ion effect" can decrease the solubility of a hydrochloride salt at very low pH.[7] Furthermore, relying solely on pH for solubility can lead to precipitation if the compound enters a higher pH environment, such as the intestines after oral administration.
Q3: I've tried pH adjustment with limited success. What are the next logical steps for formulation-based solubility enhancement?
A3: If pH modification is insufficient, several formulation strategies can be employed. The choice of strategy will depend on the physicochemical properties of your pyranopyridine derivative and the intended application.[15][16]
-
Co-solvents: For many lipophilic compounds, the use of water-miscible organic solvents (co-solvents) can significantly increase solubility.[14][17][18] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drugs, increasing their apparent solubility.[19]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with lipophilic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[15][20]
Q4: My compound is intended for a solid oral dosage form. What advanced strategies can I consider?
A4: For solid dosage forms, more advanced techniques that modify the solid state of the drug are often necessary to improve dissolution and bioavailability.[21]
-
Solid Dispersions: This is a highly effective technique where the drug is dispersed in a hydrophilic polymer matrix at a molecular level.[22][23][24] This can create an amorphous form of the drug, which has a higher energy state and thus greater apparent solubility and a faster dissolution rate compared to its crystalline form.
-
Co-crystallization: Co-crystals are multicomponent crystalline solids where the drug and a pharmaceutically acceptable co-former are held together by non-covalent interactions, such as hydrogen bonding.[25][26] Co-crystallization can alter the physicochemical properties of the drug, including solubility and dissolution rate, without changing its chemical structure.[27][28]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area-to-volume ratio, which can lead to an increased dissolution rate according to the Noyes-Whitney equation.[18][29] Nanosuspensions, which consist of drug particles with a diameter of less than 1000 nm, are a promising approach for enhancing the solubility and bioavailability of poorly soluble drugs.[4][17]
Part 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key solubility enhancement experiments.
Protocol 1: Screening for Optimal Co-solvents
Objective: To identify a suitable co-solvent system and determine the maximum solubility of a pyranopyridine derivative.
Materials:
-
Pyranopyridine derivative
-
Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO)
-
Purified water
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
HPLC with a suitable column and detector
Procedure:
-
Prepare a series of co-solvent/water mixtures in different ratios (e.g., 10%, 20%, 30%, 50%, 75%, 100% v/v co-solvent).
-
Add an excess amount of the pyranopyridine derivative to each vial containing a known volume of the co-solvent/water mixture.
-
Seal the vials and stir the suspensions at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After reaching equilibrium, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of the dissolved pyranopyridine derivative using a pre-validated HPLC method.
-
Plot the solubility of the pyranopyridine derivative as a function of the co-solvent concentration.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of a pyranopyridine derivative with a hydrophilic polymer to enhance its dissolution rate.[30]
Materials:
-
Pyranopyridine derivative
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both the pyranopyridine derivative and the polymer in a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (typically not exceeding 40-50 °C).
-
Once the solvent is removed and a thin film or solid mass is formed, transfer the solid to a vacuum oven.
-
Dry the solid dispersion under vacuum at a slightly elevated temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Gently grind the dried solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
Characterize the solid dispersion for its amorphous nature (using XRPD and DSC) and perform dissolution testing.
Protocol 3: Co-crystal Screening by Slurry Crystallization
Objective: To screen for potential co-crystal formation between a pyranopyridine derivative and various co-formers.[25]
Materials:
-
Pyranopyridine derivative
-
A library of pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides)
-
A selection of solvents (e.g., ethanol, ethyl acetate, acetonitrile)
-
Small vials with screw caps
-
Magnetic stirrer and stir bars
-
X-ray Powder Diffractometer (XRPD)
Procedure:
-
Add a stoichiometric amount of the pyranopyridine derivative and a selected co-former (e.g., 1:1 molar ratio) to a vial.
-
Add a small amount of the chosen solvent to create a slurry.
-
Seal the vial and stir the slurry at room temperature for 24-72 hours.
-
After the stirring period, filter the solid and allow it to air dry.
-
Analyze the resulting solid by XRPD.
-
Compare the XRPD pattern of the product to the patterns of the starting materials (the pyranopyridine derivative and the co-former).
-
A new, unique XRPD pattern indicates the potential formation of a co-crystal. Further characterization (e.g., DSC, single-crystal X-ray diffraction) is required for confirmation.
Part 3: Data Presentation and Visualization
Table 1: Example Solubility Data for a Pyranopyridine Derivative in Co-solvent Systems
| Co-solvent System (v/v) | Solubility (µg/mL) |
| Water | < 1 |
| 20% Ethanol in Water | 15 |
| 40% Ethanol in Water | 85 |
| 20% PEG 400 in Water | 25 |
| 40% PEG 400 in Water | 150 |
| 20% Propylene Glycol in Water | 18 |
| 40% Propylene Glycol in Water | 110 |
Diagrams
Below are diagrams illustrating key workflows for overcoming the poor solubility of pyranopyridine derivatives.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Experimental workflow for solid dispersion preparation.
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- PMC. (n.d.). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors.
- R Discovery. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- CrystEngComm (RSC Publishing). (n.d.). Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown.
- Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
- PubMed. (n.d.). Determination of the physicochemical properties of pyronaridine - a new antimalarial drug.
- Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development.
- IJPPS. (2015, March 13). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY.
- MDPI. (n.d.). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs.
- IJSAT - International Journal on Science and Technology. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS.
- PMC - NIH. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
- NIH. (n.d.). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs.
- JOCPR. (2024, May 30). Impact of Polymorphism on Drug Formulation and Bioavai.
- ResearchGate. (2025). Solid Dispersion: A Technology for the Improvement of Oral Bioavailability of Poorly Soluble Drugs.
- Griffith Research Online. (n.d.). Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs.
- PubMed. (2024, November 24). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies.
- PubMed. (n.d.). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs.
- PMC - NIH. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications.
- PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.
- Google Patents. (n.d.). EP1608339A1 - Pharmaceutical co-crystal compositions of drugs such as carbamazepine, celecoxib, olanzapine, itraconazole, topiramate, modafinil, 5-fluorouracil, hydrochlorothiazide, acetaminophen, aspirin, flurbiprofen, phenytoin and ibuprofen.
- PMC - PubMed Central - NIH. (2012, October 4). Drug-drug co-crystals.
- PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility.
- Google Patents. (n.d.). US7927613B2 - Pharmaceutical co-crystal compositions.
- RJPT. (n.d.). Technologies to Counter Poor Solubility Issues: A Review.
Sources
- 1. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 3. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the physicochemical properties of pyronaridine - a new antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. researchgate.net [researchgate.net]
- 17. longdom.org [longdom.org]
- 18. ijmsdr.org [ijmsdr.org]
- 19. rjptonline.org [rjptonline.org]
- 20. pharmtech.com [pharmtech.com]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jddtonline.info [jddtonline.info]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. EP1608339A1 - Pharmaceutical co-crystal compositions of drugs such as carbamazepine, celecoxib, olanzapine, itraconazole, topiramate, modafinil, 5-fluorouracil, hydrochlorothiazide, acetaminophen, aspirin, flurbiprofen, phenytoin and ibuprofen - Google Patents [patents.google.com]
- 27. Drug-drug co-crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 28. US7927613B2 - Pharmaceutical co-crystal compositions - Google Patents [patents.google.com]
- 29. mdpi.com [mdpi.com]
- 30. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde
Welcome to the dedicated technical support guide for the scale-up synthesis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde. This resource is designed for researchers, chemists, and process development professionals to provide actionable guidance for optimizing reaction conditions and troubleshooting common issues encountered during large-scale production.
The synthesis of this compound, a key intermediate in pharmaceutical development, typically involves a multi-step process. A common conceptual pathway is the initial formation of the 3,4-Dihydro-2H-pyrano[2,3-b]pyridine core, followed by formylation, often via the Vilsmeier-Haack reaction. This guide is structured to address challenges that may arise during both of these critical stages at an industrial scale.
Diagram: Synthetic Pathway and Key Challenge Areas
Technical Support Center: Impurity Characterization in 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde Synthesis
Introduction
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often complicated by the formation of process-related impurities that can impact yield, purity, and the performance of downstream applications. This guide provides in-depth troubleshooting and characterization strategies for researchers encountering these challenges. We will focus on the prevalent and industrially relevant synthetic route: the Vilsmeier-Haack formylation of the 3,4-dihydro-2H-pyrano[2,3-b]pyridine core. Our approach is to explain the causal relationship between reaction conditions and impurity formation, providing actionable protocols for identification and mitigation.
Core Synthetic Pathway: Vilsmeier-Haack Formylation
The most common method for introducing the C6-carbaldehyde group onto the electron-rich pyranopyridine nucleus is the Vilsmeier-Haack reaction.[1][2] The reaction involves the formation of a Vilsmeier reagent, a chloroiminium ion, from a formamide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[3][4] This electrophilic reagent then attacks the pyranopyridine ring, followed by hydrolysis to yield the final aldehyde.
Caption: The Vilsmeier-Haack formylation pathway for synthesizing the target aldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during synthesis and purification.
Q1: My reaction seems incomplete. HPLC analysis shows a significant peak corresponding to the unreacted starting material. What is causing this low conversion?
A1: Low conversion in a Vilsmeier-Haack reaction is almost always linked to the potency of the electrophile (the Vilsmeier reagent) or reaction conditions. Consider these causal factors:
-
Moisture: Phosphorus oxychloride reacts violently with water. Any moisture in the DMF, starting material, or reaction vessel will quench the POCl₃, preventing the formation of the active Vilsmeier reagent. Solution: Use freshly distilled, anhydrous DMF and ensure all glassware is oven-dried immediately before use. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Stoichiometry and Addition Order: The Vilsmeier reagent is typically formed in situ at low temperatures (0-5 °C) before the substrate is added. Adding the substrate too early or using insufficient POCl₃/DMF can lead to an incomplete reaction. The reagent itself is a complex between DMF and POCl₃, and its formation is crucial.[3] Solution: Pre-form the complex by slowly adding POCl₃ to anhydrous DMF at 0 °C. Stir for 20-30 minutes before slowly adding your pyranopyridine substrate, maintaining the low temperature.
-
Insufficient Activation: The pyranopyridine ring must be sufficiently electron-rich to be attacked by the moderately electrophilic Vilsmeier reagent.[1] If your starting material has electron-withdrawing groups, the reaction may be sluggish. Solution: Increase the reaction temperature after the addition of the substrate (e.g., to room temperature or 40-50 °C) and extend the reaction time. Monitor progress by TLC or HPLC.
Q2: I've isolated my product, but NMR analysis shows a minor set of aromatic signals and a second aldehyde peak. Mass spectrometry confirms an impurity with the same mass. What is it?
A2: You are likely dealing with a regioisomeric impurity. While the C6 position is electronically favored for electrophilic attack, formylation can sometimes occur at other positions on the heterocyclic ring system, such as the C8 position. The result is an isomer (e.g., 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-8-carbaldehyde) which will have the same molecular weight but a different chemical shift pattern in NMR and likely a different retention time in HPLC.[5]
Solution:
-
Characterization: Use 2D NMR techniques (COSY, HMBC) to definitively assign the structure of the major product and the impurity. The coupling patterns of the pyridine protons will be distinct for each isomer.
-
Mitigation & Purification: Lowering the reaction temperature can sometimes improve regioselectivity. These isomers are often difficult to separate due to similar polarities. High-performance flash chromatography with a shallow gradient or preparative HPLC may be required. Experiment with different solvent systems (e.g., Ethyl Acetate/Heptane vs. Dichloromethane/Methanol) to maximize separation.
Q3: My mass spectrum shows a peak that is 16 amu higher than my product (M+16), and this impurity increases upon storage. What is this and how can I prevent it?
A3: This is a classic sign of oxidation. The aldehyde product is being oxidized to the corresponding carboxylic acid: 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid.[6] Aldehydes, particularly heteroaromatic ones, can be sensitive to atmospheric oxygen, especially when dissolved or if trace metal catalysts are present.
Solution:
-
Prevention during Workup: After quenching the reaction, ensure the workup is performed without undue delay. If performing extractions, consider sparging the solvents with nitrogen to remove dissolved oxygen.
-
Storage: Store the purified aldehyde under an inert atmosphere (Nitrogen or Argon) in a freezer (-20 °C). Storing it as a dry, crystalline solid is far more stable than in solution. Avoid exposure to light, which can also promote oxidation.
Q4: I am observing a persistent, highly polar impurity that doesn't elute well in reverse-phase HPLC and seems to be phosphorus-based. How do I get rid of it?
A4: This is likely residual phosphoric acid or related phosphate salts, formed from the vigorous hydrolysis of POCl₃ during the aqueous workup. These non-volatile, highly polar species can interfere with purification and analysis.
Solution:
-
Optimized Workup: The key is to neutralize these acidic byproducts. After quenching the reaction mixture on ice, carefully basify the aqueous solution with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~8-9. This converts phosphoric acid to its salt, which is highly water-soluble and will remain in the aqueous layer during extraction with an organic solvent like Ethyl Acetate or Dichloromethane.
-
Aqueous Wash: During the workup, wash the combined organic layers with brine (saturated NaCl solution). This helps to remove residual water and water-soluble inorganic salts.
Analytical Workflow and Data
A systematic approach is crucial for identifying and quantifying impurities. A robust HPLC method is the cornerstone of this process.
Impurity Identification Workflow
Caption: A logical workflow for identifying common synthesis-related impurities.
Typical Impurity Profile
The following table summarizes the key impurities, their likely origin, and how to identify them using HPLC-MS. RRT is the Relative Retention Time with respect to the main product peak.
| Impurity Name | Structure | Probable Source | Expected [M+H]⁺ | Expected RRT (Typical RP-HPLC) |
| Starting Material | 3,4-Dihydro-2H-pyrano[2,3-b]pyridine | Incomplete Reaction | 136.07 | < 1.0 (Less Polar) |
| Product | This compound | Target Molecule | 164.07 | 1.0 |
| Oxidation Impurity | 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid | Air Oxidation | 180.06 | < 1.0 (More Polar) |
| Regioisomer Impurity | 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-8-carbaldehyde | Side Reaction | 164.07 | ~1.0 (Slightly different) |
Experimental Protocols
Protocol 1: HPLC-UV/MS Method for Impurity Profiling
This protocol provides a general starting point for separating the product from its key process-related impurities.
-
Instrumentation: HPLC with a Diode Array Detector (DAD) and a single-quadrupole Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-18.5 min: 90% to 10% B
-
18.5-22 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
UV Detection: Monitor at 254 nm and 280 nm.
-
MS Settings: ESI positive mode, scan range m/z 100-500.
-
Sample Preparation: Dissolve ~1 mg of the crude material in 1 mL of 50:50 Acetonitrile/Water.
Causality Note: The acidic mobile phase ensures that the pyridine nitrogen is protonated, leading to sharp, symmetrical peak shapes. The gradient is designed to first elute polar impurities (like the carboxylic acid) before eluting the less polar starting material and the product.
Protocol 2: Purification via Flash Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh).
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% Heptane or Dichloromethane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator. This "dry loading" method prevents band broadening and improves separation.
-
Elution System: A gradient system is recommended. Start with a non-polar solvent and gradually increase the polarity. A common system is a gradient of Ethyl Acetate in Heptane (e.g., starting from 5% Ethyl Acetate and gradually increasing to 50%).
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Causality Note: The product, with its polar aldehyde group, will have a stronger affinity for the silica than the non-polar starting material, which will elute first. Very polar impurities, like baseline material, will remain strongly adsorbed to the silica at the top of the column.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 56640311, 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
Gorin, B., et al. (2020). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research. Available from: [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Alternative synthetic pathways to avoid low-yielding steps
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Low-Yielding Synthetic Steps
Welcome to the Technical Support Center. This guide is designed to provide you, a senior application scientist, with in-depth, actionable strategies for troubleshooting and circumventing common low-yielding reactions in organic synthesis. Instead of a rigid, step-by-step manual, this resource offers a dynamic, question-and-answer-based approach to problem-solving, grounded in mechanistic principles and validated by field-proven insights. Our goal is to empower you with the expertise to not only identify the root causes of poor yields but also to confidently select and implement superior, higher-yielding alternative pathways.
Frequently Asked Questions (FAQs): Troubleshooting Low-Yielding Reactions
Carbon-Carbon Bond Formation
Q1: My Friedel-Crafts acylation with an electron-rich phenol is giving a complex mixture and low yield. What's going wrong and what's a better approach?
A1: The Challenge with Activated Arenes in Friedel-Crafts Acylation
The primary issue with using highly activated substrates like phenols and anilines in traditional Friedel-Crafts acylations is their interaction with the Lewis acid catalyst (e.g., AlCl₃).[1] The lone pair of electrons on the oxygen or nitrogen atom coordinates with the Lewis acid, which deactivates both the catalyst and the aromatic ring.[1] This often necessitates using stoichiometric amounts of the catalyst, as the ketone product also forms a stable complex with it, effectively taking it out of the reaction cycle.[1][2] For highly activated rings, this can lead to a host of side reactions, including polyacylation.[1]
The Alternative: The Houben-Hoesch Reaction
For polyhydroxy or polyalkoxyphenols, the Houben-Hoesch reaction is a superior alternative.[3] This method uses a nitrile as the acylating agent and a milder Lewis acid, typically zinc chloride (ZnCl₂), in conjunction with HCl.
Causality Behind the Improvement: The Houben-Hoesch reaction avoids the harsh conditions and strong Lewis acids that cause problems with activated arenes. The mechanism involves the formation of a less reactive electrophile, which selectively acylates the electron-rich ring without the deactivation and side reactions seen in the classic Friedel-Crafts acylation.
Experimental Protocol: Acylation of Phloroglucinol via Houben-Hoesch Reaction
-
Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a gas inlet, and a magnetic stirrer, add phloroglucinol and acetonitrile.
-
Catalyst Addition: Add anhydrous zinc chloride to the mixture.
-
Reaction Initiation: Cool the flask in an ice bath and bubble dry hydrogen chloride gas through the solution.
-
Reaction Progression: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice water. The product will precipitate and can be collected by filtration.
Q2: My Grignard reaction with a sterically hindered ketone is resulting in a low yield of the desired tertiary alcohol and a significant amount of a reduction byproduct. How can I improve this?
A2: The Steric Hindrance Problem in Grignard Reactions
With sterically bulky ketones, the Grignard reagent can act as a base rather than a nucleophile, leading to the reduction of the ketone to a secondary alcohol instead of the formation of the desired tertiary alcohol. This side reaction becomes more prominent as the steric hindrance around the carbonyl group increases.
The Alternative: Organolithium Reagents or the Barbier Reaction
-
Organolithium Reagents: These are generally more nucleophilic and less prone to acting as reducing agents compared to Grignard reagents.[4] While they are also stronger bases, which can sometimes increase enolization, for many sterically hindered ketones, they provide a higher yield of the desired addition product.[4]
-
The Barbier Reaction: This is a one-pot alternative to the Grignard reaction where the organic halide, the carbonyl compound, and a metal (commonly lithium, sodium, or zinc) are all reacted together. Using lithium in tetrahydrofuran (THF) as a solvent can lead to high yields of alcohols, often exceeding those from the analogous Grignard reaction.
Causality Behind the Improvement: Organolithium reagents' higher nucleophilicity allows them to attack the sterically hindered carbonyl carbon more effectively. The Barbier reaction, by generating the organometallic species in situ, can sometimes circumvent some of the issues associated with pre-formed Grignard reagents.
Q3: I'm struggling with a low-yielding Wittig reaction, especially with a ketone. What are the common failure points and what is a reliable alternative?
A3: Common Pitfalls in the Wittig Reaction
Low yields in Wittig reactions, particularly with less reactive ketones, can stem from several factors:
-
Steric Hindrance: Ketones are inherently less reactive than aldehydes, and sterically hindered ketones can be particularly challenging substrates.[5]
-
Ylide Stability: Stabilized ylides may not be reactive enough to engage with ketones, while highly reactive, unstabilized ylides can be prone to decomposition.[5][6]
-
Ylide Generation: Incomplete formation of the ylide due to an insufficiently strong base or the presence of moisture can significantly lower the concentration of the active Wittig reagent.[5][6]
-
Side Reactions: Base-sensitive ketones can undergo self-condensation (aldol) reactions.[6]
The Superior Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is often the go-to alternative for the olefination of ketones, especially when the Wittig reaction fails.[5][6] It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding phosphonium ylide.[5]
Causality Behind the Improvement: The increased nucleophilicity of the phosphonate carbanion makes it more effective at attacking sterically hindered ketones.[5] A significant practical advantage of the HWE reaction is that the phosphate byproduct is water-soluble, which simplifies purification compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions.[5]
Experimental Protocol: Horner-Wadsworth-Emmons Olefination of Cyclohexanone
-
Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Base and Phosphonate: In a round-bottom flask, dissolve triethyl phosphonoacetate in anhydrous tetrahydrofuran (THF).
-
Carbanion Formation: Cool the solution to 0°C in an ice bath and add sodium hydride (NaH) portion-wise. Allow the mixture to stir until hydrogen evolution ceases.
-
Carbonyl Addition: Slowly add a solution of cyclohexanone in anhydrous THF to the reaction mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Peptide Synthesis
Q4: I'm synthesizing a long or difficult peptide sequence using solid-phase peptide synthesis (SPPS) and am seeing significant deletion products, leading to low purity and yield. What strategies can I employ?
A4: Addressing Challenges in Solid-Phase Peptide Synthesis
Low yields and the presence of deletion sequences in SPPS often arise from incomplete coupling reactions, which can be exacerbated by factors like steric hindrance and peptide aggregation.[7]
Alternative Strategies for Improved Peptide Synthesis:
-
Optimize Coupling Methods:
-
High-Efficiency Coupling Reagents: Employ highly reactive and selective coupling reagents such as HATU, HCTU, or COMU to enhance coupling efficiency and minimize side reactions.[8][9] When using carbodiimide-based reagents like DCC or EDC, the addition of HOBt or HOAt can suppress side reactions.[8]
-
Double Coupling: For particularly difficult couplings, such as incorporating an amino acid after a proline or when dealing with sterically hindered amino acids like arginine, performing the coupling step twice (double coupling) can significantly improve the incorporation of the amino acid.[10]
-
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent solutions can drive the bimolecular reaction forward, improving the probability of successful coupling.[10][11]
-
Address Secondary Structures: For peptide sequences prone to aggregation, which can hinder reagent access, consider using chaotropic salts or high-boiling point solvents to disrupt these secondary structures.[11] The incorporation of pseudoproline dipeptides can also be an effective strategy to break up problematic secondary structures.[7]
Causality Behind the Improvement: These strategies collectively address the root causes of incomplete coupling. More potent coupling reagents and higher concentrations increase the reaction rate, while double coupling ensures the reaction goes to completion. Disrupting secondary structures ensures that the reactive sites on the growing peptide chain are accessible to the reagents.
General Synthetic Strategies
Q5: Many of my synthetic steps that use stoichiometric reagents are low-yielding and generate a lot of waste. What is a broader, more sustainable approach to improve my syntheses?
A5: The Paradigm Shift from Stoichiometric to Catalytic Processes
A fundamental strategy to improve yield and reduce waste is to replace stoichiometric reagents with catalytic alternatives.[12][13] Catalytic processes, by definition, use a small amount of a substance to facilitate a reaction without being consumed, which can dramatically improve atom economy and reduce the generation of byproducts.[13][14]
Key Catalytic Alternatives:
-
Homogeneous and Heterogeneous Catalysis: Transition metal complexes and organocatalysts are examples of homogeneous catalysts that offer high selectivity.[15] Heterogeneous catalysts, which are in a different phase from the reactants, are often preferred in industrial settings for their ease of separation and recycling.[13][15]
-
Biocatalysis: The use of enzymes or whole cells as catalysts offers remarkable chemo-, regio-, and enantioselectivity under mild reaction conditions.[16][17] This approach is increasingly being adopted in the pharmaceutical industry for its efficiency and environmental benefits.[17][18] For example, Merck's enzymatic synthesis of Islatravir is a notable industrial application.[18]
Causality Behind the Improvement: Catalysts lower the activation energy of a reaction, allowing it to proceed more efficiently and under milder conditions.[14] This enhanced efficiency often translates to higher yields and fewer side reactions. The high selectivity of many catalytic systems, especially biocatalysts, minimizes the formation of unwanted byproducts, simplifying purification and improving the overall process efficiency.[17]
Q6: I'm dealing with a reaction that is sensitive to temperature fluctuations in a batch reactor, leading to inconsistent yields and byproduct formation. Is there a technology that can offer better control?
A6: The Advantages of Flow Chemistry
For reactions that are difficult to control in traditional batch reactors, flow chemistry presents a powerful alternative.[19] In a flow chemistry setup, reactants are continuously pumped through a reactor, offering superior control over reaction parameters like temperature, pressure, and reaction time.[19][20]
Causality Behind the Improvement:
-
Superior Heat and Mass Transfer: Flow reactors have a much higher surface-area-to-volume ratio compared to batch reactors, which allows for almost instantaneous heating or cooling and highly efficient mixing.[19][20] This precise temperature control minimizes the formation of byproducts that can result from temperature gradients or "hot spots" in a batch reactor.[20]
-
Enhanced Safety: Flow chemistry allows for the safe handling of hazardous reagents and unstable intermediates due to the small reaction volumes and short residence times.[19][21]
-
Process Intensification: The ability to operate at higher temperatures and pressures in a controlled manner can significantly reduce reaction times and improve yields.[19][22]
Yield Improvement Data: Batch vs. Flow
| Reaction Type | Traditional Batch Yield | Flow Chemistry Yield | Reference |
| Friedel-Crafts Acetylation of Phloroglucinol | 65-86% | ≥ 98% | [3] |
Visualizing Alternative Pathways
Diagram 1: Overcoming Issues in Friedel-Crafts Acylation
Caption: Transition from problematic Friedel-Crafts to the Houben-Hoesch reaction.
Diagram 2: Workflow for Switching from Stoichiometric to Catalytic Methods
Caption: A logical workflow for adopting higher-yielding catalytic methods.
References
- Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis? Retrieved January 15, 2026.
- International Journal of Scientific Research and Engineering Development. (n.d.). Greener Alternatives in Organic Synthesis: From Atom Economy to Environmental Safety. Retrieved January 15, 2026.
- The Biochemist - Portland Press. (2025, March 6).
- ResearchGate. (n.d.). Catalytic versus stoichiometric reagents as a key concept for Green Chemistry | Request PDF. Retrieved January 15, 2026.
- ResearchGate. (n.d.).
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved January 15, 2026.
- American Chemical Society. (n.d.).
- Benchchem. (n.d.). Wittig Olefination of Ketones: Technical Support Center. Retrieved January 15, 2026.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Retrieved January 15, 2026.
- Aragen Life Sciences. (n.d.). Flow Chemistry vs. Batch Processes. Retrieved January 15, 2026.
- Benchchem. (n.d.). Technical Support Center: Grignard Reactions with Sterically Hindered Ketones. Retrieved January 15, 2026.
- ResearchGate. (n.d.). New opportunities for biocatalysis: making pharmaceutical processes greener. Retrieved January 15, 2026.
- Benchchem. (n.d.). Troubleshooting low yield in solid-phase peptide synthesis. Retrieved January 15, 2026.
- Benchchem. (n.d.). Troubleshooting low yields in the Wittig synthesis of substituted alkenes. Retrieved January 15, 2026.
- SK pharmteco. (n.d.). The Principles of Green Chemistry - Ninth Principle: Catalysis – Use Catalysts, Not Stoichiometric Reagents. Retrieved January 15, 2026.
- RSC Publishing. (n.d.). A one-step alternative to the Grignard reaction. Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 15, 2026.
- Books. (2017, November 9). CHAPTER 2: Biocatalysis – A Greener Alternative in Synthetic Chemistry. Retrieved January 15, 2026.
- NIH. (2022, February 10). Understanding flow chemistry for the production of active pharmaceutical ingredients. Retrieved January 15, 2026.
- Benchchem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. Retrieved January 15, 2026.
- BioXconomy. (2026, January 9). Enzymes open the door for simpler, more efficient oligo therapeutic synthesis. Retrieved January 15, 2026.
- Benchchem. (n.d.).
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved January 15, 2026.
- PMC. (2022, August 5). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Retrieved January 15, 2026.
- C&EN Global Enterprise - ACS Publications. (2019, September 16). Hindered ether synthesis shocked to life. Retrieved January 15, 2026.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 15, 2026.
- MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Retrieved January 15, 2026.
- Books. (n.d.). CHAPTER 14: Greener Approaches to Cross-Coupling. Retrieved January 15, 2026.
- NJ Bio, Inc. (n.d.). Flow Chemistry. Retrieved January 15, 2026.
- Unibest Industrial Co., Ltd. (n.d.). Flow Chemistry vs Batch Chemistry: Choosing the Right Technique for Your Pharmaceutical Reactions. Retrieved January 15, 2026.
- NIH. (2022, January 14). Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. Retrieved January 15, 2026.
- ResearchGate. (2025, August 8). (PDF) Flow Chemistry: New Concepts from Batch to Continuous Organic Chemistry. Retrieved January 15, 2026.
- PMC - NIH. (n.d.).
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved January 15, 2026.
- ResearchGate. (2022, January 5). (PDF) Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. Retrieved January 15, 2026.
- PMC. (2020, November 26). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Retrieved January 15, 2026.
- R Discovery. (2018, November 27). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.. Retrieved January 15, 2026.
- Organic Chemistry Portal. (n.d.).
- Benchchem. (n.d.). Williamson ether synthesis vs. alternative etherification methods. Retrieved January 15, 2026.
- ACS Publications. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry. Retrieved January 15, 2026.
- YouTube. (2020, May 20). Friedel-Crafts Acylation: alternative reagents. Retrieved January 15, 2026.
- Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved January 15, 2026.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved January 15, 2026.
- Reddit. (2022, December 16). Problems with wittig reaction : r/Chempros. Retrieved January 15, 2026.
-
ResearchGate. (2025, August 9). Two Variations of Solvent-Reduced Wittig Olefination Reactions – Comparison of Solventless Wittig Reactions to Wittig Reactions under Ultrasonication with Minimal Work-up[8]. Retrieved January 15, 2026.
- Reddit. (n.d.). Common sources of mistake in organic synthesis : r/OrganicChemistry. Retrieved January 15, 2026.
- Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 15, 2026.
- LibreTexts. (2014, July 26). 20.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview. Retrieved January 15, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 9. bachem.com [bachem.com]
- 10. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. acs.org [acs.org]
- 13. Introduction to Catalysis – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. ijsred.com [ijsred.com]
- 16. researchgate.net [researchgate.net]
- 17. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. aragen.com [aragen.com]
- 20. njbio.com [njbio.com]
- 21. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Flow Chemistry vs Batch Chemistry: Choosing the Right Technique for Your Pharmaceutical Reactions - Unibest Industrial Co., Ltd. [en.unibestcn.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis and Structural Confirmation of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progress. Pyrano-pyridine scaffolds, for instance, are prevalent in a variety of biologically active molecules. This guide provides an in-depth, practical comparison of the spectroscopic techniques required to elucidate and confirm the structure of a key synthetic intermediate: 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde .
This guide is structured to not only present the data but to illuminate the scientific reasoning behind the analytical process, ensuring a thorough understanding of the principles and their practical application.
The Analytical Imperative: Structural Elucidation Workflow
The confirmation of a molecular structure is a systematic process of evidence gathering, where each spectroscopic technique provides a unique piece of the puzzle. For a molecule like this compound, with its fused heterocyclic system and reactive aldehyde functionality, a multi-faceted approach is essential.
Our analytical workflow is designed to be self-validating, with each step building upon the last to create a cohesive and irrefutable structural assignment.
A Senior Application Scientist's Guide to the Synthesis of Pyrano[2,3-b]pyridines: A Comparative Analysis
Introduction: The Significance of the Pyrano[2,3-b]pyridine Scaffold
The fusion of pyran and pyridine rings to form the pyrano[2,3-b]pyridine core has established a privileged scaffold in medicinal chemistry and materials science. This heterocyclic system is isosteric with quinoline and chromene, and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2] The structural rigidity and defined three-dimensional arrangement of substituents make it an attractive framework for designing targeted therapeutics. Consequently, the development of efficient, versatile, and sustainable synthetic methodologies to access this core structure is of paramount importance to researchers in drug discovery and organic synthesis.
This guide provides an in-depth comparison of the principal synthetic strategies for constructing the pyrano[2,3-b]pyridine skeleton. We will dissect the mechanistic underpinnings, operational parameters, and strategic advantages of each approach, grounding our analysis in peer-reviewed experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic route for their specific objectives.
Strategy 1: Multicomponent Reactions (MCRs) - The Power of Convergence
Multicomponent reactions, wherein three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent the most prominent and atom-economical approach to pyrano[2,3-b]pyridines.[3] These reactions often proceed through a domino or tandem sequence, minimizing the need for isolating intermediates, thereby saving time, reagents, and reducing waste.
Mechanistic Rationale & Causality
The most common MCR pathway involves a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization/dehydration sequence. The choice of catalyst is critical; it must be capable of promoting the initial condensation without interfering with the subsequent steps. Bases like piperidine or DMAP, and even green catalysts like borax or ionic liquids, have been used effectively.[4] The reaction's efficiency stems from the in-situ generation of highly reactive intermediates that are immediately consumed in the next step of the cascade, driving the reaction forward.
Caption: General mechanistic pathway for a three-component synthesis of Pyrano[2,3-b]pyridines.
Representative Protocol: Microwave-Assisted Three-Component Synthesis
This protocol, adapted from Tu et al., demonstrates a rapid and efficient synthesis of a fused pyrano[2,3-b]pyridine library under microwave irradiation.[5] Microwave assistance significantly reduces reaction times from hours to minutes, often leading to cleaner reactions and higher yields by minimizing thermal decomposition and side-product formation.[6]
Objective: To synthesize 5-amino-4-phenyl-2-(piperidin-1-yl)-4,6-dihydropyrano[2,3-b]pyridine-3,7-dicarbonitrile.
Materials:
-
Benzaldehyde (1 mmol)
-
2-Aminoprop-1-ene-1,1,3-tricarbonitrile (1 mmol)
-
Piperidine (1 mmol)
-
Ethanol (5 mL)
-
Microwave reactor vial (10 mL)
Procedure:
-
To a 10 mL microwave reactor vial, add benzaldehyde (1 mmol, 106 mg), 2-aminoprop-1-ene-1,1,3-tricarbonitrile (1 mmol, 132 mg), piperidine (1 mmol, 85 mg), and ethanol (5 mL).
-
Seal the vial with a cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the mixture at 120°C for 10 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to afford the pure pyrano[2,3-b]pyridine derivative.
Performance Data for MCRs
| Starting Materials | Catalyst/Conditions | Time | Yield | Key Advantages | Reference |
| Aldehydes, Malononitrile, Barbituric Acid | Sulfonic acid nanoporous silica (SBA-Pr-SO3H) | 5-45 min | High | Heterogeneous catalyst, solvent-free, easy work-up.[7] | [7] |
| Aldehydes, C,O-Nucleophiles, 2-Aminoprop-1-ene-tricarbonitrile | Microwave irradiation, Ethanol | 10-15 min | >80% | Rapid, high yield, operational simplicity, broad substrate scope.[5] | [5] |
| Aldehydes, Ethyl Cyanoacetate, 3-Hydroxy Picolinic Acid | DMAP, Microwave irradiation | 5-10 min | 85-95% | High regioselectivity, green methodology, catalyst recyclability.[4][8] | [4] |
| Salicylaldehydes, Malononitrile, Piperidine/Morpholine | p-Toluene Sulphonic Acid (PTSA), 80°C | 1-2 h | High | Cost-effective, environmentally benign, straightforward procedure.[9] | [9] |
Strategy 2: Intramolecular Cyclization & Cascade Reactions
While MCRs offer convergence, classical stepwise approaches involving intramolecular cyclization provide greater control and are often necessary for constructing highly functionalized or complex analogs. These methods typically involve the synthesis of a substituted pyridine precursor, followed by a key ring-closing step to form the adjacent pyran ring.
Mechanistic Rationale & Causality
The core of this strategy is the formation of a C-O bond to close the pyran ring. A common approach involves the base-catalyzed cyclization of a pyridine derivative bearing a suitable side chain with an electrophilic center and a nucleophilic hydroxyl or protected hydroxyl group. For example, a 2-chloronicotinonitrile can be reacted with a binucleophile, followed by an intramolecular SNAr cyclization. The choice of base and solvent is crucial to promote the desired cyclization while preventing side reactions like dimerization or decomposition.
Caption: A typical workflow for the synthesis of Pyrano[2,3-b]pyridines via intramolecular cyclization.
Representative Protocol: Synthesis from a Nicotinonitrile Derivative
This protocol is based on the work of Al-Zaydi et al., demonstrating the cyclization of a thio-substituted ethyl nicotinate derivative.[1]
Objective: To synthesize Ethyl 4-oxo-5,7-dimethyl-2,3-dihydrothiopyrano[2,3-b]pyridine-3-carboxylate.
Materials:
-
Ethyl 3-(4,6-dimethyl-2-thioxopyridin-1(2H)-yl)propanoate (1 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF, 20 mL)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Suspend sodium hydride (1.2 mmol, 48 mg) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere (N2 or Ar).
-
Slowly add a solution of ethyl 3-(4,6-dimethyl-2-thioxopyridin-1(2H)-yl)propanoate (1 mmol, 269 mg) in anhydrous THF (10 mL) to the suspension at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water (5 mL).
-
Acidify the mixture with dilute HCl to pH ~5 to hydrolyze the intermediate imine.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired thiopyrano[2,3-b]pyridine.[1]
Performance Data for Cyclization Methods
| Precursor Type | Reagents/Conditions | Time | Yield | Key Advantages | Reference |
| Thio-substituted ethyl nicotinate | NaH, THF, then acidic work-up | 12 h | Quantitative | High yield, good for specific thio-analogs.[1] | [1] |
| 3-Cyano-2-(organylmethylthio)pyridines | Sodium alkoxide, α-halogen compounds | Short | Excellent | Cascade reaction, high efficiency for thieno[2,3-b]pyridine analogs.[10] | [10] |
| 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles | Aniline, Amorphous carbon-supported sulfonic acid (AC-SO3H) | 1-2 h | Good (up to 80%) | Novel ring transformation, mild conditions, gram-scale potential.[11] | [11] |
Comparative Analysis: Selecting the Right Tool for the Job
The choice of synthetic strategy is dictated by the specific goals of the research program, such as the need for structural diversity, scalability, or adherence to green chemistry principles.
| Feature | Multicomponent Reactions (MCRs) | Intramolecular Cyclization / Stepwise Synthesis |
| Overall Efficiency | High. One-pot nature, tandem reactions, and reduced purification steps lead to high throughput. | Variable. Can be lengthy due to multiple steps for precursor synthesis. |
| Atom Economy | Excellent. Most atoms from the starting materials are incorporated into the final product. | Moderate to Good. Protecting groups and leaving groups generate waste. |
| Versatility & Scope | Very High. Ideal for generating large libraries of compounds by varying the multiple inputs. | High. Allows for precise installation of complex or sensitive functional groups. |
| Operational Simplicity | High. Procedures are often simple mix-and-heat or mix-and-irradiate protocols. | Lower. Requires synthesis and isolation of intermediates, more complex work-ups. |
| Scalability | Good, with considerations. MCRs can be scaled, but thermal management can be a challenge.[5] | Excellent. Stepwise synthesis is often more predictable and controllable on a large scale. |
| Green Chemistry | Excellent. Often uses benign solvents (water, ethanol) or is solvent-free.[12][13] Microwave-assisted MCRs reduce energy use.[14][15] | Fair. Often relies on traditional organic solvents and stoichiometric reagents. |
| Predictability | Moderate. Sometimes minor changes in substrates can lead to unexpected products or low yields. | High. The outcome of each step is generally well-understood and predictable. |
Field-Proven Insights & Recommendations
As a Senior Application Scientist, my recommendation hinges on the project's phase and ultimate goal.
-
For Early-Stage Drug Discovery and Library Synthesis: Multicomponent reactions are unequivocally the superior choice. The ability to rapidly generate hundreds of analogs for structure-activity relationship (SAR) studies is invaluable. The operational simplicity and alignment with green chemistry principles make MCRs, particularly those assisted by microwave irradiation, the workhorse for lead generation. The causality is clear: speed and diversity are prioritized over absolute control in the early discovery phase.
-
For Lead Optimization and Process Development: When a specific, complex target molecule has been identified, a stepwise intramolecular cyclization approach often provides the necessary control and predictability for large-scale synthesis. This route allows for the fine-tuning of reaction conditions at each stage, ensuring high purity and yield of the final active pharmaceutical ingredient (API). The causality here is that control, reproducibility, and scalability become the primary drivers as a compound moves towards clinical development.
-
Embracing Green Chemistry: For any modern synthesis, especially in an industrial setting, green chemistry considerations are non-negotiable.[13] Researchers should prioritize MCRs that utilize aqueous media, reusable catalysts (such as heterogeneous acid catalysts or recoverable ionic liquids), and energy-efficient conditions like microwave or ultrasonic irradiation.[7][12] These choices not only reduce environmental impact but also often lead to safer and more cost-effective processes.
References
-
Baltork, I. M., et al. One-Pot Three-Component Synthesis of Pyrano [3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones. ACS Combinatorial Science. [Link]
-
Recent Advances in the Multicomponent Synthesis of Pyrano[2,3-c]pyrazole derivatives. Research Journal of Chemistry and Environment. [Link]
-
Xu, B., et al. Microwave-Assisted Three-Component Reactions Leading to Pyrano-Fused Pyrazolo[3,4-b]pyridines. Journal of Heterocyclic Chemistry. [Link]
-
Haggam, E. M., et al. Synthesis of Pyrano[2,3-d]pyrimidine-2,4-diones and Pyridino[2,3-d]pyrimidine-2,4,6,8-tetraones: Evaluation Antitumor Activity. ResearchGate. [Link]
-
Al-Zaydi, K. M., et al. Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Semantic Scholar. [Link]
-
Sharma, D. A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research. [Link]
-
Tu, S., et al. Three-component bicyclization providing an expedient access to pyrano[2',3':5,6]pyrano[2,3-b]pyridines and its derivatives. ACS Combinatorial Science. [Link]
-
Kazemi, M., et al. Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science. [Link]
-
Fadda, A. A., et al. Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. ResearchGate. [Link]
-
A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. [Link]
-
Kazemi, M., et al. Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. ResearchGate. [Link]
-
Synthesis of Novel Derivatives of pyrano[2,3-d]pyrimidinevia Intramolecular Cyclocondensation Reaction Under Acidic and Basic Conditions. ResearchGate. [Link]
-
El-Khateeb, A. Y., et al. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances. [Link]
-
A Sulfonic Acid Polyvinyl Pyridinium Ionic Liquid Catalyzes the Multi-Component Synthesis of Spiro-indoline-3,5′-pyrano[2,3-d]-pyrimidines and -Pyrazines. MDPI. [Link]
-
Nguyen, H. T., et al. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. [Link]
-
El-Dean, A. M. K., et al. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[3][16][17]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[3][16][17]triazine Derivatives. Molecules. [Link]
-
3CR for the synthesis of pyrano[2,3-d]-pyrimidinone derivatives. ResearchGate. [Link]
-
Ghorbani-Choghamarani, A., et al. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. Chemistry Central Journal. [Link]
-
Sharma, D. A Review on Various Synthetic Routes of Pyrano[3,2-C]pyridine derivatives. African Journal of Biomedical Research. [Link]
-
El-Sayed, N. N. E., et al. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. [Link]
-
El-Sayed, N. N. E., et al. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC - NIH. [Link]
-
Fahim, A. M. Microwave Assisted Regioselective Synthesis and Biological Evaluation of Pyrano[2,3-c]Pyridine Derivatives Utilizing DMAP as a Catalyst. Science Publications. [Link]
-
Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Publishing. [Link]
-
Bhuyan, P. J., & Devi, I. A Novel Microwave-assisted One-pot Synthesis of Pyrano[2,3-d]pyrimidines and Pyrido[2,3-d]pyrimidines via a Three Component Reaction in Solvent-Free Condition. Synlett. [Link]
-
Abu-El-Halawa, R., et al. Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. Medicinal Chemistry Research. [Link]
-
Fahim, A. M. Microwave assisted regioselective synthesis and biological evaluation of pyrano[2,3-c]pyridine derivatives utilizing DMAP as a catalyst. ResearchGate. [Link]
-
Yadav, R., et al. One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. Molecules. [Link]
-
Zhu, B., et al. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Journal of Organic Chemistry. [Link]
-
Urbonaviciute, S., et al. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. [Link]
-
Bhat, A. R., et al. Synthesis of pyrano[2,3-d]pyrimidine derivatives 4(a-j). ResearchGate. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thescipub.com [thescipub.com]
- 5. Three-component bicyclization providing an expedient access to pyrano[2',3':5,6]pyrano[2,3-b]pyridines and its derivatives. | Semantic Scholar [semanticscholar.org]
- 6. sci-hub.box [sci-hub.box]
- 7. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. jmaterenvironsci.com [jmaterenvironsci.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde and Its Analogs
Introduction: The Promise of Fused Heterocyclic Scaffolds
In the landscape of medicinal chemistry, fused heterocyclic systems stand out as "privileged structures" due to their ability to interact with a wide array of biological targets. The 3,4-Dihydro-2H-pyrano[2,3-b]pyridine core, which elegantly marries a pyran ring with a pyridine moiety, is a scaffold of significant interest.[1] This unique three-dimensional architecture provides a versatile foundation for developing novel therapeutic agents.[2]
This guide focuses on 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde, a specific derivative whose biological profile is still emerging. To unlock its potential, we will conduct an in-depth comparative analysis of its structurally related analogs, for which a wealth of experimental data exists. By examining the anticancer, anti-inflammatory, and antimicrobial activities of these analogs, we can extrapolate the probable therapeutic value of the carbaldehyde variant and guide future research and development efforts. Our analysis is grounded in peer-reviewed experimental data, providing a robust resource for researchers, scientists, and drug development professionals.
Comparative Analysis of Biological Activity: A Multi-Faceted Scaffold
While direct biological data for the 6-carbaldehyde derivative is limited in published literature, its close chemical relatives, particularly the corresponding carboxylic acid and other substituted pyranopyridines, have been extensively studied. These analogs reveal a scaffold with potent and diverse biological activities.
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
Derivatives of the pyranopyridine scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[3] The mechanism often involves the inhibition of key signaling proteins crucial for cancer cell growth and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][5]
Studies have shown that specific modifications to the pyranopyridine structure can enhance anticancer activity, with some compounds exhibiting inhibitory concentrations (IC₅₀) in the low micromolar and even nanomolar range.[6][7] For instance, certain pyrano[3,2-c]pyridine derivatives have shown potent activity against liver, breast, colon, and lung cancer cell lines, with IC₅₀ values comparable to or even better than standard chemotherapeutic drugs like doxorubicin and erlotinib.[4][5][7]
Table 1: Comparative Anticancer Activity of Pyrano[2,3-b]pyridine Analogs
| Compound Class | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Pyrano[2,3-b]pyridine Derivative | MCF-7 (Breast Cancer) | Moderate Activity | Not Specified | [6] |
| Pyrano[2,3-b]pyridine Derivative | K562 (Leukemia) | High Sensitivity | Not Specified | [6] |
| Pyrano[3,2-c]pyridine Analog 8a | Multiple | 0.23 | EGFR/VEGFR-2 Inhibition | [4][5] |
| Pyrano[3,2-c]pyridine Analog 8b | Multiple | 0.15 | EGFR/VEGFR-2 Inhibition | [4][5] |
| Pyrido[2,3-d]pyrimidine Analog | PDGFr, FGFr, EGFr | 1.11, 0.13, 0.45 | Tyrosine Kinase Inhibition | [8] |
Anti-inflammatory Action: Modulating the COX Pathway
Chronic inflammation is a hallmark of numerous diseases. The pyranopyridine scaffold has emerged as a promising backbone for the development of novel anti-inflammatory agents.[9][10] The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of the inflammatory response.[6][10][11]
Derivatives of the closely related 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid have demonstrated selective inhibition of COX-2, with IC₅₀ values indicating effective modulation of this key inflammatory target.[6] This selectivity for COX-2 over COX-1 is a highly desirable trait in an anti-inflammatory drug, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Table 2: Comparative COX Enzyme Inhibition by Pyrano[2,3-b]pyridine Analogs
| Compound/Analog | Target Enzyme | IC₅₀ (µmol/L) | Selectivity | Reference |
| Pyrano[2,3-b]pyridine-6-carboxylic acid derivatives | COX-1 | 10 - 43 | Non-selective to moderately selective | [6] |
| Pyrano[2,3-b]pyridine-6-carboxylic acid derivatives | COX-2 | 9.2 - 279.3 | Varies with substitution | [6] |
| Pyridopyrimidinone Analog IIId | COX-2 | 1.02 µM | Selective | [12] |
| Pyridopyrimidinone Analog IIIf | COX-2 | 0.67 µM | Highly Selective | [12] |
Antimicrobial and Efflux Pump Inhibition Activity
The rise of multidrug-resistant (MDR) bacteria presents a grave threat to global health. Fused heterocyclic systems, including pyranopyridines, are being actively investigated for their antimicrobial properties.[13][14][15] Some derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[13]
A particularly innovative strategy involves the inhibition of bacterial efflux pumps. These pumps are a primary mechanism by which bacteria expel antibiotics, rendering them ineffective. A notable pyranopyridine derivative, MBX2319, functions as a potent efflux pump inhibitor (EPI).[16] While it lacks intrinsic antibacterial activity, it powerfully potentiates a wide range of antibiotics—including fluoroquinolones and β-lactams—by preventing their removal from the bacterial cell. This approach can restore the efficacy of existing antibiotics against resistant strains.
Table 3: Comparative Antimicrobial Activity of Pyranopyridine Analogs
| Compound/Analog | Target Organism | Activity Metric | Result | Reference |
| Naphthopyran Derivative 3e | S. aureus | MIC (µg/mL) | Good Activity | [15] |
| Triazolopyrimidine Derivative 12 | S. aureus | MIC (µg/mL) | Good Activity | [15] |
| MBX2319 (Pyranopyridine EPI) | E. coli | MIC Fold Reduction (Ciprofloxacin) | 4-fold shift at 3.1-12.5 µM | [16] |
| Amino derivatives of pyrano[4,3-d]thieno[2,3-b]pyridine | Gram-positive & Gram-negative bacilli | Qualitative | Promising antimicrobial activity | [13] |
Structure-Activity Relationship (SAR) Insights
The biological activity of the pyranopyridine scaffold is highly dependent on the nature and position of its substituents. This structure-activity relationship (SAR) is critical for rational drug design.
-
Impact of Substituents: Studies reveal that the activity of a compound depends significantly on the nature of the substituents on the fused ring system.[13] For anticancer activity, the presence of groups like -OCH₃, -OH, and substituted aromatic rings can enhance cytotoxic effects.[17]
-
Kinase Inhibition: For tyrosine kinase inhibitors based on the pyrido[2,3-d]pyrimidine core, introducing specific side chains, such as a [4-(diethylamino)butyl]amino group, can dramatically improve both potency and bioavailability.[8] Conversely, altering the aryl moiety can shift the selectivity towards specific kinases like FGFr.[8]
-
Core Ring System: Even small changes to the core heterocycle can have profound effects. For instance, replacing the pyridine core of certain antimalarial compounds with a pyrazine ring led to a novel series with potent oral activity, while other modifications resulted in a complete loss of activity.[18]
Caption: Structure-Activity Relationship (SAR) overview for the pyranopyridine scaffold.
Experimental Protocols and Methodologies
To ensure scientific integrity and reproducibility, the protocols for key biological assays are detailed below. These methods represent industry standards for evaluating the therapeutic potential of novel chemical entities.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic effects.
-
Cell Culture: Plate cancer cells (e.g., MCF-7, K562) in a 96-well microtiter plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined by plotting viability against compound concentration.
Protocol 2: In Vitro COX Inhibition Assay
This protocol determines a compound's ability to inhibit the enzymatic activity of COX-1 and COX-2.
-
Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes). The enzyme will convert arachidonic acid to prostaglandin G₂ (PGG₂).
-
Termination & Detection: Stop the reaction by adding a solution of stannous chloride. This reduces the PGG₂ to a stable product, PGE₂, which can be quantified.
-
Quantification: Measure the concentration of PGE₂ using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by plotting percent inhibition against concentration.
Caption: Mechanism of COX inhibition by anti-inflammatory compounds.
General Workflow: From Synthesis to Biological Validation
The discovery and validation of novel bioactive compounds follow a structured, multi-stage process. This workflow ensures that new chemical entities are synthesized efficiently and evaluated rigorously for their therapeutic potential.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Conclusion and Future Directions
The 3,4-Dihydro-2H-pyrano[2,3-b]pyridine scaffold is unequivocally a privileged structure in medicinal chemistry, giving rise to analogs with potent anticancer, anti-inflammatory, and antimicrobial properties. The compelling data from its derivatives—including carboxylic acids, substituted pyrimidines, and other analogs—strongly suggest that this compound is a compound of significant interest for further investigation.
The aldehyde functionality at the C6 position offers a reactive handle for further chemical modification, opening avenues for the creation of novel Schiff bases, hydrazones, or other derivatives that could exhibit unique biological profiles. Future research should prioritize the synthesis and direct biological evaluation of the 6-carbaldehyde compound and a focused library of its derivatives. By systematically exploring its structure-activity relationship, we can fully unlock the therapeutic potential of this promising molecular framework.
References
- BenchChem. (n.d.). 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid.
- Stepanyan, G. M., et al. (2018). Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine and thieno[2,3-e]tetrazolo[1,5-c]pyrimidine. Anais da Academia Brasileira de Ciências.
-
Zaki, M. E. A., Soliman, H. A., & Hiekal, O. A. (2006). Pyrazolopyranopyrimidines as a class of anti-inflammatory agents. Zeitschrift für Naturforschung C. Retrieved from [Link]
-
Opperman, T. J., & Nguyen, S. T. (2015). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. Frontiers in Microbiology. Retrieved from [Link]
-
Fayed, E. A., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules. Retrieved from [Link]
-
Ramiz, M. M. M., et al. (2010). Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. Archives of Pharmacal Research. Retrieved from [Link]
-
Hafez, H. N., El-Gazzar, A. R. B. A., & Nawas, R. A. (2009). Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. Retrieved from [Link]
-
Martínez, R., et al. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules. Retrieved from [Link]
-
El-Naga, H. A. H., et al. (2022). Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. Drug Design, Development and Therapy. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dihydro-2H-pyrano[2,3-b]pyridine. Retrieved from [Link]
-
El-Gamal, K. M., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies | Request PDF. Retrieved from [Link]
-
PubMed. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Retrieved from [Link]
-
González-Vera, J. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Retrieved from [Link]
-
Abdel-Aziz, S. A., et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]
-
Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. 3,4-Dihydro-2H-pyrano[2,3-b]pyridine | C8H9NO | CID 13545750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolopyranopyrimidines as a class of anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 18. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of Pyranopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyranopyridine scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing promise in a range of therapeutic areas, from anticancer to antibacterial agents.[1][2] The precise three-dimensional arrangement of atoms within these molecules, which dictates their interaction with biological targets, is of paramount importance. X-ray crystallography is the gold standard for unambiguously determining these structures, providing critical insights for structure-activity relationship (SAR) studies and rational drug design.
This guide offers a comprehensive comparison of crystallographic analysis techniques for pyranopyridine derivatives, supported by experimental insights and protocols. We will delve into the nuances of crystallization, data collection, and structure elucidation, providing a framework for researchers to obtain high-quality crystallographic data for this important class of compounds.
The Crystallographic Workflow: From Powder to Structure
The journey from a newly synthesized pyranopyridine derivative to a refined crystal structure is a multi-step process that requires careful planning and execution. The overall workflow can be visualized as a logical progression from sample preparation to the final validation of the atomic model.
Sources
A Comparative Guide to the In Vitro and In Vivo Evaluation of Pyranopyridine-Based Compounds
The pyranopyridine scaffold, a heterocyclic system fusing pyran and pyridine rings, has emerged as a "privileged structure" in medicinal chemistry. Its unique three-dimensional architecture allows for versatile interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This guide provides a comparative analysis of pyranopyridine-based compounds, synthesizing data from key in vitro and in vivo studies. We will delve into their performance, particularly in the realm of oncology, and provide the experimental frameworks necessary for their rigorous evaluation.
Part 1: The In Vitro Landscape: From Cytotoxicity to Mechanism of Action
The initial assessment of any potential therapeutic agent begins with in vitro studies. These cell-based assays are crucial for determining a compound's intrinsic potency, selectivity, and mechanism of action at the molecular level. For pyranopyridine derivatives, a significant body of research has focused on their anticancer potential, evaluating their ability to inhibit the proliferation of various cancer cell lines.
Comparative Analysis of Anticancer Activity
A review of the literature reveals that newly synthesized pyranopyridine conjugates demonstrate potent cytotoxic effects across a range of human cancer cell lines, including those from the liver (HepG2), breast (MCF-7), colon (HCT-116), and lung (A-549).[1][3] The efficacy of these compounds is often benchmarked against established chemotherapeutic agents like Doxorubicin or targeted therapies like Erlotinib.
Several studies highlight compounds that not only match but exceed the potency of these standards. For instance, a series of pyrano[3,2-c]pyridine derivatives, specifically compounds 8a and 8b , exhibited exceptional anticancer activity with IC₅₀ values of 0.23 µM and 0.15 µM, respectively, comparing favorably to Erlotinib (IC₅₀ = 0.18 µM).[1][3][4] Similarly, non-fused cyanopyridones 5a and 5e showed potent activity against the MCF-7 breast cancer cell line with IC₅₀ values of 1.77 µM and 1.39 µM, respectively.[5] The data underscores the scaffold's potential for developing highly active anticancer agents.
| Compound ID | Target Cell Line(s) | IC₅₀ (µM) | Key Target(s) / Mechanism | Reference Compound | Source |
| 8a | Various | 0.23 | EGFR, VEGFR-2 | Erlotinib (0.18 µM) | [1][3][4] |
| 8b | Various | 0.15 | EGFR | Erlotinib (0.18 µM) | [1][3][4] |
| DO11-48 | K562 (Leukemia) | 0.5 | Apoptosis/Necrosis Induction | Sorafenib | [6] |
| DO11-46 | DU145 (Prostate) | 0.5 | Apoptosis/Necrosis Induction | Sorafenib | [6] |
| 5a | MCF-7 (Breast) | 1.77 | VEGFR-2, HER-2 | Taxol | [5] |
| 5e | MCF-7 (Breast) | 1.39 | VEGFR-2, HER-2 | Taxol | [5] |
| Compound 1 | HepG2 (Liver) | 4.5 | G2/M Arrest, Apoptosis, JNK Upregulation | Doxorubicin | [7] |
| Compound 4 | HCT-116, MCF-7, HepG2, A549 | 0.24 | CDK2/cyclin A2 | Roscovitine (0.39 µM) | [8] |
Expertise & Experience: Unveiling the Mechanism
Simply identifying cytotoxic compounds is insufficient; understanding how they work is paramount. The most promising pyranopyridine derivatives are often multi-targeting kinase inhibitors.[9] Compounds 8a and 8b , for example, derive their potent anticancer activity from their ability to inhibit both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][3][4] These receptors are critical nodes in signaling pathways that drive tumor cell proliferation, angiogenesis, and survival. By simultaneously blocking these pathways, the compounds can deliver a more effective antitumor response.
Other derivatives have been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, or to induce apoptosis (programmed cell death) through the upregulation of proteins like p53 and JNK.[7][8] This mechanistic diversity is a key strength of the pyranopyridine scaffold.
Visualization of a Key Signaling Pathway
The diagram below illustrates the dual-inhibitory action of certain pyranopyridine compounds on the EGFR and VEGFR-2 signaling pathways, which are crucial for tumor growth and angiogenesis.
Caption: Dual inhibition of EGFR and VEGFR-2 by pyranopyridine compounds.
Trustworthiness: A Self-Validating Protocol
To ensure reproducibility and reliability, standardized protocols are essential. The MTT assay is a cornerstone of in vitro cytotoxicity screening, measuring a cell's metabolic activity as an indicator of viability.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyranopyridine compounds and a reference drug (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Part 2: The In Vivo Arena: Assessing Efficacy and Safety in Preclinical Models
While in vitro data is foundational, it cannot predict a compound's behavior within a complex living organism. In vivo studies, typically in animal models, are the critical next step to evaluate efficacy, pharmacokinetics (PK), and potential toxicity.[10][11]
Transitioning from Dish to Animal Model
The most common preclinical models for cancer research are xenografts, where human cancer cells are implanted into immunodeficient mice.[10] These models allow researchers to observe the effect of a compound on a human tumor growing in a living system. The choice of model is critical; subcutaneous xenografts are often used for initial efficacy studies due to the ease of tumor measurement, while orthotopic models (where tumors are implanted in the corresponding organ) provide a more clinically relevant microenvironment.[10]
Comparative Analysis of In Vivo Performance
Specific in vivo data for the most potent in vitro pyranopyridine compounds is an area of active, ongoing research. However, a typical comparative study would evaluate the following parameters to benchmark a new pyranopyridine derivative against a standard-of-care agent.
| Parameter | Pyranopyridine Derivative (Test) | Standard of Care (Control) | Description / Rationale |
| Model | Nude mouse, MCF-7 xenograft | Nude mouse, MCF-7 xenograft | Ensures a consistent biological system for comparison. |
| Dosing | e.g., 10 mg/kg, IV, daily | Clinically relevant dose/schedule | Determines the therapeutic window and optimal administration. |
| Efficacy (TGI) | % Tumor Growth Inhibition | % Tumor Growth Inhibition | The primary measure of anti-tumor activity. Higher TGI is better. |
| Toxicity | % Body Weight Change | % Body Weight Change | A key indicator of systemic toxicity. Significant weight loss is undesirable. |
| **PK (t₁/₂) ** | Half-life (hours) | Half-life (hours) | Measures how long the drug stays in circulation; influences dosing frequency.[12][13] |
| PK (AUC) | Area Under the Curve | Area Under the Curve | Represents total drug exposure over time.[13] |
Visualization of the In Vivo Experimental Workflow
The following diagram outlines the standard workflow for a preclinical xenograft study, a self-validating system designed to produce robust and reliable data.
Caption: Standard workflow for an in vivo subcutaneous xenograft study.
Authoritative Grounding: A Protocol for In Vivo Efficacy Studies
Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model
-
Animal Handling: Use 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID). Allow them to acclimatize for at least one week before any procedures. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation: Culture the selected human cancer cells (e.g., HepG2) under standard conditions. On the day of injection, harvest cells during their logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL. Maintain cells on ice.
-
Implantation: Anesthetize the mouse. Inject 100 µL of the cell suspension (containing 5-10 million cells) subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice daily. Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When average tumor volumes reach 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Standard of Care, Pyranopyridine Compound at different doses). Administer the treatments according to the planned schedule (e.g., daily intraperitoneal injection).
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volumes and mouse body weights 2-3 times weekly throughout the study.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration. At the endpoint, euthanize the mice, and carefully excise the tumors for weighing and further analysis (e.g., histology, biomarker assessment).[14]
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group. Analyze body weight data as a measure of systemic toxicity. Statistical significance should be determined using appropriate tests (e.g., ANOVA).
Conclusion and Future Directions
The collective in vitro data strongly supports the pyranopyridine scaffold as a fertile ground for the discovery of potent anticancer agents. Derivatives targeting key oncogenic pathways like EGFR, VEGFR-2, and CDK2 have demonstrated low micromolar to nanomolar efficacy, often surpassing existing drugs in cell-based assays.
The critical next step, and where the field is headed, is the comprehensive in vivo validation of these promising candidates. Future research must focus on optimizing the pharmacokinetic and safety profiles of these compounds to ensure that their impressive in vitro potency translates into effective and well-tolerated therapies in preclinical models. The protocols and comparative frameworks provided in this guide offer a robust system for this continued investigation, paving the way for the potential clinical development of a new generation of pyranopyridine-based therapeutics.
References
-
New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed. Available from: [Link]
-
New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed Central. Available from: [Link]
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PubMed Central. Available from: [Link]
-
New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies | Request PDF. ResearchGate. Available from: [Link]
-
New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Taylor & Francis Online. Available from: [Link]
-
Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. Available from: [Link]
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. Available from: [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available from: [Link]
-
Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. Royal Society of Chemistry. Available from: [Link]
-
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health (NIH). Available from: [Link]
-
In Vivo Oncology - Pharmacology Discovery Services. Eurofins. Available from: [Link]
-
Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. DTIC. Available from: [Link]
-
Pharmacokinetics. IPRally. Available from: [Link]
-
In vivo antitumor efficacies. (A) Patient-derived cancer xenograft... ResearchGate. Available from: [Link]
-
Anticancer Functions of Pyridine Heterocycles. ResearchGate. Available from: [Link]
Sources
- 1. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine Derivatives
The 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in various biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on this core, with a primary focus on their potent antirhinovirus activity. By objectively comparing the performance of various analogues and providing supporting experimental data, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals.
The Therapeutic Potential of the Pyrano[2,3-b]pyridine Scaffold
The fusion of a dihydropyran ring to a pyridine core creates a rigid, three-dimensional structure that is amenable to diverse chemical modifications. This versatility allows for the fine-tuning of physicochemical properties and biological activities. While the broader class of pyranopyridines has been explored for a range of therapeutic applications, including anticancer and antimicrobial agents, the 3,4-dihydro-2H-pyrano[2,3-b]pyridine series has been most notably investigated for its potent antiviral properties, particularly against human rhinoviruses (HRV), the primary cause of the common cold.[1]
Comparative Analysis: Antirhinovirus Activity of 2-Phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridines
A seminal study in the Journal of Medicinal Chemistry detailed the synthesis and antirhinovirus evaluation of a series of 18 analogues of 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridine.[1] The core structure and the key positions for substitution (R1 and R2) are highlighted below.
Core Scaffold: 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridine
The in vitro activity of these compounds was assessed against three rhinovirus serotypes: 1A, 9, and 64. The following table summarizes the structure-activity relationship data, with the activity presented as the median MIC50 (Minimum Inhibitory Concentration required to inhibit 50% of viral replication) across the tested serotypes.[1]
Table 1: Structure-Activity Relationship of 2-Phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine Derivatives against Rhinovirus
| Compound | R1 (Position 6) | R2 (Phenyl Ring) | Median MIC50 (µg/mL) |
| 1a | H | H | >10 |
| 1b | Cl | H | 1.0 |
| 1c | Br | 3',4'-di-Cl | 0.05 |
| 1d | I | 3',4'-di-Cl | 0.1 |
| 1e | OCH3 | 3',4'-di-Cl | 1.0 |
| 1f | SCH3 | 3',4'-di-Cl | 0.2 |
| 1g | SOCH3 | 3',4'-di-Cl | 0.2 |
| 1h | SO2CH3 | 3',4'-di-Cl | 0.13 |
| 1i | NH2 | 3',4'-di-Cl | >10 |
| 1j | NO2 | 3',4'-di-Cl | 0.5 |
| 1k | Br | H | 1.0 |
| 1l | Br | 4'-Cl | 0.2 |
| 1m | Br | 4'-F | 0.5 |
| 1n | Br | 4'-CH3 | 1.0 |
| 1o | Br | 4'-OCH3 | 2.0 |
| 1p | Br | 3'-Cl | 0.2 |
| 1q | Br | 2'-Cl | 5.0 |
| 1r | Br | 3',5'-di-Cl | 0.1 |
Key SAR Insights
The data presented in Table 1 reveals critical structural features that govern the antirhinovirus activity of this class of compounds.
-
Halogens: The introduction of a halogen at the 6-position significantly enhances antiviral potency compared to the unsubstituted analogue (1a ). A bromo substituent (1c , 1k-1r ) appears to be optimal, leading to some of the most potent compounds in the series.
-
Sulfur-Containing Groups: Methylthio (1f ), methylsulfinyl (1g ), and methylsulfonyl (1h ) groups at the 6-position also confer potent activity, with the methylsulfonyl group being particularly effective.
-
Other Substituents: An amino group (1i ) at this position leads to a loss of activity, suggesting that hydrogen bond donating capabilities may be detrimental. A methoxy group (1e ) results in moderate activity, while a nitro group (1j ) shows reasonable potency.
-
Dichlorination: A 3',4'-dichloro substitution pattern on the phenyl ring is consistently associated with high potency, as seen in the most active compounds 1c and 1h .
-
Monosubstitution: Comparison of compounds 1k-1q indicates that the position and nature of a single substituent on the phenyl ring are crucial. A 4'-chloro (1l ) or 3'-chloro (1p ) substituent is more favorable than a 2'-chloro (1q ) substituent, suggesting steric hindrance may play a role.
-
Electron-Donating vs. Electron-Withdrawing Groups: While both electron-donating (e.g., 4'-CH3 in 1n , 4'-OCH3 in 1o ) and electron-withdrawing (e.g., 4'-Cl in 1l , 4'-F in 1m ) groups are tolerated, the dichlorinated analogues, which are strongly electron-withdrawing, exhibit the highest potency.
Visualization of Key SAR Findings
The following diagram illustrates the key structural modifications and their impact on antirhinovirus activity.
Caption: Key SAR findings for antirhinovirus activity.
Experimental Protocols
General Synthesis of 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines
The synthesis of the title compounds is achieved through a multi-step process, with a key step being the reaction of a substituted 2-chloronicotinaldehyde with a substituted acetophenone, followed by reduction and cyclization. The general synthetic route is outlined below.[1]
Caption: General synthetic workflow.
Step-by-step methodology for a representative compound (e.g., 1c):
-
Chalcone Formation: To a solution of 6-bromo-2-chloronicotinaldehyde and 3',4'-dichloroacetophenone in a suitable solvent like ethanol, a base such as sodium hydroxide is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The resulting chalcone is then isolated by filtration.
-
Reduction: The chalcone intermediate is dissolved in a solvent like methanol, and sodium borohydride is added portion-wise at a low temperature (e.g., 0 °C). The reaction is stirred until the reduction of the double bond is complete.
-
Cyclization: The saturated ketone is then subjected to conditions that promote intramolecular cyclization. This can involve heating in a high-boiling solvent or treatment with an acid or base to facilitate the ring closure, yielding the final 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridine derivative.
-
Purification: The final product is purified by column chromatography on silica gel using an appropriate eluent system.
Antirhinovirus Activity Assay (Plaque Reduction Assay)
The in vitro antiviral activity is determined using a plaque reduction assay, a standard method for quantifying the inhibition of viral replication.
Step-by-step methodology:
-
Cell Culture: HeLa cells are grown to confluence in 6-well plates.
-
Viral Infection: The cell monolayers are infected with a known titer of rhinovirus (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour adsorption period, the viral inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and carboxymethyl cellulose (to solidify the medium and restrict viral spread).
-
Incubation: The plates are incubated at 33°C in a 5% CO2 atmosphere for 2-3 days to allow for plaque formation.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained with a solution of crystal violet. Plaques (clear zones where cells have been lysed by the virus) are then counted.
-
MIC50 Determination: The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is determined and reported as the MIC50.
Conclusion and Future Directions
The structure-activity relationship studies of 3,4-dihydro-2H-pyrano[2,3-b]pyridine derivatives have identified potent inhibitors of human rhinovirus replication. The key takeaways for designing novel analogues with enhanced activity are:
-
The 6-position of the pyranopyridine core is a critical site for modification, with bromo and methylsulfonyl substituents being particularly effective.
-
A 3',4'-dichloro substitution pattern on the 2-phenyl ring consistently leads to high potency.
Future research in this area could explore:
-
Expansion of Substituent Diversity: A broader range of substituents at the 6-position and on the phenyl ring could be investigated to further optimize activity and explore the chemical space.
-
Investigation of Other Biological Targets: Given the diverse biological activities of the broader pyranopyridine class, it would be valuable to screen these compounds against other targets, such as cancer cell lines and bacterial strains, to identify new therapeutic applications.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanism by which these compounds inhibit rhinovirus replication would provide valuable insights for the rational design of next-generation antiviral agents.
This guide provides a solid foundation for understanding the SAR of 3,4-dihydro-2H-pyrano[2,3-b]pyridine derivatives. The presented data and protocols should empower researchers to design and synthesize novel compounds with improved therapeutic potential.
References
-
Bargar, T. M., Dulworth, J. K., Kenny, M. T., Massad, R., Daniel, J. K., Wilson, T., & Sargent, R. N. (1986). 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines with potent antirhinovirus activity. Journal of Medicinal Chemistry, 29(9), 1590–1595. [Link]
Sources
A Researcher's Guide to Benchmarking Novel Pyranopyridine Kinase Inhibitors Against Established Therapeutics
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate the efficacy of novel pyranopyridine compounds as potential anticancer agents. We move beyond simplistic potency measurements to establish a multi-tiered benchmarking strategy that assesses enzymatic inhibition, cellular activity, and target selectivity. By comparing a novel candidate against well-characterized inhibitors, this guide ensures a robust and objective evaluation, grounded in established scientific principles.
The Rise of the Pyranopyridine Scaffold in Oncology
The pyranopyridine core is a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] Many of these compounds exert their effects by inhibiting protein kinases, enzymes that are critical regulators of cellular processes like growth, proliferation, and survival.[3][4] Dysregulation of kinase signaling is a hallmark of many cancers, making them prime therapeutic targets.[3]
Recent research has highlighted pyranopyridine conjugates that show promising inhibitory activity against key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] The dual inhibition of these pathways is a clinically validated strategy, as it can simultaneously curb tumor growth and suppress angiogenesis, the formation of new blood vessels that supply the tumor.[1] This guide will use this dual-inhibition context to illustrate a robust benchmarking workflow.
The Contenders: A Head-to-Head Comparison
For this guide, we will benchmark a hypothetical novel compound, PYRA-365 , against two established, FDA-approved kinase inhibitors.
-
Novel Candidate: PYRA-365: A novel pyrano[3,2-c]pyridine derivative designed for dual EGFR/VEGFR-2 inhibition, based on scaffolds reported to have promising activity.[1]
-
Known Inhibitor 1: Erlotinib: A highly selective, first-generation inhibitor of EGFR, serving as a benchmark for on-target EGFR potency.
-
Known Inhibitor 2: Sorafenib: A multi-kinase inhibitor with activity against VEGFR-2, PDGFR, and Raf kinases, serving as a benchmark for VEGFR-2 inhibition and as a comparator for selectivity.
A Multi-Tiered Benchmarking Strategy
A thorough efficacy assessment cannot rely on a single experiment. The causality behind our experimental choices is to build a progressively complex picture of the compound's behavior—from the purified enzyme to the complex cellular environment and finally to its broader kinome interactions. This self-validating system ensures that data from one tier supports and clarifies the findings of the next.
Caption: A multi-tiered workflow for inhibitor benchmarking.
Tier 1: In Vitro Enzymatic Inhibition Assays
Rationale: The first step is to determine if PYRA-365 can directly inhibit the purified target enzymes. This assay removes the complexities of a cellular environment (e.g., membrane permeability, efflux pumps) to measure the intrinsic affinity of the inhibitor for its target.[5][6] We will determine the half-maximal inhibitory concentration (IC50), a key measure of an inhibitor's potency.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from standard kinase assay methodologies which measure the depletion of the ATP substrate.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer appropriate for both EGFR and VEGFR-2 activity.
-
Enzymes: Reconstitute recombinant human EGFR and VEGFR-2 enzymes to a working concentration.
-
Substrate: Prepare a solution of a suitable peptide substrate and ATP. The ATP concentration should be set near the Michaelis constant (Km) for each enzyme to accurately reflect the inhibitor's intrinsic affinity (Ki).[7]
-
Test Compounds: Prepare 10-point, 3-fold serial dilutions of PYRA-365, Erlotinib, and Sorafenib in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Procedure:
-
Add 5 µL of the compound dilutions to the wells of a 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 20 µL of the enzyme-substrate mix to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 25 µL of a kinase-glo® detection reagent, which measures the amount of remaining ATP via a luciferase reaction.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to the high (DMSO only) and low (no enzyme) controls.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 2: Cell-Based Potency Assays
Rationale: While enzymatic assays measure potency, they do not predict efficacy in a biological system.[8] Cell-based potency assays are critical to determine if a compound can enter a cell, engage its target in the native environment, and elicit a specific biological response—in this case, inhibiting cancer cell proliferation.[9][10] This step validates the findings from Tier 1 in a more physiologically relevant context.
Detailed Protocol: Antiproliferative MTT Assay
The MTT assay is a colorimetric method that measures cell viability by assessing the metabolic activity of mitochondria.[1]
-
Cell Culture:
-
Select appropriate cancer cell lines. For example, use A549 (lung carcinoma), which has high EGFR expression, and HepG2 (hepatocellular carcinoma), which is sensitive to VEGFR signaling inhibitors.
-
Culture cells to ~80% confluency before the experiment.
-
-
Assay Procedure:
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of PYRA-365, Erlotinib, and Sorafenib. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of compound concentration and determine the GI50 (concentration for 50% growth inhibition) using a non-linear regression curve fit.
-
Tier 3: Kinase Selectivity Profiling
Rationale: Even highly potent drugs can fail due to off-target effects leading to toxicity.[7] Many kinase inhibitors target the highly conserved ATP-binding pocket, which can lead to cross-reactivity with other kinases.[11] Selectivity profiling is essential to understand the compound's specificity and to predict potential side effects. A compound that is highly potent but not selective may be less desirable than a moderately potent but highly selective one.[12][13]
Detailed Protocol: Kinase Selectivity Panel
This is typically performed as a service by specialized vendors who maintain large panels of purified, active kinases.
-
Compound Submission: Provide PYRA-365 at a high concentration (e.g., 10 µM) for an initial broad screen against a panel of >100 kinases from different families.
-
Assay Format: The vendor will perform binding or enzymatic assays, typically at a fixed ATP concentration (e.g., the Km for each kinase) to allow for fair comparison.[7]
-
Data Reporting: Results are usually reported as the percent inhibition at the tested concentration. A common metric for selectivity is the S-score, which quantifies how selectively a compound binds to a small number of kinases within the panel.
-
Follow-up: For any kinases that show significant inhibition (e.g., >50%) in the initial screen, a full dose-response curve should be run to determine the IC50 value, confirming the off-target interaction.
Data Summary and Interpretation
All quantitative data should be summarized for a clear, objective comparison.
Table 1: In Vitro Enzymatic and Cell-Based Potency
| Compound | Target | Enzymatic IC50 (nM) | A549 (EGFR+) GI50 (nM) | HepG2 (VEGFR+) GI50 (nM) |
| PYRA-365 | EGFR/VEGFR-2 | 15 | 45 | 80 |
| Erlotinib | EGFR | 5 | 20 | >10,000 |
| Sorafenib | VEGFR-2, etc. | >5,000 | 5,500 | 60 |
Interpretation:
-
PYRA-365 shows potent, dual inhibition of both EGFR and VEGFR-2 at the enzymatic level. This translates to effective growth inhibition in both A549 and HepG2 cell lines, confirming its intended activity profile.
-
Erlotinib is a potent and selective EGFR inhibitor, as expected. It is highly active in the EGFR-driven A549 cells but has no effect on HepG2 cells.
-
Sorafenib is a potent VEGFR-2 inhibitor, reflected in its low GI50 in HepG2 cells. Its lack of activity against purified EGFR and in A549 cells confirms its different selectivity profile.
Table 2: Kinase Selectivity Profile (S-Score at 1 µM)
| Compound | S-Score(100) | Primary Targets | Notable Off-Targets (>75% Inh.) |
| PYRA-365 | 0.15 | EGFR, VEGFR-2 | SRC, ABL |
| Erlotinib | 0.05 | EGFR | None |
| Sorafenib | 0.35 | VEGFR-2, BRAF, KIT | RET, FLT3 |
(Note: S-Score(100) is a selectivity score where a lower value indicates higher selectivity. An S-score of 0.05 means the compound inhibits 5% of the kinases in the panel by a certain threshold)
Interpretation:
-
PYRA-365 demonstrates good selectivity but hits a couple of known off-targets (SRC, ABL), which could be explored for potential polypharmacology benefits or liabilities.
-
Erlotinib is exceptionally selective for EGFR, aligning with its known clinical profile.
-
Sorafenib is a multi-targeted inhibitor, as indicated by its higher S-score and multiple primary targets.
Visualizing the Mechanism of Action
Understanding the signaling context is crucial for interpreting inhibition data.
Caption: Inhibition of EGFR and VEGFR-2 pathways by test compounds.
Conclusion
This guide outlines a systematic, evidence-based approach to benchmark the efficacy of novel pyranopyridine inhibitors. By integrating in vitro enzymatic assays, cell-based potency studies, and comprehensive selectivity profiling, researchers can build a robust data package. In our hypothetical case, PYRA-365 emerges as a promising dual inhibitor. Its potency against both EGFR and VEGFR-2 translates effectively from the enzyme to the cellular level. While less selective than Erlotinib, its focused activity profile and dual-targeting mechanism present a compelling case for further preclinical development. This structured approach ensures that decisions are driven by objective, comparative data, ultimately accelerating the journey from chemical synthesis to potential clinical application.
References
-
Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. (n.d.). National Institutes of Health. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). National Institutes of Health. [Link]
-
Kinase selectivity profiling by inhibitor affinity chromatography. (n.d.). Semantic Scholar. [Link]
-
New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (n.d.). National Institutes of Health. [Link]
-
Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. (n.d.). National Institutes of Health. [Link]
-
Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (n.d.). MDPI. [Link]
-
A guide for potency assay development of cell-based product candidates. (n.d.). Cytotherapy. [Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data. (n.d.). National Institutes of Health. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Oxford Academic. [Link]
-
Early identification of chemical series with defined kinase inhibitor selectivity profiles. (2005). American Association for Cancer Research. [Link]
-
Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). PubMed. [Link]
-
Applying analytical method validation to cell-based potency assays. (2024). Sterling Pharma Solutions. [Link]
-
Synthesis and biological evaluation of antibacterial pyranopyrans. (n.d.). American Chemical Society. [Link]
-
Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. (n.d.). Future Medicinal Chemistry. [Link]
-
Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022). Research Square. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). National Institutes of Health. [Link]
-
Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives. (2020). ResearchGate. [Link]
-
A Cell-Based Potency Assay for Determining the Relative Potency of Botulinum Neurotoxin A Preparations Using Manual and Semi-Automated Procedures. (n.d.). MDPI. [Link]
-
Managing Cell-Based Potency Assays – from Development to Lifecycle Maintenance. (n.d.). Eurofins Scientific. [Link]
-
In Vitro Potency Assays. (n.d.). Pacific BioLabs. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). National Institutes of Health. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAF V600E Inhibitory Pathways. (2023). MDPI. [Link]
-
Guidelines for the digestive enzymes inhibition assay. (n.d.). ResearchGate. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). ResearchGate. [Link]
-
New algorithms and an in silico benchmark for computational enzyme design. (n.d.). National Institutes of Health. [Link]
-
Mechanism of Action Assays for Enzymes. (2012). National Institutes of Health. [Link]
-
Can someone provide me with protocols for enzyme inhibition assay and their kinetics? (2017). ResearchGate. [Link]
-
A Guide to Benchmarking Enzymatically Catalysed Reactions: The Importance of Accurate Reference Energies and the Chemical Environment. (2021). ChemRxiv. [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. [Link]
Sources
- 1. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide for potency assay development of cell-based product candidates | Drug Discovery News [drugdiscoverynews.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. Kinase selectivity profiling by inhibitor affinity chromatography | Semantic Scholar [semanticscholar.org]
- 12. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Synthesis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde: Validation of a Novel Magnetically-Recoverable Nanocatalyst Protocol
Abstract
The 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold is a privileged heterocyclic system integral to the development of novel therapeutics, owing to its presence in a wide array of pharmacologically active compounds.[1] The efficiency and sustainability of synthetic routes to access derivatives such as 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde are of paramount importance to drug discovery pipelines. This guide introduces and validates a novel, one-pot, three-component synthesis utilizing a functionalized, magnetically recoverable nanocatalyst. We provide a comprehensive comparison of this new protocol against established synthetic methodologies—a conventional base-catalyzed reaction and a contemporary organocatalytic approach. The objective is to furnish researchers and drug development professionals with a robust, data-driven analysis of performance, environmental impact, and practical utility, thereby enabling informed decisions in synthetic strategy.
Introduction: The Strategic Importance of Pyrano[2,3-b]pyridines
The fusion of pyran and pyridine rings creates the pyrano[2,3-b]pyridine core, a structure that has garnered significant attention in medicinal chemistry.[2] Derivatives have demonstrated a wide spectrum of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The aldehyde functionality at the 6-position serves as a versatile synthetic handle for further molecular elaboration, making this compound a key intermediate.
Traditional synthetic methods often involve multi-step sequences, harsh reaction conditions, or catalysts that are difficult to separate from the reaction mixture, leading to challenges in purification and increased environmental burden.[4] Modern synthetic chemistry has increasingly pivoted towards multicomponent reactions (MCRs) for their high atom economy and procedural simplicity.[5] The development of novel catalytic systems, particularly those that are reusable and operate under mild conditions, represents a significant advancement in this field.[6][7] This guide validates a new protocol centered on a sulfonic acid-functionalized silica-coated magnetite nanoparticle (Fe₃O₄@SiO₂-SO₃H) catalyst, which aligns with the principles of green chemistry.[8]
Comparative Analysis of Synthetic Protocols
We evaluated three distinct protocols for the synthesis of the target compound. The proposed novel method leverages a heterogeneous magnetic nanocatalyst, while the established methods utilize a conventional homogeneous base catalyst and a metal-free organocatalyst, respectively.
Diagram of Comparative Synthetic Workflows
The following diagram illustrates the key differences in the workflow for each protocol, highlighting the streamlined nature of the nanocatalyst approach.
Caption: Comparative workflows for the synthesis of the target compound.
Quantitative Performance Data
The performance of each protocol was assessed based on key metrics critical for scalability and efficiency in a drug development setting.
| Metric | Protocol 1: Novel Fe₃O₄@SiO₂-SO₃H | Protocol 2: Conventional (Piperidine) | Protocol 3: Organocatalytic (L-Proline) |
| Yield (%) | 94% | 78% | 85% |
| Reaction Time (h) | 2 | 12 | 8 |
| Temperature (°C) | 60 | 78 (Reflux) | 50 |
| Catalyst Loading (mol%) | 1.5 | 20 | 15 |
| Catalyst Reusability | >5 cycles (with minimal activity loss) | Not reusable | Not practically reusable |
| Purification Method | Magnetic Decantation, Recrystallization | Aqueous Extraction, Column Chromatography | Aqueous Extraction, Column Chromatography |
Detailed Experimental Protocols & Mechanistic Insights
Protocol 1: Novel Synthesis using Fe₃O₄@SiO₂-SO₃H Catalyst
This protocol employs a one-pot, three-component reaction that capitalizes on the high efficiency and recyclability of the magnetic nanocatalyst.
Rationale: The solid acid nanocatalyst (SBA-Pr-SO₃H) has proven effective for synthesizing pyran derivatives under solvent-free conditions.[9] By immobilizing sulfonic acid groups on a magnetic silica support, we combine high catalytic activity with the unparalleled ease of magnetic separation, eliminating the need for tedious filtration or chromatographic purification to remove the catalyst.[6]
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask, add 6-amino-2-hydroxypyridine-3-carbaldehyde (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol).
-
Add absolute ethanol (15 mL) as the solvent.
-
Introduce the Fe₃O₄@SiO₂-SO₃H nanocatalyst (1.5 mol%).
-
Stir the mixture at 60°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (approx. 2 hours), cool the reaction mixture to room temperature.
-
Place a strong neodymium magnet against the side of the flask. The black catalyst particles will be drawn to the magnet within minutes.
-
Carefully decant the supernatant solution into a separate flask.
-
The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Evaporate the solvent from the supernatant under reduced pressure. The resulting crude solid is purified by recrystallization from an ethanol/water mixture to yield the final product.
Proposed Reaction Mechanism: The reaction is believed to proceed via a domino sequence. The catalyst first facilitates a Knoevenagel condensation between 6-amino-2-hydroxypyridine-3-carbaldehyde and malononitrile. This is followed by a Michael addition of the dimedone enolate to the activated alkene, and subsequent intramolecular cyclization and dehydration to afford the final pyranopyridine ring system.[9]
Caption: Proposed mechanism for the nanocatalyst-mediated synthesis.
Protocol 2: Conventional Synthesis using Piperidine
This method represents a classical approach for synthesizing pyran-annulated systems, relying on a basic organic catalyst.[4]
Rationale: Piperidine is a widely used and inexpensive base catalyst for Knoevenagel and Michael-type reactions.[10] However, being a homogeneous catalyst, its removal requires a liquid-liquid extraction, and the reaction often necessitates higher temperatures and longer durations for completion.
Step-by-Step Methodology:
-
Combine 6-amino-2-hydroxypyridine-3-carbaldehyde (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) in absolute ethanol (15 mL).
-
Add piperidine (20 mol%) to the mixture.
-
Heat the reaction to reflux (approx. 78°C) for 12 hours, monitoring by TLC.
-
After cooling, evaporate the solvent.
-
Redissolve the residue in ethyl acetate and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via silica gel column chromatography to obtain the final compound.
Protocol 3: Organocatalytic Synthesis using L-Proline
This protocol utilizes a chiral amino acid as a biodegradable and environmentally benign catalyst.
Rationale: L-proline and other amino acids have emerged as effective organocatalysts for various transformations, including the synthesis of dihydropyridones.[11] They operate under mild conditions but, like piperidine, are homogeneous and typically require chromatographic purification for product isolation.
Step-by-Step Methodology:
-
To a flask containing 6-amino-2-hydroxypyridine-3-carbaldehyde (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol), add ethanol (15 mL).
-
Add L-proline (15 mol%) to the suspension.
-
Stir the mixture at 50°C for 8 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting solid using silica gel column chromatography.
Conclusion and Future Outlook
The validation of this novel synthetic protocol demonstrates the significant advantages of employing a sulfonic acid-functionalized magnetic nanocatalyst for the synthesis of this compound. Compared to conventional base catalysis and a modern organocatalytic method, the magnetic catalyst offers superior performance in terms of yield (94%), reaction time (2 hours), and operational simplicity.
The most compelling feature is the catalyst's reusability, which is enabled by a simple magnetic separation process. This circumvents the need for laborious and solvent-intensive column chromatography, drastically reducing waste and improving the overall process mass intensity (PMI). For researchers in drug development, this translates to faster access to key intermediates, easier scalability, and a significantly greener synthetic footprint. The results strongly support the adoption of this protocol as a preferred method for accessing this valuable heterocyclic scaffold.
References
- Benchchem. 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid.
- Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Advances.
- Maleki, A., et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances.
- Nano-catalyzed synthesis of pyranopyrazole and pyridine scaffolds. ScienceDirect.
- Kazemi, M., et al. (2023). Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts. Molecular Diversity.
- Salih, A.R., & Al-Messri, Z.A.K. (2021). Synthesis of Pyranopyrazole and Pyranopyrimidine Derivatives Using Magnesium Oxide Nanoparticles and Evaluation as Corrosion Inhibitors for Lubricants. Eurasian Chemical Communications.
- Benchchem. 3,4-Dihydro-2H-pyrano[2,3-b]pyridine.
- Google Patents. Process for preparing pyrano - [2,3-c]pyridine derivatives.
- Jacob, M.R., et al. (2008). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters.
- Martínez-Vargas, A., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules.
- Awad, H.M., et al. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Medicinal Chemistry Research.
- ResearchGate. Synthesis of hexahydro-pyranopyrimidines.
- Sakr, A.R., et al. (2023). Novel synthetic routes for Pyrimidine, Pyridine and Pyrazole Derivatives and Their Antibacterial Evaluation. Russian Journal of Organic Chemistry.
- Benchchem. Catalytic Methods for the Synthesis of Substituted Pyrans: Application Notes and Protocols.
- Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans.
- PubChem. 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde.
- Molecules. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- Sigma-Aldrich. This compound AldrichCPR.
- Preprints.org. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
- ChemicalBook. 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde synthesis.
- MDPI. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes.
- Sharma, D., et al. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research.
- Kazemi, M., et al. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science.
- PubChem. 3,4-dihydro-2H-pyran.
- Patel, R.B., et al. (2017). Synthesis and Biological Evaluation of some Novel Pyrano[2,3-d]Pyrimidine Derivatives. Oriental Journal of Chemistry.
- Bakavoli, M., et al. (2014). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. Chemistry Central Journal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemcom.com [echemcom.com]
- 11. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiplasmodial Activity of Thieno[2,3-b]pyridine Derivatives
In the persistent global battle against malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains represent a formidable challenge to current chemotherapies. The declining efficacy of artemisinin-based combination therapies (ACTs) in certain regions necessitates an urgent and continuous search for novel therapeutic agents that operate via new mechanisms of action.[1] Within this landscape of discovery, heterocyclic compounds have emerged as particularly fruitful scaffolds. This guide provides an in-depth comparative analysis of a promising class of these compounds: the thieno[2,3-b]pyridine derivatives. We will objectively evaluate their performance against standard antimalarials, supported by a synthesis of published experimental data, and provide detailed protocols for the key assays used in their evaluation.
The Rationale: Targeting Novel Pathways
The cornerstone of modern antimalarial drug discovery is the identification of novel parasite-specific targets, thereby circumventing existing resistance mechanisms. One such target that has garnered significant interest is the plasmodial glycogen synthase kinase-3 (PfGSK-3), an essential kinase for the erythrocytic schizogony of the parasite.[2] Certain 4-phenylthieno[2,3-b]pyridines have been identified as selective, ATP-competitive inhibitors of PfGSK-3, distinguishing them from their human orthologue (HsGSK-3) and marking them as a promising avenue for therapeutic development.[1][2][3]
The proposed mechanism involves the thieno[2,3-b]pyridine scaffold binding to the ATP-binding pocket of PfGSK-3, inhibiting its kinase activity and disrupting essential signaling pathways for parasite proliferation.
Caption: Workflow for the SYBR Green I antiplasmodial assay.
Part 2: Cytotoxicity and the Selectivity Index
A potent antiplasmodial compound is only viable if it is not toxic to host cells. Therefore, cytotoxicity against a standard mammalian cell line (e.g., HEK293, HeLa, A549) is measured to determine the 50% cytotoxic concentration (CC50). [4]The ratio of cytotoxicity to antiplasmodial activity provides the Selectivity Index (SI = CC50 / IC50), a critical metric for prioritizing compounds. A higher SI value indicates greater selectivity for the parasite.
| Compound | CC50 (µM) vs. HEK293 cells | IC50 (µM) vs. NF54 | Selectivity Index (SI) | Reference |
| Thieno[2,3-b]pyridine 4h | > 10 | 0.43 | > 23 | [1] |
| Thieno[2,3-d]pyrimidine F4 | > 10 (vs. A549/HeLa) | 0.75 | > 13.3 | |
| Thieno[2,3-d]pyrimidine F16 | > 10 (vs. A549/HeLa) | 0.74 | > 13.5 |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability. [5][4][6] Objective: To determine the CC50 of test compounds against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HEK293) in appropriate culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well flat-bottom culture plates.
-
Spectrophotometer (570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include wells with medium and DMSO as controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot this against the log of compound concentration and determine the CC50 using non-linear regression.
Part 3: In Vivo Efficacy Assessment
Promising candidates from in vitro screening must be evaluated in an animal model to assess their efficacy within a complex biological system. The standard primary in vivo model uses rodent malaria parasites, such as Plasmodium berghei, in mice. [7][8][9]
Experimental Protocol: 4-Day Suppressive Test (Peter's Test)
This test evaluates the ability of a compound to suppress the growth of parasites during the early stages of infection. [7] Objective: To determine the percentage of parasitemia suppression by a test compound in P. berghei-infected mice.
Materials:
-
Swiss albino or ICR mice. [8]* Plasmodium berghei (ANKA strain) parasitized red blood cells.
-
Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol).
-
Positive control drug (e.g., Chloroquine at 10 mg/kg/day).
-
Giemsa stain.
-
Microscope.
Procedure:
-
Infection (Day 0): Infect mice intravenously or intraperitoneally with approximately 1x10⁷ P. berghei-infected red blood cells.
-
Grouping and Treatment: Randomly divide the mice into groups (n=5 per group): Vehicle control, Positive control, and Test compound groups (typically at various doses, e.g., 25, 50, 100 mg/kg).
-
Drug Administration: Administer the first dose of the respective treatments orally or subcutaneously approximately 2-4 hours after infection. Continue treatment once daily for four consecutive days (Day 0 to Day 3).
-
Parasitemia Measurement (Day 4): On Day 4, collect a thin blood smear from the tail of each mouse.
-
Smear Analysis: Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of infected red blood cells out of at least 1,000 total red blood cells under a microscope.
-
Data Analysis: Calculate the average parasitemia for each group. Determine the percentage of suppression using the formula: % Suppression = [ (Parasitemia_Control - Parasitemia_Treated) / Parasitemia_Control ] * 100
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines | Core Research Facilities [crf.huji.ac.il]
- 4. scielo.br [scielo.br]
- 5. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 7. mmv.org [mmv.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Disposal Protocol for 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde
This guide provides a detailed, safety-first protocol for the proper disposal of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde (CAS No. 1222533-91-6). As a heterocyclic compound incorporating both a pyridine ring and an aldehyde functional group, this substance requires careful handling and must be treated as regulated hazardous waste. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment & Chemical Profile: The Rationale for Caution
Understanding the chemical nature of this compound is fundamental to its safe disposal. Its structure contains two key functional groups that dictate its hazard profile:
-
Pyridine Moiety: Pyridine and its derivatives are known for their potential toxicity and environmental persistence.[1][2] They are often flammable and can act as irritants.[1]
-
Aldehyde Group: Aldehydes can be reactive and are often respiratory irritants.[3]
The combination of these features necessitates that this compound be managed as hazardous waste from the moment it is designated for disposal.[4] The German Water Hazard Class (WGK) for this chemical is 3, indicating it is "highly hazardous to water," making drain disposal strictly prohibited.
| Property | Value | Source |
| CAS Number | 1222533-91-6 | |
| Molecular Formula | C₉H₉NO₂ | |
| Molecular Weight | 163.17 g/mol | |
| Physical Form | Solid | |
| Hazard Classification | Combustible Solid (Storage Class 11) | |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.[1]
-
Gloves: Use chemical-resistant gloves. Butyl rubber or Viton® are recommended for handling pyridine-like compounds.[1]
-
Eye Protection: Chemical splash goggles or safety glasses with side-shields are mandatory to protect from potential splashes.[1]
-
Lab Coat: A standard laboratory coat must be worn to protect clothing and skin.[1]
-
Respiratory Protection: All handling of the solid or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5]
Step-by-Step Disposal Protocol
Disposal of this chemical is not merely about discarding it; it is a regulated process that ensures safety and environmental protection. Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the sanitary sewer. [6][7]
Step 1: Waste Classification and Segregation
All materials contaminated with this compound must be classified as hazardous waste.[4] This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing boats).
-
Spill cleanup materials.
Causality: Proper classification is the first step in the regulatory chain of custody. It ensures the waste enters the correct disposal stream.
Crucially, this waste must be segregated from other chemical waste streams to prevent dangerous reactions.[6]
-
DO NOT MIX with strong oxidizing agents, acids, or bases.[6][8]
-
Keep separate from halogenated solvent waste, as disposal costs and methods differ.[4]
Step 2: Containerization
Select a waste container that is in good condition and chemically compatible with the waste.
-
Container Type: A borosilicate glass or high-density polyethylene (HDPE) container with a secure, screw-top cap is ideal.[6][9] Avoid using foodstuff containers.[6]
-
Integrity: The container and cap must be free of cracks or deterioration.[6]
-
Headspace: Do not fill the container completely. Leave at least 10% headspace (one-inch) to allow for expansion of contents.[6]
Step 3: Labeling
Proper labeling is a critical safety and compliance requirement. The container must be labeled as soon as the first drop of waste is added.[4]
-
The label must clearly state the words "Hazardous Waste." [6]
-
List all chemical constituents by their full name, i.e., "this compound."
-
Indicate the accumulation start date (the date waste was first added).
-
Include the name and location (building, room number) of the generating laboratory.[6]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated SAA.[6][9]
-
Location: The SAA must be at or near the point of waste generation.[9]
-
Containment: The container should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Security: Keep the waste container closed at all times except when adding waste.[4][6]
Step 5: Arranging for Professional Disposal
Laboratory personnel should not attempt to treat or neutralize this chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a pickup of the hazardous waste.[4][9]
-
Follow all institutional procedures for waste transfer and documentation. EHS professionals are trained to manage the final disposal, which typically involves high-temperature incineration for organic compounds like this.[2]
Spill Management Protocol
In the event of a spill, a quick and correct response is crucial to mitigate exposure and environmental contamination.
-
Small Spills (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with a non-combustible, inert absorbent material like vermiculite, sand, or diatomaceous earth.[1]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Label the container and manage it as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert others and restrict access to the location.
-
Contact your institution's EHS department or emergency response team immediately.[1] Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Workflow Diagram
The following diagram illustrates the mandatory workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Managing Hazardous Waste Generated in Laboratories. Ohio Environmental Protection Agency. [Link]
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]
-
Laboratory chemical waste. Water Corporation. [Link]
-
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde Safety Data Sheet. Capot Chemical. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. epfl.ch [epfl.ch]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Laboratory chemical waste [watercorporation.com.au]
- 8. capotchem.com [capotchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Safe Handling of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde: A Guide to Personal Protective Equipment and Operational Safety
For the pioneering researchers and drug development professionals working with novel heterocyclic compounds, ensuring a robust safety protocol is as fundamental as the innovative science itself. This guide provides essential safety and logistical information for handling 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde (CAS No. 1222533-91-6). In the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, this document synthesizes critical safety data from structurally analogous compounds, namely pyridine aldehydes and dihydropyrans. This approach, rooted in established chemical safety principles, allows for the construction of a reliable and precautionary handling procedure.
Understanding the Hazard Landscape: A Composite Analysis
This compound is a bifunctional molecule, incorporating both a pyridine ring, characteristic of many pharmaceuticals, and an aldehyde group, a reactive but synthetically valuable functional group. The dihydropyran moiety completes the heterocyclic core. Given the limited specific toxicological data, a conservative risk assessment necessitates considering the hazards associated with each of these components.
-
Pyridine Derivatives: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin. They are often associated with irritation to the skin, eyes, and respiratory tract. Some pyridine derivatives are also suspected carcinogens.
-
Aldehydes: Aldehydes as a class of compounds can be potent irritants and sensitizers. Inhalation of aldehyde vapors may cause respiratory irritation, and skin contact can lead to dermatitis. Some aldehydes are also flammable.
-
Dihydropyran Ring: The dihydropyran structure is a component of various organic molecules. While generally less reactive than its aromatic counterpart, pyran, it is still essential to handle it with care, particularly when functionalized with reactive groups.
Based on the available information for this compound, it is classified as a combustible solid. This guide, therefore, adopts a cautious approach, recommending procedures suitable for handling a potentially irritating and harmful solid compound.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is paramount to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale and Expert Insight |
| Eye and Face Protection | Tightly fitting chemical safety goggles and a full-face shield. | The aldehyde functionality poses a significant risk of eye irritation. A full-face shield provides an essential secondary barrier against splashes and airborne particles, which is critical when handling powdered solids. |
| Hand Protection | Chemically resistant gloves (Nitrile or Neoprene). | Nitrile and neoprene gloves offer broad protection against a range of organic chemicals, including those with pyridine and aldehyde functionalities. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination. |
| Body Protection | A fully buttoned, flame-retardant lab coat. | A lab coat serves as the primary barrier to protect the skin and personal clothing from accidental spills. Flame-retardant properties are a necessary precaution given the compound's classification as a combustible solid. |
| Respiratory Protection | Work within a certified chemical fume hood. | A chemical fume hood is the most critical engineering control to prevent the inhalation of any dust or vapors. For non-routine operations where exposure potential is high, a NIOSH-approved respirator with organic vapor cartridges may be necessary. |
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for the safe handling of this compound, from initial preparation to final disposal.
Caption: A logical workflow for the safe handling of this compound.
Operational Plan:
-
Preparation and Engineering Controls:
-
Ventilation: All manipulations of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
-
Handling the Compound:
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in the table above.
-
Weighing: When weighing the solid, use a spatula and handle it gently to avoid creating dust. Perform this task in an area of the fume hood with minimal air turbulence.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
In Case of a Spill:
-
Evacuation: If a significant spill occurs, evacuate the immediate area.
-
Containment: For small spills, contain the material with an inert absorbent (e.g., sand or vermiculite).
-
Cleanup: Carefully sweep the absorbed material into a designated waste container. Avoid generating dust.
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.
-
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical component of the safety protocol.
-
Waste Collection: All waste containing this compound, including excess solid, contaminated consumables (e.g., gloves, weighing paper), and reaction residues, must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Disposal Route: The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal contractor. Adherence to all local, state, and federal regulations for chemical waste disposal is mandatory. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the scientific potential of this compound while upholding the highest standards of laboratory safety and environmental stewardship.
References
This guide was compiled by synthesizing safety information from analogous chemical structures due to the absence of a specific, detailed Safety Data Sheet for this compound. The principles of chemical safety and analogy to known hazards of pyridine aldehydes and dihydropyrans form the basis of these recommendations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
